Alfuzosin
説明
Benign prostatic hyperplasia (BPH) refers to a benign growth or hyperplasia of the prostate and leads to lower urinary tract symptoms in men, such as urgency, frequency and changes to urine flow. The prevalence of BPH is as high as 50%-60% for males in their 60's, and this prevalence increases to 80%-90% of those over 70. This compound is an alpha-1 adrenergic blocker used in the symptomatic treatment of BPH that works by relaxing the muscles in the prostate and bladder neck. It was initially approved by the FDA in 2003 and is marketed by several pharmaceutical companies.
This compound is an alpha-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic alpha-Antagonist.
This compound is a nonselective alpha-1 adrenergic antagonist used in the therapy of benign prostatic hypertrophy. This compound is associated with a low rate of transient serum aminotransferase elevations and with rare instances of clinically apparent acute liver injury.
This compound is a synthetic quinazoline compound with smooth muscle relaxing activity. This compound selectively binds to and antagonizes alpha-1-adrenergic receptors in smooth muscle of the bladder neck and prostate, thereby relaxing the smooth muscle and decreasing the obstruction and urethral resistance seen with benign prostate hyperplasia (BPH) and prostate cancer. This agent also blocks alpha-1-adrenergic receptors in peripheral vascular smooth muscle, which leads to vasodilatation and a subsequent decrease in peripheral vascular resistance.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for benign prostatic hyperplasia and has 7 investigational indications.
structure given in first source
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMJYKCGWZFFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81403-68-1 (hydrochloride) | |
| Record name | Alfuzosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048549 | |
| Record name | Alfuzosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alfuzosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L | |
| Record name | ALFUZOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alfuzosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
4.56X10-13 mm Hg at 25 °C /Estimated/ | |
| Record name | ALFUZOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
81403-80-7 | |
| Record name | Alfuzosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alfuzosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alfuzosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 81403-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Alfuzosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALFUZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALFUZOSIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alfuzosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Alfuzosin's Core Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core cellular signaling pathways modulated by Alfuzosin, a quinazoline-based selective alpha-1 adrenergic receptor antagonist. The document details its primary mechanism of action in prostatic smooth muscle cells, leading to symptomatic relief in benign prostatic hyperplasia (BPH), and explores a secondary, pro-apoptotic pathway that may contribute to its therapeutic effects.
Primary Signaling Pathway: Alpha-1 Adrenergic Receptor Blockade
This compound's principal mechanism of action is the competitive and selective antagonism of alpha-1 adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1][2] Activation of these G-protein coupled receptors (GPCRs) by endogenous catecholamines, such as norepinephrine, triggers a signaling cascade that leads to smooth muscle contraction and, in BPH, contributes to lower urinary tract symptoms (LUTS). This compound effectively inhibits this pathway, inducing smooth muscle relaxation and improving urine flow.[3]
The alpha-1 adrenergic receptors are coupled to the Gq/11 family of heterotrimeric G proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
The subsequent increase in intracellular calcium and activation of PKC leads to the phosphorylation of various downstream targets, culminating in smooth muscle contraction. This compound, by blocking the initial receptor activation, prevents this entire cascade.
Signaling Pathway Diagram
Experimental Protocols
This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by antagonists like this compound.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding to free intracellular calcium, the dye's fluorescence properties change, which can be quantified using a fluorescence plate reader or microscope.
Protocol:
-
Cell Culture: Culture human prostate smooth muscle cells (hPSMCs) in appropriate media until they reach 80-90% confluency in a 96-well black-walled, clear-bottom plate.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and an equal volume of 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS).
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a dilution series of this compound in HBSS to achieve the desired final concentrations.
-
Prepare a solution of an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine) at a concentration known to elicit a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well. Incubate for 20 minutes at room temperature.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject 25 µL of the agonist solution into each well and continue recording the fluorescence signal for at least 2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response as a percentage of the control (agonist alone).
-
Generate dose-response curves and calculate the IC50 value for this compound.
-
Secondary Signaling Pathway: Induction of Apoptosis
Several studies have suggested that quinazoline-based alpha-1 blockers, including this compound, can induce apoptosis (programmed cell death) in prostate epithelial and smooth muscle cells.[4] This effect appears to be independent of their alpha-1 adrenergic receptor blocking activity and may contribute to the long-term clinical benefits in BPH management. The precise molecular mechanism is not fully elucidated but is thought to involve the modulation of key apoptotic regulatory proteins.
This pro-apoptotic effect is often characterized by:
-
An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
Activation of caspases, particularly the executioner caspase, caspase-3.
-
Cleavage of downstream substrates like poly (ADP-ribose) polymerase (PARP).
Apoptosis Pathway Diagram
References
- 1. This compound in the treatment of benign prostatic hyperplasia: effects on symptom scores, urinary flow rates and residual volume. A multicentre, double-blind, placebo-controlled trial. ALFECH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Off-Target Effects of Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alfuzosin, a quinazoline derivative, is a selective antagonist of α1-adrenergic receptors, primarily used in the management of benign prostatic hyperplasia (BPH). While its therapeutic effects are mediated through the blockade of α1-adrenoceptors in the prostate and lower urinary tract, a comprehensive understanding of its off-target activities is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth analysis of the known in vitro off-target effects of this compound, with a focus on its interactions with cardiac ion channels and its metabolic profile. Quantitative data from binding and functional assays are presented, along with detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying mechanisms and study designs.
Off-Target Binding and Functional Activity
This compound's primary off-target interactions observed in vitro are centered on cardiac ion channels and its metabolism via cytochrome P450 enzymes. While it is a potent α1-adrenoceptor antagonist, it is considered non-subtype selective.[1][2]
Adrenergic Receptor Binding Affinity
This compound demonstrates high affinity for α1-adrenergic receptors. In radioligand binding studies using human prostatic adenoma, this compound potently displaced the specific α1-adrenoceptor radioligand [3H]prazosin.[3] Studies in rat models have shown similar high affinities across α1-adrenoceptor subtypes, indicating a lack of significant selectivity.[1]
Table 1: this compound Binding and Functional Data for α-Adrenergic Receptors
| Target | Assay Type | Species | Tissue/Cell Line | Ligand/Substrate | Parameter | Value | Reference |
| α1-Adrenoceptor | Radioligand Binding | Human | Prostatic Adenoma | [3H]prazosin | IC50 | 0.035 µM | [3] |
| α1-Adrenoceptor Subtypes | Radioligand Binding | Rat | Cerebral Cortex, Kidney | [3H]prazosin | Affinity | ~10 nM |
Cardiac Ion Channel Effects
A significant off-target effect of this compound identified in in vitro studies is its ability to delay cardiac repolarization. Uniquely, this effect is not mediated by the blockade of the hERG (human Ether-à-go-go-related gene) potassium channel, a common mechanism for QT prolongation. Instead, this compound at clinically relevant concentrations increases the late sodium current by acting on the hNa(v)1.5 channel. This leads to a prolongation of the action potential duration. Studies have shown that effects on hK(v)11.1, hK(v)4.3, and hK(v)7.1/hKCNE1 potassium currents, as well as calcium currents, are not significantly involved at these concentrations.
Table 2: this compound Effects on Cardiac Ion Channels
| Target | Assay Type | Species | Cell Line/Tissue | Effect | Concentration | Reference |
| hNa(v)1.5 | Whole-Cell Patch Clamp | Human | HEK293 (expressing hNa(v)1.5) | Increased whole-cell peak sodium current, increased probability of late single-channel openings | 300 nM | |
| APD60 | Microelectrode Recording | Rabbit | Purkinje Fibers | Significant prolongation of action potential duration | 300 nM | |
| QT Interval | Isolated Heart | Rabbit | Langendorff-perfused Heart | Significant prolongation of QT interval | 300 nM |
Cytochrome P450 Metabolism
This compound undergoes extensive hepatic metabolism, with the cytochrome P450 enzyme CYP3A4 being the primary isoform responsible for its biotransformation through oxidation, O-demethylation, and N-dealkylation. This metabolic pathway is a critical consideration for potential drug-drug interactions. In vitro studies have indicated that this compound is not a significant inhibitor of CYP3A4.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to α1-adrenoceptors in tissue homogenates.
Objective: To determine the IC50 value of this compound for the α1-adrenoceptor.
Materials:
-
Human prostatic tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]prazosin (radioligand)
-
Phentolamine (for non-specific binding determination)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize human prostatic tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Pellet the membrane fraction by high-speed centrifugation and resuspend in fresh buffer.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]prazosin and varying concentrations of this compound.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Non-Specific Binding: In parallel wells, incubate the membrane preparation and [3H]prazosin with a high concentration of a non-labeled antagonist (e.g., phentolamine) to determine non-specific binding.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Whole-Cell Patch Clamp Assay for hNa(v)1.5 Late Current
This protocol outlines the general steps for measuring the late sodium current in a heterologous expression system, based on established electrophysiological techniques.
Objective: To assess the effect of this compound on the late sodium current mediated by the hNa(v)1.5 channel.
Materials:
-
HEK293 cells stably expressing hNa(v)1.5
-
External solution (containing in mM: NaCl, KCl, CaCl2, MgCl2, HEPES, glucose; adjusted to physiological pH)
-
Internal solution (containing in mM: CsF, CsCl, EGTA, HEPES, Na2ATP; adjusted to physiological pH)
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
This compound solution
Procedure:
-
Cell Preparation: Plate HEK293 cells expressing hNa(v)1.5 on coverslips for recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp Protocol: Clamp the cell membrane at a holding potential of -100 mV. Apply a depolarizing pulse to -10 mV for 300 ms to elicit the sodium current.
-
Data Acquisition: Record the resulting current traces. The late sodium current is measured as the mean current during the final 100 ms of the depolarizing pulse.
-
Drug Application: Perfuse the cell with the external solution containing this compound (e.g., 300 nM) and repeat the voltage clamp protocol to record the current in the presence of the drug.
-
Data Analysis: Compare the amplitude of the late sodium current before and after the application of this compound to determine its effect.
In Vitro CYP3A4 Inhibition Assay
This is a generalized protocol for assessing the inhibitory potential of a compound on CYP3A4 activity using human liver microsomes.
Objective: To determine the IC50 of this compound for CYP3A4-mediated metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system
-
This compound solutions of varying concentrations
-
Known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer, and the CYP3A4 substrate in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of this compound (or the positive control) to the wells.
-
Pre-incubation: Pre-incubate the mixture for a short period at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a defined time (e.g., 10-15 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound-Induced Late Sodium Current
The increase in the late sodium current (INa,L) by this compound is a key off-target effect. While the direct binding site of this compound on the hNa(v)1.5 channel is not fully elucidated, the downstream consequences involve alterations in sodium channel gating. A related pathway that is known to modulate the late sodium current involves Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII can phosphorylate the Na(v)1.5 channel, leading to an increase in the late sodium current. This diagram illustrates this known regulatory pathway, which provides context for understanding how the late sodium current can be modulated.
Caption: CaMKII-mediated modulation of the hNa(v)1.5 late current.
Experimental Workflow for In Vitro Off-Target Profiling
A systematic approach is essential for characterizing the off-target profile of a drug candidate like this compound. The following workflow outlines a typical screening cascade.
References
- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urology-textbook.com [urology-textbook.com]
- 3. researchgate.net [researchgate.net]
Alfuzosin: A Pharmacological Probe for G-Protein Coupled Receptor Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin, a quinazoline derivative, is a widely recognized antagonist of α1-adrenergic receptors (α1-ARs), a family of G-protein coupled receptors (GPCRs) that mediate the physiological effects of norepinephrine and epinephrine.[1] Primarily known for its clinical efficacy in the management of benign prostatic hyperplasia (BPH) by inducing smooth muscle relaxation in the prostate and bladder neck, this compound also serves as a valuable pharmacological tool for the investigation of GPCR signaling pathways.[2][3] Its utility in research stems from its well-characterized interactions with α1-AR subtypes and its predictable effects on downstream signaling cascades.
This technical guide provides a comprehensive overview of this compound's pharmacological profile, detailed experimental protocols for its use in GPCR studies, and a summary of its quantitative receptor binding and functional data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this compound as a pharmacological tool in their investigations of GPCR biology.
Pharmacological Profile of this compound
This compound functions as a competitive antagonist at α1-adrenergic receptors.[4] Unlike some other α1-AR antagonists, this compound is considered to be "uroselective" in its clinical action, meaning it exhibits a preferential effect on the lower urinary tract with minimal impact on blood pressure at therapeutic doses.[5] This functional selectivity is attributed to its pharmacokinetics and preferential accumulation in prostatic tissue rather than a high degree of receptor subtype selectivity.
Receptor Subtype Selectivity
While clinically uroselective, in vitro studies have demonstrated that this compound does not exhibit significant selectivity among the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. It displays high affinity for all three subtypes, making it a useful tool for studying processes mediated by α1-ARs in general, or for comparing the effects of non-selective versus subtype-selective antagonists.
Quantitative Data
The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound at α1-adrenergic receptor subtypes as reported in various studies.
| Receptor Subtype | pKi | Reference |
| α1A-Adrenoceptor | ~8.6 | |
| α1B-Adrenoceptor | ~7.3 | |
| α1D-Adrenoceptor | ~7.1 |
Table 1: this compound Binding Affinities (pKi) at Human α1-Adrenoceptor Subtypes.
| Tissue/Preparation | Agonist | pA2 | Reference |
| Rabbit Trigone | Phenylephrine | 7.44 | |
| Rabbit Urethra | Phenylephrine | 7.30 | |
| Rat Aorta | Noradrenaline | ~7.5 | |
| Human Prostate | Noradrenaline | ~7.0 |
Table 2: Functional Antagonist Potency (pA2) of this compound in Various Tissues.
Signaling Pathways
This compound, by blocking α1-adrenergic receptors, primarily inhibits the Gq/11 signaling pathway. Activation of α1-ARs by endogenous agonists like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a pharmacological tool.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for α1-adrenergic receptors.
Objective: To determine the Ki of this compound for α1-AR subtypes.
Materials:
-
Cell membranes expressing the α1-AR subtype of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand (e.g., [3H]-prazosin).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in lysis buffer and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer.
-
25 µL of radioligand at a concentration near its Kd.
-
25 µL of this compound solution at various concentrations (for competition binding) or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Smooth Muscle Contraction
This assay measures the ability of this compound to inhibit agonist-induced smooth muscle contraction.
Objective: To determine the pA2 of this compound in a functional tissue preparation.
Materials:
-
Isolated tissue strips (e.g., prostate, aorta, or vas deferens).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (aerated with 95% O2, 5% CO2).
-
α1-AR agonist (e.g., phenylephrine or norepinephrine).
-
This compound solutions of varying concentrations.
Procedure:
-
Tissue Preparation: Dissect and mount tissue strips in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist to establish a baseline.
-
Antagonist Incubation: Wash the tissues and incubate with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).
-
Agonist Concentration-Response Curve (in the presence of this compound): Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat: Repeat steps 4 and 5 with different concentrations of this compound.
-
Data Analysis: Plot the log of the agonist concentration versus the response. The rightward shift of the concentration-response curve in the presence of this compound is used to calculate the pA2 value using a Schild plot analysis.
Second Messenger Assays
This assay measures changes in intracellular calcium concentration following GPCR activation.
Objective: To assess the inhibitory effect of this compound on agonist-induced calcium release.
Materials:
-
Cells expressing the α1-AR of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-AR agonist.
-
This compound solutions.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add this compound at various concentrations and incubate for a short period.
-
Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence, then inject the agonist and continue to record the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the IC50 of this compound for the inhibition of the agonist-induced calcium response.
While α1-ARs primarily couple to Gq/11, some GPCRs can exhibit promiscuous coupling or influence cAMP levels through indirect mechanisms. A cAMP assay can be used to investigate such possibilities.
Objective: To determine if this compound affects intracellular cAMP levels, either directly or by modulating the activity of another GPCR.
Materials:
-
Cells expressing the GPCR of interest.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Agonists and antagonists for the GPCRs being studied.
-
This compound solutions.
-
Cell lysis buffer (if required by the kit).
Procedure:
-
Cell Culture and Treatment: Culture cells and treat them with this compound and/or other relevant compounds for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the kit manufacturer's protocol. This typically involves a competitive immunoassay format.
-
Measurement: Read the output signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples.
Conclusion
This compound is a potent, non-subtype-selective α1-adrenergic receptor antagonist that serves as a valuable pharmacological tool for studying GPCR signaling. Its well-defined mechanism of action and the availability of robust experimental protocols make it an excellent choice for investigating the role of α1-ARs in various physiological and pathological processes. By utilizing the quantitative data and detailed methodologies provided in this guide, researchers can effectively incorporate this compound into their experimental designs to further elucidate the complex world of GPCR biology.
References
- 1. This compound | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
Investigating Alfuzosin's Effects on Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a uroselective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its primary mechanism of action involves the blockade of alpha-1 adrenoceptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[1][2][3] While its effects on smooth muscle tone are well-documented, its impact on smooth muscle cell proliferation is less understood. This technical guide consolidates the available evidence and provides a detailed examination of the potential effects of this compound on smooth muscle cell proliferation, drawing insights from studies on structurally related compounds.
Core Hypothesis: A Shift from Proliferation to Apoptosis
Direct research on this compound's effect on smooth muscle cell proliferation is limited. However, a growing body of evidence on other quinazoline-based alpha-1 blockers, such as doxazosin and terazosin, suggests that these molecules may not inhibit proliferation directly but rather induce apoptosis (programmed cell death) in smooth muscle cells. Given that this compound shares the same quinazoline chemical core, it is hypothesized that it exerts similar effects.
One clinical study supports this, indicating that this compound treatment increases the apoptotic index in both glandular and smooth muscle cells of the prostate in patients with BPH.[4] Further in vitro studies on doxazosin and terazosin have shown a consistent pattern of inducing apoptosis and, in some cases, inhibiting proliferation of smooth muscle cells from various tissues, including the bladder and prostate.[5] This effect appears to be independent of alpha-1 adrenoceptor blockade, suggesting an alternative signaling pathway related to the quinazoline structure.
Quantitative Data on the Effects of Quinazoline-Based Alpha-1 Blockers
The following tables summarize quantitative data from in vitro studies on doxazosin and terazosin, which serve as a proxy for understanding the potential effects of this compound.
Table 1: Effect of Doxazosin on Human Bladder Smooth Muscle Cell Proliferation
| Concentration | Inhibition of BrdU Uptake (%) |
| 10 µM | ~50% |
| 25 µM | ~90% |
Data extracted from a study on human bladder smooth muscle cells, indicating a dose-dependent inhibition of proliferation.
Table 2: Induction of Apoptosis in Prostate Smooth Muscle Cells by Doxazosin
| Cell Type | Treatment | Apoptotic Cells (%) |
| Smooth Muscle SMC-1 | Control | 1.8% |
| Smooth Muscle SMC-1 | Doxazosin (15 µM) - 2 days | 17.8% |
| Smooth Muscle SMC-1 | Doxazosin (15 µM) - 3 days | 28.5% |
This table showcases the time-dependent increase in apoptosis in a prostate smooth muscle cell line following treatment with doxazosin.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to assess smooth muscle cell proliferation and apoptosis in the context of alpha-1 blocker treatment.
Cell Culture of Human Smooth Muscle Cells
-
Cell Source: Primary smooth muscle cells can be isolated from human bladder or prostate tissue obtained during surgical procedures, following institutional review board approval.
-
Culture Medium: Cells are typically cultured in Medium 199 (M199) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Quiescence: To synchronize the cell cycle before proliferation assays, cells are made quiescent by serum starvation in M199 with 0.4% FBS for 24 hours.
Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Procedure:
-
Plate quiescent smooth muscle cells in 96-well plates.
-
Treat cells with varying concentrations of this compound (or other test compounds) for a specified duration (e.g., 24-48 hours) in the presence of a mitogen like 10% FBS.
-
During the final hours of incubation (e.g., 4 hours), add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.
-
Fix the cells and permeabilize the cell membranes.
-
Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the colorimetric reaction using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA.
-
Apoptosis Assay (TUNEL Staining)
The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Culture smooth muscle cells on glass coverslips and treat with this compound or control vehicle.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nuclei.
-
Quantify the percentage of apoptotic cells by counting TUNEL-positive nuclei relative to the total number of nuclei.
-
Signaling Pathways and Visualizations
The induction of apoptosis by quinazoline-based alpha-1 blockers is thought to be mediated by pathways independent of the alpha-1 adrenoceptor. One proposed pathway involves the upregulation of Transforming Growth Factor-beta (TGF-β) signaling.
Caption: Proposed signaling pathway for this compound-induced apoptosis in smooth muscle cells.
This diagram illustrates a potential mechanism where the quinazoline structure of this compound, independent of its alpha-1 blocking activity, leads to increased TGF-β1 expression. This, in turn, activates the Smad signaling pathway, resulting in the upregulation of the cell cycle inhibitor p27kip1 and the activation of the caspase cascade, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound for the management of benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin, a quinazoline derivative, is a selective antagonist of alpha-1 adrenergic receptors. While its primary indication is the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), its mechanism of action—the relaxation of smooth muscle—lends itself to potential applications in a variety of other disorders characterized by smooth muscle hypertonicity. This technical guide provides an in-depth overview of the existing research on this compound's role in non-BPH related smooth muscle disorders, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Alpha-1 Adrenergic Blockade
This compound exerts its pharmacological effect by selectively and competitively blocking postsynaptic alpha-1 adrenergic receptors.[1][2][3] These receptors are widely distributed in smooth muscle tissues throughout the body, including the urinary tract, blood vessels, and the gastrointestinal system. The binding of endogenous catecholamines, such as norepinephrine, to these receptors typically triggers a signaling cascade that leads to smooth muscle contraction. By antagonizing these receptors, this compound inhibits this contractile response, resulting in smooth muscle relaxation.[4][5]
The signaling pathway initiated by alpha-1 adrenoceptor activation is primarily coupled through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ then binds to calmodulin, which activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction.
Furthermore, the activation of the RhoA/Rho-kinase (ROCK) signaling pathway plays a significant role in sensitizing the contractile apparatus to Ca2+. ROCK inhibits myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains. This inhibition leads to a sustained contractile state even at lower Ca2+ concentrations. This compound's blockade of the alpha-1 adrenoceptor interrupts this entire cascade, leading to a reduction in both Ca2+-dependent and Ca2+-sensitizing contractile mechanisms.
Applications in Non-BPH Related Smooth Muscle Disorders
Ureteral Stones (Urolithiasis)
Rationale: Alpha-1 adrenergic receptors are present in the smooth muscle of the ureter. Blockade of these receptors by this compound is hypothesized to reduce ureteral spasms and intra-ureteral pressure, thereby facilitating the spontaneous passage of ureteral stones.
Quantitative Data Summary:
| Study Outcome | This compound Group | Control/Placebo Group | p-value | Citation(s) |
| Stone Expulsion Rate | ||||
| Overall | 82.3% | 35.2% | <0.05 | |
| Distal Ureteral Stones | 53.6% | 26.9% | 0.04 | |
| Overall (Meta-analysis) | Significantly Higher (RR: 1.85) | - | <0.001 | |
| Mean Expulsion Time (days) | ||||
| Overall | 12.3 | 24.5 | <0.05 | |
| Distal Ureteral Stones | 9 | 19 | 0.006 | |
| Overall (Meta-analysis) | Significantly Shorter (WMD: -4.20) | - | <0.001 | |
| Analgesic Requirement | Significantly Less | Higher | <0.05 |
Experimental Protocol: Prospective Randomized Controlled Trial for Ureteral Stones
A typical prospective, randomized, controlled trial to evaluate the efficacy of this compound for medical expulsive therapy (MET) of ureteral stones would involve the following steps:
-
Patient Selection: Patients presenting with acute ureteric colic and a confirmed diagnosis of a single, uncomplicated ureteral stone (typically ≤ 10 mm in the distal ureter) are screened for inclusion. Exclusion criteria often include signs of infection, severe renal impairment, a solitary kidney, or anatomical abnormalities of the urinary tract.
-
Randomization: Eligible patients are randomly assigned to either the treatment group (receiving this compound, e.g., 10 mg once daily) or a control group (receiving placebo or standard care, which may include analgesics and hydration).
-
Treatment and Follow-up: The treatment period usually lasts for a predefined duration, such as 4 weeks. During this time, patients are monitored for spontaneous stone passage, pain episodes (often recorded in a diary), and any adverse effects of the medication. Follow-up imaging (e.g., KUB X-ray or ultrasound) is performed at the end of the treatment period to confirm stone expulsion.
-
Outcome Measures: The primary outcome is typically the stone expulsion rate. Secondary outcomes include the time to stone expulsion, the number of pain episodes, the amount of analgesic medication required, and the need for surgical intervention.
Chronic Prostatitis/Chronic Pelvic Pain Syndrome (CP/CPPS)
Rationale: The etiology of CP/CPPS is often multifactorial, but one contributing factor is thought to be the dysfunction of smooth muscle in the prostate and bladder neck, leading to increased urethral pressure and pelvic pain. This compound's relaxant effect on this smooth muscle may alleviate these symptoms.
Quantitative Data Summary:
| Study Outcome | This compound Group | Placebo Group | p-value | Citation(s) |
| Change in NIH-CPSI Total Score | ||||
| 6-month treatment | -9.9 | -3.8 | 0.01 | |
| Change in NIH-CPSI Pain Domain Score | ||||
| 6-month treatment | Statistically Significant Improvement | No Significant Change | 0.01 | |
| Responder Rate (>33% improvement in NIH-CPSI) | ||||
| 6-month treatment | 65% | 24% | 0.02 |
Experimental Protocol: Double-Blind, Placebo-Controlled Trial for CP/CPPS
A typical randomized, double-blind, placebo-controlled trial to assess this compound for CP/CPPS would be conducted as follows:
-
Patient Population: Men with a diagnosis of CP/CPPS (NIH Category III) for a specified duration (e.g., at least 3 months) and a baseline National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) score indicating at least moderate symptoms are enrolled.
-
Randomization and Blinding: Participants are randomly assigned in a double-blind fashion to receive either this compound (e.g., 10 mg daily) or a matching placebo.
-
Treatment and Follow-up: The treatment duration is typically several weeks to months (e.g., 12 weeks). Patients are evaluated at baseline and at specified intervals during the treatment period.
-
Outcome Assessment: The primary outcome measure is the change in the total NIH-CPSI score from baseline to the end of treatment. Secondary outcomes include changes in the individual domains of the NIH-CPSI (pain, urinary symptoms, and quality of life), as well as a global assessment of response by the patient.
NIH-CPSI Scoring Methodology: The NIH-CPSI is a 13-item questionnaire that assesses three domains: pain, urinary symptoms, and quality of life. The pain domain consists of 4 questions with a total score ranging from 0 to 21. The urinary symptoms domain has 2 questions with a total score of 0 to 10. The quality of life domain includes 3 questions with a total score of 0 to 12. The total NIH-CPSI score ranges from 0 to 43, with higher scores indicating more severe symptoms.
Neurogenic Bladder
Rationale: In patients with neurogenic bladder, particularly those with detrusor-sphincter dyssynergia or high detrusor leak point pressure (LPP), outlet resistance is increased. This compound can relax the smooth muscle of the bladder neck and urethra, thereby reducing this resistance and improving bladder emptying.
Quantitative Data Summary:
| Urodynamic Parameter | Before this compound (mean ± SD) | After this compound (mean ± SD) | p-value | Citation(s) |
| Detrusor Leak Point Pressure (cmH2O) | 68 ± 37 | 46 ± 31 | <0.01 | |
| Maximal Vesical Pressure (cmH2O) | 84 ± 40 | 70 ± 47 | - | |
| Bladder Compliance (mL/cmH2O) | 9.3 ± 6.1 | 19.6 ± 14.6 | - | |
| Reflex Volume (mL) | 78 ± 69 | 112 ± 118 | - | |
| Urethral Pressure (cmH2O) | - | Significant Decrease | <0.05 |
Experimental Protocol: Urodynamic Study in Neurogenic Bladder
A urodynamic study to assess the effect of this compound in patients with neurogenic bladder typically involves the following:
-
Baseline Urodynamics: A comprehensive urodynamic evaluation is performed at baseline, including uroflowmetry, cystometry, and a pressure-flow study. Key parameters measured include maximum flow rate (Qmax), post-void residual (PVR) volume, detrusor pressure at maximum flow (Pdet@Qmax), bladder capacity, and detrusor leak point pressure (LPP).
-
This compound Administration: The patient is then treated with this compound for a specified period.
-
Follow-up Urodynamics: The urodynamic studies are repeated after the treatment period to assess for changes in the measured parameters.
-
Data Analysis: The pre- and post-treatment urodynamic parameters are compared to determine the effect of this compound on bladder and urethral function.
Female Voiding Dysfunction
Rationale: Although less common than in men, bladder outlet obstruction can occur in women due to functional or anatomical causes. For functional obstruction, where there is increased tone of the bladder neck and urethral smooth muscle, this compound may improve voiding by reducing outlet resistance.
Quantitative Data Summary:
| Study Outcome/Parameter | This compound Group | Control Group | p-value | Citation(s) |
| Post-void residual urine < 40 ml | 69% of patients | - | - | |
| Max flow rate > 15 ml/sec | 76% of patients | - | - | |
| Subjective Symptom Improvement | 64% of patients | - | - |
Experimental Protocol: Urodynamic Assessment in Female Voiding Dysfunction
The protocol for assessing this compound in female voiding dysfunction is similar to that for neurogenic bladder, with a focus on urodynamic parameters that indicate bladder outlet obstruction.
-
Patient Selection: Women with symptoms of voiding dysfunction (e.g., weak stream, straining, incomplete emptying) and urodynamic evidence of bladder outlet obstruction are recruited.
-
Baseline and Follow-up Urodynamics: Comprehensive urodynamic studies are performed before and after a course of this compound treatment.
-
Outcome Measures: Key parameters of interest include changes in maximum flow rate (Qmax), detrusor pressure at maximum flow (Pdet@Qmax), and post-void residual (PVR) volume. Symptom scores and quality of life questionnaires are also used to assess subjective improvement.
Premature Ejaculation
Rationale: Ejaculation is a complex process involving the coordinated contraction of smooth muscles in the vas deferens, seminal vesicles, and prostate. It is thought that by modulating the sympathetic tone through alpha-1 blockade, this compound may delay ejaculation.
Quantitative Data Summary:
| Study Outcome | This compound Group | Placebo Group | p-value | Citation(s) |
| Treatment Efficacy | ||||
| Active in Patients | 46.2% | 24.2% | <0.05 | |
| Intravaginal Ejaculatory Latency Time (IELT) | ||||
| Change from Baseline | Statistically significant increase | - | <0.05 |
Preclinical In-Vitro Studies
Experimental Protocol: Organ Bath Studies on Smooth Muscle Strips
Organ bath experiments are a fundamental preclinical method to assess the direct effect of a drug on smooth muscle contractility.
-
Tissue Preparation: Smooth muscle tissue (e.g., from the ureter, bladder neck, or prostate) is obtained from animal models or human surgical specimens and dissected into small strips or rings.
-
Mounting: The tissue preparations are mounted in organ baths filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to force transducers to measure isometric tension.
-
Contraction Studies: After an equilibration period, the smooth muscle strips are contracted with a specific agonist (e.g., norepinephrine for alpha-1 adrenoceptor-mediated contraction).
-
This compound Application: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, and the relaxation response is recorded.
-
Data Analysis: Concentration-response curves are constructed, and the potency of this compound is determined by calculating the IC50 (the concentration that produces 50% of the maximal relaxation) or pA2 values.
Experimental Protocol: Calcium Imaging in Smooth Muscle Cells
Calcium imaging techniques are used to visualize and quantify changes in intracellular calcium concentrations in response to stimuli.
-
Cell Culture and Loading: Isolated smooth muscle cells are cultured and then loaded with a fluorescent Ca2+ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with an agonist that increases intracellular Ca2+ (e.g., norepinephrine).
-
This compound Treatment: The effect of this compound on the agonist-induced Ca2+ transient is assessed by pre-incubating the cells with this compound before agonist stimulation.
-
Imaging and Analysis: A fluorescence microscope equipped with a sensitive camera is used to capture images of the cells. The fluorescence intensity is measured over time and converted to Ca2+ concentrations.
Conclusion
The therapeutic potential of this compound extends beyond its established role in BPH. Its fundamental mechanism of inducing smooth muscle relaxation via alpha-1 adrenergic blockade provides a strong rationale for its investigation in a range of non-BPH related disorders. The available clinical and preclinical data, particularly in the management of ureteral stones and CP/CPPS, are promising. Further well-designed clinical trials are warranted to fully elucidate the efficacy and safety of this compound in these and other smooth muscle-related conditions. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to support and facilitate future research in this area.
References
- 1. ics.org [ics.org]
- 2. Rescoring the NIH Chronic Prostatitis Symptom Index (NIH-CPSI): Nothing New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral pharmacological treatments for chronic prostatitis/chronic pelvic pain syndrome: A systematic review and network meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 5. researchgate.net [researchgate.net]
Molecular Docking Studies of Alfuzosin with Alpha-1 Adrenoceptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular docking of Alfuzosin with the three alpha-1 adrenoceptor subtypes: α1A, α1B, and α1D. This compound, a quinazoline-based antagonist, is clinically used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is primarily mediated through the blockade of alpha-1 adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[1][2] While pharmacologically classified as non-subtype selective, understanding its interaction at a molecular level with each subtype is crucial for rational drug design and predicting potential side effects.[3][4][5]
This document summarizes quantitative data, outlines detailed experimental protocols for in silico analysis, and provides visualizations of key biological pathways and experimental workflows.
Quantitative Data Summary
While specific molecular docking studies detailing the binding energy of this compound with all three α1-adrenoceptor subtypes are not extensively available in publicly accessible literature, experimental binding affinity data provides valuable insights into its interaction. The following table summarizes the reported pKi values, which are indicative of the binding affinity. A higher pKi value corresponds to a higher binding affinity.
| Adrenoceptor Subtype | Ligand | pKi | Reference |
| α1A | This compound | ~8.0 | |
| α1B | This compound | ~8.0 | |
| α1D | This compound | ~8.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). These values demonstrate this compound's comparable high affinity across all three subtypes, confirming its non-selective profile.
For the purpose of this guide and in the absence of specific docking data for this compound, we can infer potential binding energies and interactions based on studies of structurally similar quinazoline-based antagonists like doxazosin. Recent cryo-EM structures of the α1A-adrenoceptor in complex with doxazosin have provided detailed insights into the binding pocket.
Inferred Key Interacting Residues for Quinazoline-Based Antagonists:
Based on the structure of the α1A-adrenoceptor, the binding pocket for quinazoline-based antagonists is formed by residues within the transmembrane (TM) helices. Key interactions likely involve:
-
TM3: A crucial interaction is expected with an aspartic acid residue (D1063.32), which is highly conserved in aminergic receptors and forms a salt bridge with the protonated amine of the ligand.
-
TM5: Residues such as Ser1885.42 are implicated in hydrogen bonding.
-
TM6: Aromatic stacking interactions with phenylalanine residues, such as F2886.51 and F2896.52, are likely to contribute to the binding of the quinazoline core.
-
TM7: Additional hydrophobic and polar interactions with residues in this helix help to stabilize the ligand in the binding pocket.
It is important to note that while these interactions are observed for doxazosin, a dedicated molecular docking study for this compound is required to confirm its specific binding mode and energetics for each subtype.
Experimental Protocols for Molecular Docking
A typical molecular docking workflow for studying the interaction of this compound with α1-adrenoceptor subtypes involves several key steps, from protein and ligand preparation to simulation and analysis.
Receptor Structure Preparation
-
Structure Retrieval: Obtain the 3D structure of the target receptor. For the α1A-adrenoceptor, experimentally determined structures (e.g., from the Protein Data Bank - PDB) are available. For α1B and α1D subtypes, where experimental structures may not be available, homology modeling is required.
-
Homology Modeling (for α1B and α1D):
-
Template Selection: Use a sequence alignment tool (e.g., BLAST) to find the best template structure with high sequence identity, such as the α1A-adrenoceptor or other related GPCRs.
-
Model Building: Employ software like MODELLER or SWISS-MODEL to generate 3D models based on the template structure.
-
Model Validation: Assess the quality of the generated models using tools like PROCHECK (for Ramachandran plots) and Verify3D to ensure stereochemical quality and structural correctness.
-
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the study.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.
-
Repair any missing side chains or loops in the protein structure.
-
Perform energy minimization to relieve any steric clashes.
-
Ligand Preparation
-
Ligand Structure: Obtain the 3D structure of this compound from a chemical database like PubChem or DrugBank.
-
Ligand Optimization:
-
Add hydrogen atoms.
-
Assign appropriate atom types and charges.
-
Perform energy minimization to obtain a low-energy conformation.
-
Molecular Docking Simulation
-
Binding Site Definition: Identify the binding pocket of the receptor. This can be done based on the location of the co-crystallized ligand in experimental structures or through prediction algorithms that identify cavities on the protein surface. For α1-adrenoceptors, the orthosteric binding site is located within the transmembrane helix bundle.
-
Docking Algorithm: Use a molecular docking program such as AutoDock, Glide, or GOLD. These programs employ search algorithms to explore various conformations and orientations of the ligand within the binding site.
-
Scoring Function: The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. The pose with the best score is typically considered the most likely binding mode.
-
Ensemble Docking (Optional but Recommended): To account for receptor flexibility, multiple conformations of the receptor (an ensemble) can be used for docking. These conformations can be generated from molecular dynamics simulations.
Analysis of Results
-
Binding Energy/Score: Analyze the docking scores to rank the binding affinity of this compound for each receptor subtype.
-
Binding Pose: Visualize the best-scoring docking pose to identify the specific amino acid residues involved in the interaction.
-
Interaction Analysis: Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the receptor residues.
-
Comparative Analysis: Compare the binding modes and interactions of this compound across the three α1-adrenoceptor subtypes to understand the molecular basis of its non-selectivity.
Visualizations
Signaling Pathway
The canonical signaling pathway for all three α1-adrenoceptor subtypes involves the activation of the Gq/11 family of G-proteins.
Caption: Canonical Gq signaling pathway of α1-adrenoceptors.
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: General workflow for molecular docking studies.
Logical Relationship
The following diagram illustrates the logical relationship between this compound and its therapeutic effect.
Caption: Mechanism of action of this compound in BPH.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. This compound Hydrochloride for the Treatment of Benign Prostatic - Page 4 [medscape.com]
- 4. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Alfuzosin's Impact on Intracellular Calcium Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin is a selective α1-adrenoceptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is primarily attributed to the relaxation of smooth muscle in the prostate and bladder neck, a process intrinsically linked to the modulation of intracellular calcium ([Ca²⁺]i) levels. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound impacts intracellular calcium mobilization. It details the underlying signaling pathways, presents quantitative data on its antagonistic activity, and offers comprehensive experimental protocols for studying these effects. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and urological pharmacology.
Introduction
Benign prostatic hyperplasia is a common condition in aging men, characterized by the proliferation of prostatic stromal and epithelial cells, leading to lower urinary tract symptoms (LUTS). A key factor in the pathophysiology of LUTS associated with BPH is the increased smooth muscle tone in the prostate and bladder neck, which is predominantly mediated by the activation of α1-adrenergic receptors by norepinephrine. This compound, a quinazoline derivative, is a selective and competitive antagonist of these α1-adrenoceptors.[1] By blocking these receptors, this compound effectively counteracts the contractile effects of norepinephrine, leading to smooth muscle relaxation and symptomatic relief.[2][3] This smooth muscle relaxation is a direct consequence of the inhibition of intracellular calcium mobilization, a critical second messenger in the signaling cascade of α1-adrenoceptors. Understanding the precise impact of this compound on this signaling pathway is crucial for the development of more targeted and effective therapies for BPH.
Mechanism of Action: The Signaling Pathway
The contraction of prostatic smooth muscle is initiated by the binding of norepinephrine to α1-adrenoceptors, which are predominantly of the α1A subtype in the human prostate.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, engage the Gq/11 family of G proteins. This initiates a well-defined signaling cascade that culminates in an increase in intracellular calcium concentration.
This compound exerts its effect by competitively inhibiting the binding of norepinephrine to the α1-adrenoceptor, thereby disrupting this signaling pathway at its origin.
Quantitative Data on this compound's Activity
Table 1: Antagonistic Potency of this compound
| Parameter | Agonist | Tissue | Species | Value | Reference |
| pA2 | Phenylephrine | Urethra | Rabbit | 7.30 | [4] |
| pA2 | Phenylephrine | Trigone | Rabbit | 7.44 |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.
Table 2: this compound Concentration in Plasma and Prostatic Tissue
| Time Post-Dosing (10 mg/kg, p.o.) | Plasma Concentration (ng/mL) | Prostatic Concentration (ng/g) | Prostate-to-Plasma Ratio | Reference |
| 1 hour | 88 | 363 | 4.1 | |
| 6 hours | 20 | 167 | 8.6 |
These data demonstrate that this compound is a potent antagonist of α1-adrenoceptor-mediated smooth muscle contraction. Furthermore, this compound exhibits a preferential distribution to the prostatic tissue, which likely contributes to its clinical efficacy and uroselectivity.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the impact of this compound on intracellular calcium mobilization in prostate smooth muscle cells.
Cell Culture of Human Prostatic Stromal Cells (WPMY-1)
-
Cell Line: WPMY-1 (ATCC® CRL-2854™), a human prostatic stromal cell line, is a suitable model as these cells express functional α1-adrenoceptors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they are passaged using 0.25% trypsin-EDTA.
Measurement of Intracellular Calcium Using Fura-2 AM
This protocol is adapted from standard methods for ratiometric calcium imaging.
Materials:
-
WPMY-1 cells cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
Norepinephrine or Phenylephrine (agonist)
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
Loading Solution: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS with Ca²⁺ and Mg²⁺.
-
Cell Loading:
-
Wash the cultured WPMY-1 cells on coverslips twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period.
-
Stimulate the cells with an α1-adrenoceptor agonist (e.g., phenylephrine) and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using the Grynkiewicz equation, if required, by determining Rmin and Rmax with ionomycin and EGTA.
-
Quantify the peak increase in the fluorescence ratio in the presence and absence of this compound to determine its inhibitory effect.
-
Conclusion
This compound effectively reduces intracellular calcium mobilization in prostate smooth muscle cells by acting as a competitive antagonist at α1-adrenoceptors. This action inhibits the Gq/11-PLC-IP3 signaling cascade, preventing the release of calcium from intracellular stores and subsequent smooth muscle contraction. The quantitative data, although primarily from functional assays, strongly support its potent antagonistic effects in the lower urinary tract. The provided experimental protocols offer a robust framework for further investigation into the precise molecular interactions and downstream effects of this compound and other α1-adrenoceptor antagonists. A deeper understanding of these mechanisms will continue to inform the development of improved therapies for BPH and other related urological conditions.
References
- 1. A NAV2729-sensitive mechanism promotes adrenergic smooth muscle contraction and growth of stromal cells in the human prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Untapped Potential: A Technical Guide to the In Vitro Anti-inflammatory Properties of Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin, a quinazoline derivative, is a selective α1-adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). While its mechanism of action in relaxing smooth muscle in the prostate and bladder neck is well-established, emerging evidence from related α1-blockers suggests a potential, yet unexplored, anti-inflammatory role. This technical guide outlines a proposed in vitro investigation to elucidate the anti-inflammatory properties of this compound. We present a series of experimental protocols, hypothetical data, and visualizations of key signaling pathways to provide a comprehensive framework for researchers to explore this promising therapeutic avenue.
Introduction
Chronic inflammation is a key pathological feature in various diseases, and the identification of novel anti-inflammatory agents is a significant focus of drug discovery. While this compound is not traditionally recognized for anti-inflammatory effects, studies on other α1-adrenergic receptor antagonists, such as prazosin and terazosin, have revealed their ability to modulate inflammatory responses. For instance, prazosin has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α, and terazosin has demonstrated anti-inflammatory effects through the downregulation of the NF-κB signaling pathway[1][2][3][4][5]. These findings provide a strong rationale for investigating whether this compound shares these properties. This guide details a proposed in vitro study to systematically evaluate the anti-inflammatory potential of this compound.
Proposed In Vitro Investigation of this compound's Anti-inflammatory Effects
To comprehensively assess the anti-inflammatory properties of this compound in vitro, a multi-faceted approach is proposed, utilizing a well-established cell line model of inflammation.
Experimental Model
-
Cell Line: RAW 264.7 murine macrophage cell line. This is a widely used and well-characterized model for studying inflammation in vitro.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, will be used to induce an inflammatory response in the RAW 264.7 cells.
Key Experimental Assays
The following in vitro assays are proposed to quantify the anti-inflammatory effects of this compound:
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound.
-
Nitric Oxide (NO) Production Assay: To measure the effect of this compound on the production of the inflammatory mediator, nitric oxide.
-
Pro-inflammatory Cytokine Quantification: To assess the impact of this compound on the secretion of key inflammatory cytokines, TNF-α and IL-6.
-
Gene Expression Analysis of Inflammatory Mediators: To investigate the effect of this compound on the mRNA levels of iNOS, COX-2, TNF-α, and IL-6.
-
Western Blot Analysis of NF-κB and MAPK Signaling Pathways: To elucidate the molecular mechanisms underlying this compound's potential anti-inflammatory effects.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be expected from the proposed experiments if this compound exhibits anti-inflammatory properties.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 97.1 ± 5.5 |
| 25 | 95.8 ± 6.1 |
| 50 | 93.2 ± 5.9 |
| 100 | 85.4 ± 7.3 |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 25.4 ± 2.1 | 0 |
| LPS + this compound (10 µM) | 18.7 ± 1.5 | 26.4 |
| LPS + this compound (25 µM) | 12.3 ± 1.1 | 51.6 |
| LPS + this compound (50 µM) | 7.8 ± 0.9 | 69.3 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | 1240 ± 110 | 850 ± 75 |
| LPS + this compound (10 µM) | 980 ± 95 | 680 ± 60 |
| LPS + this compound (25 µM) | 650 ± 62 | 450 ± 40 |
| LPS + this compound (50 µM) | 320 ± 35 | 210 ± 25 |
Table 4: Effect of this compound on LPS-Induced Gene Expression of Inflammatory Mediators (Fold Change vs. Control)
| Treatment | iNOS | COX-2 | TNF-α | IL-6 |
| LPS (1 µg/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 20.1 ± 2.2 | 18.7 ± 2.0 |
| LPS + this compound (50 µM) | 6.8 ± 0.9 | 5.4 ± 0.7 | 8.2 ± 1.1 | 7.5 ± 1.0 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Maintenance: RAW 264.7 cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Seeding: Cells will be seeded in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and gene expression analysis, and 6-well for protein analysis) and allowed to adhere overnight.
-
Treatment: The cells will be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the specified duration (e.g., 24 hours for NO and cytokine assays, 6 hours for gene expression, and 30-60 minutes for signaling pathway analysis).
Cell Viability Assay (MTT Assay)
-
After treatment, the culture medium will be replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells will be incubated for 4 hours at 37°C.
-
The MTT solution will be removed, and the formazan crystals will be dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance will be measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatants will be measured using the Griess reagent system.
-
Briefly, 100 µL of culture supernatant will be mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a 10-minute incubation at room temperature, the absorbance will be measured at 540 nm.
-
Nitrite concentrations will be calculated from a standard curve generated with sodium nitrite.
Pro-inflammatory Cytokine Quantification (ELISA)
-
The concentrations of TNF-α and IL-6 in the culture supernatants will be measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Gene Expression Analysis (RT-qPCR)
-
Total RNA will be extracted from the cells using a suitable RNA isolation kit.
-
cDNA will be synthesized from the total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) will be performed using specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
The relative gene expression will be calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Total protein will be extracted from the cells using a lysis buffer.
-
Protein concentrations will be determined using a BCA protein assay kit.
-
Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes will be blocked and then incubated with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38 MAPK, ERK1/2, and JNK, as well as β-actin as a loading control.
-
After washing, the membranes will be incubated with appropriate HRP-conjugated secondary antibodies.
-
The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the in vitro investigation of the anti-inflammatory properties of this compound. The proposed experiments are designed to systematically assess its effects on key inflammatory mediators and signaling pathways. Positive results from such a study would not only uncover a novel mechanism of action for this widely used drug but also open up new avenues for its therapeutic application in inflammatory conditions. The detailed protocols and expected data formats provided herein are intended to facilitate the initiation of this important line of research.
References
- 1. mdpi.com [mdpi.com]
- 2. Terazosin Stimulates Pgk1 to Remedy Gastrointestinal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model - PMC [pmc.ncbi.nlm.nih.gov]
Non-Canonical Signaling Pathways Activated by Alfuzosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin, a quinazoline-based α1-adrenoceptor antagonist, is a widely prescribed therapeutic for benign prostatic hyperplasia (BPH). Its primary mechanism of action involves the blockade of α1-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. However, a growing body of evidence suggests that this compound and related quinazoline derivatives exert biological effects independent of α1-adrenoceptor antagonism. These non-canonical signaling pathways primarily contribute to the induction of apoptosis in prostate cells, a phenomenon not observed with non-quinazoline α1-blockers like tamsulosin. This technical guide provides an in-depth exploration of these off-target signaling cascades, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the implicated pathways. While much of the mechanistic work has been conducted with the related compound doxazosin, the shared quinazoline structure suggests a common mode of action. This guide will clearly delineate between findings specific to this compound and those extrapolated from studies on other quinazoline-based α1-blockers.
Introduction
The canonical signaling pathway of this compound involves competitive antagonism of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This action inhibits the downstream signaling cascade typically initiated by norepinephrine, leading to reduced smooth muscle tone in the prostate.[1] Beyond this well-established mechanism, this compound, as a member of the quinazoline family of molecules, has been shown to induce apoptosis in both benign and malignant prostate cells.[2][3] This pro-apoptotic effect is independent of its α1-adrenoceptor blocking activity and is a key focus of this guide.[2][3]
Pro-Apoptotic Signaling Pathways
The primary non-canonical effect of quinazoline-based α1-blockers, including this compound, is the induction of apoptosis. This programmed cell death is crucial in tissue homeostasis and its induction in the prostate can contribute to the therapeutic effects in BPH and potentially in prostate cancer.
TGF-β Signaling Pathway
Studies on doxazosin, a structurally similar quinazoline-based α1-blocker, have implicated the Transforming Growth Factor-β (TGF-β) signaling pathway in mediating its pro-apoptotic effects. TGF-β signaling is a critical regulator of cell growth, differentiation, and apoptosis. The proposed mechanism suggests that doxazosin may upregulate components of the TGF-β signaling cascade, leading to the activation of pro-apoptotic effectors.
Below is a diagram illustrating the proposed involvement of the TGF-β pathway in quinazoline-induced apoptosis.
Caption: Proposed TGF-β signaling pathway activated by quinazoline-based drugs.
Quantitative Data
Quantitative data on the non-canonical effects of this compound are limited. However, one study provides a comparison of the cytotoxic potencies of various α1-adrenoceptor antagonists in prostate cancer cell lines.
| Drug | Cell Line | IC50 (µM) at 72h | Relative Potency vs. Tamsulosin |
| Prazosin | PC-3 | ~30 | > Tamsulosin |
| Doxazosin | PC-3 | ~30 | > Tamsulosin |
| This compound | PC-3 | >100 | > Tamsulosin |
| Terazosin | PC-3 | >100 | > Tamsulosin |
| Silodosin | PC-3 | >100 | > Tamsulosin |
| Tamsulosin | PC-3 | >100 | - |
| Prazosin | LNCaP | ~10 | > Tamsulosin |
| Doxazosin | LNCaP | ~10 | > Tamsulosin |
| This compound | LNCaP | ~30 | > Tamsulosin |
| Terazosin | LNCaP | ~30 | > Tamsulosin |
| Silodosin | LNCaP | ~30 | > Tamsulosin |
| Tamsulosin | LNCaP | >100 | - |
| Data extrapolated from Forbes et al., 2016. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of prostate cancer cell lines (e.g., PC-3, LNCaP).
Materials:
-
Prostate cancer cell lines (PC-3 or LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blot for Phosphorylated ERK (p-ERK)
This protocol can be adapted to investigate if this compound affects the MAPK/ERK signaling pathway.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound hydrochloride
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with lysis buffer and collect the protein extracts.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK and a loading control (e.g., β-actin) to normalize the data.
Caption: A generalized workflow for Western blot analysis of p-ERK.
Conclusion
The evidence strongly suggests that this compound, and other quinazoline-based α1-adrenoceptor antagonists, possess non-canonical signaling activities that are independent of their primary pharmacological target. The most prominent of these is the induction of apoptosis in prostate cells, a characteristic not shared by non-quinazoline α1-blockers. While the precise molecular mechanisms are still under investigation, the TGF-β signaling pathway appears to be a key player, at least for the related compound doxazosin. The limited quantitative data for this compound's cytotoxic effects highlight the need for further research to fully elucidate its off-target signaling profile and to determine the clinical relevance of these findings. The experimental protocols provided in this guide offer a starting point for researchers aiming to investigate these non-canonical pathways in a controlled laboratory setting. A deeper understanding of these mechanisms could open new avenues for the therapeutic application of this compound and the development of novel quinazoline-based compounds for prostate diseases.
References
- 1. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
The Muted Impact of Alfuzosin on Gene Expression in Prostate Cancer Cells: A Technical Review
For Immediate Release
[CITY, State] – [Date] – A comprehensive review of existing scientific literature reveals a notable lack of evidence for significant modulation of gene expression by the alpha-1 adrenergic receptor antagonist alfuzosin in prostate cancer cell lines. While other drugs in its class, particularly quinazoline-based antagonists like doxazosin and terazosin, have demonstrated pro-apoptotic effects and measurable alterations in gene expression, this compound's direct impact on the molecular signaling of prostate cancer cells appears to be minimal. This technical guide provides an in-depth analysis of the available data for this compound and contrasts it with the more pronounced effects of its counterparts, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: this compound and the Alpha-1 Blocker Landscape
This compound is a selective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH).[1][2][3][4][5] Its primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow. While structurally related to other alpha-1 blockers like doxazosin and terazosin, which have been investigated for their anticancer properties, the direct effects of this compound on prostate cancer cells at the genetic level have been a subject of limited investigation.
This compound's Effect on Prostate Cancer Cell Lines: A Review of the Evidence
Contrary to the significant body of research on doxazosin and terazosin, studies dedicated to elucidating the impact of this compound on gene expression in prostate cancer cell lines are scarce. The available evidence suggests a comparatively weak or non-existent pro-apoptotic and anti-proliferative effect.
2.1 Cytotoxicity and Apoptosis Induction
In vitro studies comparing the cytotoxic potencies of various α1-adrenoceptor antagonists have consistently shown this compound to be less effective than prazosin and doxazosin in prostate cancer cell lines such as PC-3 and LNCaP. One study established a relative potency order for inducing cell death as: prazosin = doxazosin > terazosin = silodosin = this compound > tamsulosin.
Furthermore, a clinical study investigating the effects of a three-month treatment with this compound on men with BPH found no significant change in the total or transition zone volume of the prostate. This finding suggests that if this compound does induce apoptosis in prostate tissue, the effect is not substantial enough to result in a measurable reduction in prostate size over this period. Another comparative study on the apoptotic indices of various alpha-blockers in BPH patients highlighted silodosin as having the most significant effect, with less remarkable findings for this compound.
Comparative Analysis: The Pro-Apoptotic and Gene-Regulating Effects of Doxazosin
To provide a comprehensive understanding of how quinazoline-based alpha-1 blockers can influence prostate cancer cells, this section details the well-documented effects of doxazosin. It is crucial to note that these findings have not been replicated with this compound.
3.1 Doxazosin-Induced Gene Expression Changes
Microarray analyses of prostate cancer cells treated with doxazosin have revealed significant alterations in gene expression. In one study using PC-3 cells, treatment with doxazosin led to the deregulation of 70-92 genes, many of which are involved in cell-cycle control, apoptosis, and angiogenesis.
Table 1: Summary of Doxazosin-Induced Gene Expression Changes in PC-3 Cells
| Gene/Protein Family | Direction of Change | Implicated Function |
| Bax | Upregulation (mRNA) | Pro-apoptotic |
| Bcl-xL | Downregulation | Anti-apoptotic |
| Fas/CD95 | Upregulation | Death receptor |
| TRAMP/Apo3 | Downregulation | Apoptosis inhibitor |
| Integrins (α2, αV, β1, β8) | Significant changes | Cell adhesion, survival |
| Caspase-8 | Activation | Apoptosis initiation |
| Caspase-3 | Activation | Apoptosis execution |
| TGF-β1 signaling components | Activation | Apoptosis, cell growth regulation |
3.2 Signaling Pathways Modulated by Doxazosin
Doxazosin's pro-apoptotic effects in prostate cancer cells are believed to be mediated through pathways independent of its alpha-1 adrenoceptor antagonism. Key signaling cascades implicated include the transforming growth factor-beta (TGF-β) pathway and the death receptor pathway.
The diagram below illustrates the proposed mechanism of doxazosin-induced apoptosis.
Caption: Proposed signaling pathway for doxazosin-induced apoptosis in prostate cells.
Experimental Protocols
The following are generalized experimental protocols based on studies investigating the effects of alpha-1 blockers on prostate cancer cell lines. These methodologies would be applicable to future studies on this compound.
4.1 Cell Culture and Drug Treatment
-
Cell Lines: LNCaP (androgen-sensitive), PC-3, and DU-145 (androgen-insensitive) human prostate cancer cell lines are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound or other alpha-1 blockers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for treatment.
4.2 Gene Expression Analysis (Microarray)
A standardized workflow for microarray analysis is depicted below.
Caption: Standard experimental workflow for microarray-based gene expression analysis.
4.3 Apoptosis Assays
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis.
-
Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of key executioner caspases like caspase-3.
-
Western Blotting: To detect the expression levels of apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved PARP).
Conclusion and Future Directions
The current body of scientific literature provides limited evidence to support a significant role for this compound in modulating gene expression or inducing apoptosis in prostate cancer cell lines, especially when compared to other quinazoline-based alpha-1 blockers like doxazosin. While this compound is an effective treatment for the symptoms of BPH, its potential as an anti-cancer agent at the molecular level remains largely unsubstantiated.
This review highlights a critical knowledge gap and underscores the need for further research. Future studies should employ modern, high-throughput techniques such as RNA sequencing to comprehensively evaluate the effects of this compound on the transcriptome of various prostate cancer cell lines. Such investigations are essential to definitively determine whether this compound shares any of the anti-neoplastic properties of its chemical relatives and to explore its potential, if any, in the context of prostate cancer therapy.
References
- 1. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 10 mg once daily for treating benign prostatic hyperplasia: a 3-year experience in real-life practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Uroxatral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. This compound: an alpha1-receptor blocker for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Search for Novel Protein Interactions of Alfuzosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alfuzosin is a quinazoline-based, non-subtype selective alpha-1 adrenergic receptor antagonist widely prescribed for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its mechanism of action is primarily attributed to the blockade of alpha-1 receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. While this interaction is well-characterized, the exploration of this compound's broader interactome—the complete set of its molecular interactions in a biological system—remains an area with limited published research. This technical guide provides an overview of this compound's known protein interactions, alongside detailed experimental protocols for the discovery and validation of novel protein-drug interactions. The methodologies described herein are standard, robust techniques in chemical biology and proteomics, designed to facilitate further research into the molecular mechanisms and potential off-target effects of this compound and other small molecules.
Introduction to this compound and its Known Protein Interactions
This compound's therapeutic effect in BPH is mediated by its antagonism of alpha-1 adrenergic receptors (α1-ARs), which are G-protein coupled receptors. There are three subtypes of α1-ARs: α1A, α1B, and α1D. In the human prostate, the α1A subtype is predominant and is the primary target for alleviating BPH symptoms.[1] this compound is considered "uroselective" in its clinical effect, meaning it has a greater therapeutic impact on the urinary tract than on the vasculature at standard doses, despite its lack of significant in vitro selectivity for a specific α1-AR subtype.[2][3]
Quantitative Data on Known this compound-Protein Interactions
Published literature indicates that this compound exhibits high affinity for all three alpha-1 adrenergic receptor subtypes without significant selectivity. The binding affinity has been measured in various experimental systems, yielding values in the low nanomolar range.
| Target Protein | Receptor Subtype | Species/System | Method | Affinity Metric | Value | Reference |
| Alpha-1 Adrenergic Receptor | Mixed α1A/α1B | Rat Cerebral Cortex/Kidney | Radioligand Binding | Approx. Affinity | ~10 nM | [4] |
| Alpha-1 Adrenergic Receptor | Not specified | Human Prostatic Adenoma | Radioligand Displacement ([3H]-prazosin) | IC50 | 35 nM | [5] |
| Alpha-1A Adrenergic Receptor | Cloned Human | Not specified | Not specified | pKi | ~8.0 | |
| Alpha-1B Adrenergic Receptor | Cloned Human | Not specified | Not specified | pKi | ~8.0 | |
| Alpha-1D Adrenergic Receptor | Cloned Human | Not specified | Not specified | pKi | ~8.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A pKi of 8.0 corresponds to a Ki of 10 nM.
Known Signaling Pathway of this compound
This compound acts as a competitive antagonist at the alpha-1 adrenergic receptor. By blocking the binding of the endogenous agonist norepinephrine, it inhibits the Gq/11 protein signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium levels, leading to smooth muscle relaxation.
Methodologies for Discovering Novel Protein Interactions
The identification of novel protein targets for a small molecule like this compound is crucial for understanding its full mechanism of action, predicting potential side effects, and exploring possibilities for drug repurposing. The following are detailed protocols for key experimental approaches.
A General Workflow for Novel Target Identification
The discovery of novel protein interactions typically follows a multi-step process, starting with a broad, unbiased screening method to generate a list of potential binding partners, followed by more targeted validation experiments to confirm the interactions and quantify their biophysical parameters.
Detailed Experimental Protocols
This technique is used to isolate a drug's binding partners from a complex biological mixture, such as a cell lysate.
Objective: To identify proteins that physically associate with this compound.
Principle: An immobilized form of this compound is used as "bait" to capture interacting proteins ("prey") from a cell lysate. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.
Methodology:
-
Bait Preparation:
-
Synthesize an this compound analog containing a linker arm and a reactive group (e.g., an amine or carboxyl group) for immobilization. The linker should be attached to a position on the drug molecule that is not critical for its known binding activity.
-
Covalently couple the this compound analog to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated Dynabeads).
-
Prepare control beads by coupling the linker alone or a structurally similar but inactive molecule to a separate batch of beads. This is crucial for distinguishing specific from non-specific binders.
-
-
Protein Extraction:
-
Culture relevant cells (e.g., human prostate smooth muscle cells) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris. Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Affinity Capture:
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the this compound-coupled beads and the control beads separately.
-
Allow binding to occur for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
-
-
Elution:
-
Elute the bound proteins. This can be done by:
-
Competitive Elution: Incubating the beads with a high concentration of free this compound. This is the most specific method.
-
pH Change: Using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Denaturation: Boiling the beads in SDS-PAGE sample buffer.
-
-
-
Sample Preparation for Mass Spectrometry:
-
Concentrate the eluted proteins (e.g., by TCA precipitation).
-
Perform in-solution or in-gel tryptic digestion to generate peptides.
-
Desalt the peptides using C18 ZipTips or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the this compound beads to those from the control beads.
-
Proteins that are significantly enriched on the this compound beads are considered potential interaction partners.
-
CETSA is a method to assess drug-target engagement in a cellular environment.
Objective: To confirm that this compound binds to a specific protein within intact cells and to determine a dose-response relationship.
Principle: The binding of a ligand (drug) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Methodology:
-
Cell Treatment:
-
Culture cells and treat them with either vehicle control (e.g., DMSO) or various concentrations of this compound for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Melt Curve: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature for 3 minutes.
-
Isothermal Dose-Response: Heat all samples (treated with different drug concentrations) to a single, pre-determined temperature (the temperature at which about 50% of the protein denatures in the absence of the drug).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing denatured proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.
-
ELISA or other immunoassays: For higher throughput.
-
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift of the curve to the right in the presence of this compound indicates target engagement and stabilization.
-
Isothermal Dose-Response: Plot the amount of soluble protein at the fixed temperature as a function of this compound concentration to determine an EC50 value, which reflects the potency of target engagement in the cellular environment.
-
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To quantify the binding kinetics (kon, koff) and affinity (KD) of the interaction between this compound and a purified potential target protein.
Principle: One molecule (the "ligand," typically the protein) is immobilized on a sensor chip. A solution containing the other molecule (the "analyte," the drug) is flowed over the surface. Binding changes the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Methodology:
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Leave one flow cell on the chip unmodified or immobilize an irrelevant protein to serve as a reference surface.
-
-
Assay Setup:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample.
-
The concentration range should ideally span from 0.1x to 10x the expected KD.
-
-
Binding Measurement (Kinetics Assay):
-
Inject the different concentrations of this compound over the sensor surface for a set period (association phase), followed by an injection of running buffer alone (dissociation phase).
-
After each cycle, regenerate the sensor surface with a harsh buffer (e.g., low pH glycine or high salt) to remove all bound analyte, preparing it for the next injection.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's software.
-
This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
ITC is a technique that directly measures the heat changes that occur during a binding event, allowing for the determination of all thermodynamic parameters of an interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the this compound-protein interaction.
Principle: A solution of the drug is titrated into a solution of the purified protein in a sample cell. The heat released or absorbed upon binding is measured. As the protein becomes saturated with the drug, the heat change per injection diminishes.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified target protein and this compound in the same buffer. It is critical that the buffer is identical to avoid heat of dilution effects.
-
The protein concentration in the sample cell should be such that the "c-value" (c = n * [Protein] / KD) is between 10 and 1000 for optimal results.
-
The this compound concentration in the syringe should be 10-20 times higher than the protein concentration.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe of the calorimeter.
-
Perform a series of small, sequential injections of the this compound solution into the protein solution at a constant temperature.
-
-
Data Collection:
-
The instrument records the heat change after each injection. The raw data is a series of peaks, with the area of each peak corresponding to the heat of that injection.
-
-
Data Analysis:
-
Integrate the area of each peak to obtain the heat change per mole of injectant.
-
Plot these values against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model).
-
The fitting will directly yield the binding affinity (as the association constant, Ka, where KD = 1/Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH).
-
The Gibbs free energy change (ΔG) and the entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Conclusion
While this compound's interaction with alpha-1 adrenergic receptors is well-established as its primary mechanism of action for the treatment of BPH, a comprehensive, systematic exploration for novel protein interactions is not yet available in the public domain. The methodologies outlined in this guide provide a robust framework for researchers to undertake such an investigation. The application of unbiased screening techniques like Affinity Purification-Mass Spectrometry, followed by rigorous biophysical validation using methods such as CETSA, SPR, and ITC, will be instrumental in elucidating a more complete molecular profile of this compound. Such studies are essential for a deeper understanding of its pharmacology and for the potential discovery of new therapeutic applications or the prediction of off-target effects.
References
- 1. Alpha 1 adrenoceptor subtypes in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Alfuzosin on Autonomic Nervous System Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of alfuzosin's interaction with the autonomic nervous system. This compound, a quinazoline derivative, is a non-selective alpha-1 adrenergic receptor antagonist. Its primary clinical application is in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] This document will elucidate its mechanism of action, present quantitative data on its efficacy and safety, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Mechanism of Action: Alpha-1 Adrenergic Blockade
The autonomic nervous system regulates involuntary physiological processes, with the sympathetic branch mediating the "fight-or-flight" response, partly through the release of catecholamines like norepinephrine. These catecholamines bind to adrenergic receptors, including the alpha-1 adrenoceptors located on the smooth muscle cells of various tissues.
In the lower urinary tract, alpha-1 adrenergic receptors are abundant in the prostate, bladder neck, and urethra.[4] Their stimulation by norepinephrine leads to smooth muscle contraction, which can contribute to the obstruction of urinary flow in patients with BPH.[4]
This compound exerts its therapeutic effect by competitively and non-selectively blocking all three subtypes of the alpha-1 adrenergic receptor: α1A, α1B, and α1D. This blockade prevents norepinephrine from binding to these receptors, leading to the relaxation of smooth muscle in the prostate and bladder neck. The result is a reduction in urethral resistance and an improvement in urinary flow, thereby alleviating the symptoms of BPH.
Uroselectivity
Despite its non-selective binding profile at the receptor level, this compound exhibits clinical uroselectivity. This means it has a more pronounced effect on the lower urinary tract than on the vasculature at therapeutic doses. This functional selectivity is attributed to its preferential accumulation in the prostatic tissue. Studies in rats have shown that the concentration of this compound in the prostate can be significantly higher than in plasma. This targeted distribution allows for effective relief of LUTS with a lower incidence of cardiovascular side effects, such as orthostatic hypotension, compared to less uroselective alpha-1 blockers.
Quantitative Data
The following tables summarize the quantitative data on this compound's receptor binding affinity, and its efficacy and safety from clinical trials.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | pA2 Value (Rabbit Trigone) | pA2 Value (Rabbit Urethra) |
| Alpha-1 Adrenergic Receptors (general) | ~10 nM | 7.44 | 7.30 |
Note: this compound is considered a non-selective antagonist with similar affinity for α1A, α1B, and α1D subtypes. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 2: Efficacy of this compound in Benign Prostatic Hyperplasia (Clinical Trials)
| Study/Analysis | Treatment Group | Change in International Prostate Symptom Score (IPSS) from Baseline | Change in Peak Urinary Flow Rate (Qmax) from Baseline (mL/s) | p-value (vs. Placebo) |
| Pooled analysis of 3 studies | This compound 10 mg QD (n=473) | -6.0 (SD 5.1) | +2.3 (SD 3.8) | <0.005 (IPSS), <0.001 (Qmax) |
| Placebo (n=482) | -4.2 (SD 5.7) | +1.1 (SD 3.1) | N/A | |
| van Kerrebroeck, et al. | This compound 10 mg QD (n=143) | -39.9% | +2.3 | <0.05 |
| Placebo (n=154) | -27.7% | +1.4 | N/A | |
| Buzelin et al. | This compound 5 mg BID (n=194) | -31% | +2.4 | <0.05 |
| Placebo (n=196) | -18% | +1.1 | N/A | |
| Jardin et al. | This compound 2.5 mg TID (n=251) | -42% | +1.4 | <0.05 |
| Placebo (n=267) | -32% | +1.3 | N/A | |
| Kumar et al. (Comparative Study) | This compound 10 mg SR (n=30) | -88.18% (at 12 weeks) | +25.34% (at 12 weeks) | 0.025 |
SD: Standard Deviation, QD: Once Daily, BID: Twice Daily, TID: Thrice Daily, SR: Sustained Release
Table 3: Safety Profile of this compound (Adverse Events)
| Study/Analysis | Adverse Event | This compound 10 mg QD (%) | Placebo (%) |
| Pooled analysis of 3 studies | Dizziness | 6.1 | 2.9 |
| Abnormal Ejaculation | 0.6 | N/A | |
| Mari et al. (Systematic Review) | AEs leading to withdrawal | 5.8 - 11.8 | Similar to placebo |
| Asymptomatic Orthostatic Hypotension | 0.58 | N/A |
AE: Adverse Event
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This in vitro assay quantifies the affinity of a drug for a specific receptor subtype.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α1A, α1B, and α1D adrenergic receptors.
Materials:
-
Cell membranes expressing a specific human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).
-
Radioligand (e.g., [3H]-prazosin), a high-affinity ligand for alpha-1 receptors.
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filtration apparatus with glass fiber filters (e.g., GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.
-
Incubation: In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of the radioligand ([3H]-prazosin) and varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Smooth Muscle Contraction Assay
This assay assesses the functional antagonism of this compound on agonist-induced smooth muscle contraction.
Objective: To determine the potency of this compound in antagonizing phenylephrine-induced contractions in isolated smooth muscle tissue (e.g., rabbit urethra or trigone).
Materials:
-
Isolated smooth muscle tissue strips (e.g., from rabbit urethra or trigone).
-
Organ bath system with physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric force transducer.
-
Data acquisition system.
-
Phenylephrine (alpha-1 adrenergic agonist).
-
This compound at various concentrations.
Procedure:
-
Tissue Preparation: Smooth muscle strips are dissected from the source tissue and mounted in the organ baths. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate in the physiological salt solution under a resting tension for a specified period.
-
Agonist-Induced Contraction: A cumulative concentration-response curve for phenylephrine is generated by adding increasing concentrations of the agonist to the organ bath and recording the contractile force.
-
Antagonist Incubation: The tissue is washed and then incubated with a specific concentration of this compound for a set duration.
-
Shift in Agonist Response: A second cumulative concentration-response curve for phenylephrine is generated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the phenylephrine concentration-response curve. The pA2 value is calculated, which represents the negative logarithm of the molar concentration of this compound that necessitates a doubling of the agonist concentration to produce the same response.
In Vivo Measurement of Urethral and Arterial Pressure in Conscious Rats
This in vivo model is used to assess the functional uroselectivity of this compound.
Objective: To simultaneously measure the effects of this compound on urethral pressure and mean arterial blood pressure in the same conscious animal.
Materials:
-
Male rats.
-
Anesthetic agent (for surgery).
-
Catheters for arterial and urethral pressure measurement.
-
Pressure transducers.
-
Data acquisition system.
-
This compound solution for intravenous administration.
Procedure:
-
Surgical Instrumentation: Under anesthesia, a catheter is inserted into an artery (e.g., carotid or femoral) for blood pressure measurement. A second specialized catheter is inserted into the urethra to measure urethral pressure. The catheters are connected to pressure transducers. For studies in conscious animals, the catheters are exteriorized and the animal is allowed to recover from surgery.
-
Baseline Recordings: Once the animal is conscious and stable, baseline recordings of mean arterial blood pressure and urethral pressure are obtained.
-
Drug Administration: this compound is administered intravenously at increasing doses.
-
Continuous Monitoring: Blood pressure and urethral pressure are continuously monitored and recorded after each dose of this compound.
-
Data Analysis: The dose-dependent effects of this compound on both urethral pressure and mean arterial blood pressure are plotted and analyzed. Functional uroselectivity is demonstrated if this compound produces a significant decrease in urethral pressure at doses that have minimal or no effect on mean arterial blood pressure.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and the experimental workflows described above.
Caption: Alpha-1 adrenergic receptor signaling pathway and its blockade by this compound.
References
- 1. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of phenylephrine-mediated [Ca2+]i oscillations underlying tonic contraction in the rabbit inferior vena cava - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Dissolving Alfuzosin for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the blockade of alpha-1 adrenoceptors in the prostate, bladder base, and urethra, leading to smooth muscle relaxation and improved urinary flow.[1][2][3][4] For researchers investigating the effects of this compound in vitro, proper dissolution and handling are critical for obtaining accurate and reproducible results. This application note provides a detailed protocol for dissolving this compound hydrochloride and its application in relevant in vitro assays.
This compound Hydrochloride Properties
This compound hydrochloride is a white to off-white crystalline powder. Understanding its solubility is key to preparing appropriate stock solutions for in vitro studies.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | Freely soluble | Can be dissolved directly in aqueous buffers. One source indicates a solubility of 50 mg/mL, though sonication may be required. Another protocol suggests preparing a 1 mg/mL stock solution in distilled water. |
| Dimethyl Sulfoxide (DMSO) | Approximately 1 mg/mL to ≥19mg/mL | A stock solution of 10 mM can be prepared in 1 mL of DMSO. Another source indicates a solubility of 25 mg/mL with ultrasonic warming to 60°C. |
| Ethanol | Sparingly soluble, approx. 1 mg/mL | Can be used to prepare stock solutions. |
| Phosphate Buffered Saline (PBS), pH 7.2 | Approximately 1 mg/mL | Suitable for preparing working solutions for cell-based assays. Aqueous solutions are not recommended for storage for more than one day. |
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (MW: 425.91 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 60°C (optional)
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder. For a 10 mM stock solution in 1 mL, weigh 4.26 mg of this compound hydrochloride.
-
Dissolving: Add the appropriate volume of sterile DMSO to the this compound hydrochloride powder in a sterile tube.
-
Mixing: Vortex the solution thoroughly to dissolve the compound.
-
Warming/Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a 60°C water bath and/or sonicate until a clear solution is obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
Note on Dilutions for Cell-Based Assays: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in the appropriate cell culture medium.
Experimental Protocols for In Vitro Assays
This compound's activity as an alpha-1 adrenergic receptor antagonist can be evaluated using various in vitro assays. Below are protocols for a functional assay in prostate smooth muscle cells and a cell viability assay.
Functional Assay: Inhibition of Prostate Smooth Muscle Cell Contraction
This assay evaluates the ability of this compound to inhibit agonist-induced contraction of prostate smooth muscle cells.
Cell Culture:
-
Culture primary human prostate smooth muscle cells or a suitable cell line (e.g., WPMY-1) in the recommended growth medium.
Protocol:
-
Cell Seeding: Seed the prostate smooth muscle cells in a suitable format for observing contraction (e.g., on a collagen-coated plate).
-
Pre-treatment with this compound: Once the cells are adhered and have reached the desired confluency, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for a predetermined time (e.g., 30-60 minutes).
-
Induction of Contraction: Add a known alpha-1 adrenergic receptor agonist, such as phenylephrine (e.g., 1 µM), to induce cell contraction.
-
Observation and Quantification: Observe and quantify cell contraction using time-lapse video microscopy. The percentage of contracting cells or the change in cell surface area can be measured.
-
Data Analysis: Compare the contractile response in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of prostate cells.
Materials:
-
Prostate smooth muscle cells or prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
This compound acts as an antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for these receptors involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This compound blocks the initial binding of agonists (like norepinephrine) to the receptor, thereby inhibiting this downstream signaling cascade and preventing the increase in intracellular calcium that leads to smooth muscle contraction.
Caption: this compound blocks the α1-adrenergic signaling cascade.
Experimental Workflow for In Vitro Assays
The following diagram outlines the general workflow for conducting in vitro assays with this compound.
Caption: General workflow for in vitro assays with this compound.
References
- 1. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. This compound for the management of benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alfuzosin Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective, post-synaptic alpha-1 adrenergic receptor antagonist used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1] It functions by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and comprehensive notes on their stability under various conditions.
Physicochemical Properties of this compound Hydrochloride
This compound is commonly supplied as a hydrochloride salt, which is a white to off-white crystalline powder.[2][4] It is crucial to understand its solubility and storage requirements for proper handling.
-
Molecular Formula: C₁₉H₂₇N₅O₄ • HCl
-
Molecular Weight: 425.9 g/mol
-
Melting Point: Approximately 240°C
-
Storage of Solid Compound: The solid form is stable for at least four years when stored at -20°C. It can also be stored at room temperature, protected from light and moisture.
Preparation of this compound Stock Solutions
The choice of solvent is critical for dissolving this compound hydrochloride and maintaining its stability. The following protocols outline the preparation of stock solutions using various recommended solvents.
Safety Precautions
-
Handle this compound hydrochloride in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Review the Safety Data Sheet (SDS) before handling the compound.
Protocol for Preparing Aqueous Stock Solutions
This compound hydrochloride is freely soluble in water. However, aqueous solutions are not recommended for long-term storage.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water
-
Sterile conical tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile conical tube or vial.
-
Add the required volume of water to achieve the target concentration. For example, to prepare a 10 mM stock solution (4.26 mg/mL), add 1 mL of water for every 4.26 mg of this compound hydrochloride.
-
Vortex the solution vigorously. Use of an ultrasonic bath may be necessary to achieve complete dissolution, with concentrations up to 50 mg/mL being achievable with this method.
-
Once fully dissolved, the solution is ready for immediate use or for making further dilutions in aqueous buffers.
Protocol for Preparing Organic Stock Solutions
For longer-term storage, organic solvents are preferred. Dimethyl sulfoxide (DMSO) and ethanol are common choices.
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO or ethanol
-
Sterile, amber-colored vials or tubes purged with an inert gas (e.g., argon or nitrogen)
-
Calibrated balance and weighing paper
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Transfer the powder to a sterile amber vial.
-
Add the required volume of the chosen organic solvent (DMSO or ethanol).
-
Vortex the solution. Gentle warming (up to 60°C) and sonication can aid dissolution in DMSO.
-
After the solid is completely dissolved, blanket the solution with an inert gas before sealing the vial to minimize oxidation.
Solubility Data
The following table summarizes the solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility | Reference |
| Water | Freely soluble; 50 mg/mL (with sonication) | |
| DMSO | ~1 mg/mL; 25 mg/mL (with sonication and warming) | |
| Ethanol | Sparingly soluble; ~1 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL | |
| Dichloromethane | Practically insoluble |
Stability of this compound Stock Solutions
This compound is susceptible to degradation under various stress conditions, including exposure to harsh pH, oxidizing agents, and light.
Storage and Stability Recommendations
Proper storage is essential to maintain the integrity of the stock solution.
| Solvent | Storage Temperature | Stability Duration | Reference |
| Solid | -20°C | ≥ 4 years | |
| Solid | Room Temperature (protected from light/moisture) | Not specified, but stable | |
| Aqueous Solutions | 4°C | Not recommended for more than one day | |
| Organic Solvents (DMSO, Ethanol) | -20°C | 1 month | |
| Organic Solvents (DMSO, Ethanol) | -80°C | 6 months |
Degradation Pathways
Forced degradation studies have shown that this compound is sensitive to the following conditions:
-
Acid and Alkaline Hydrolysis: this compound undergoes hydrolysis of the amide group under both acidic and basic conditions.
-
Oxidation: The molecule is susceptible to oxidative degradation, for instance, when exposed to hydrogen peroxide.
-
Photodegradation: Exposure to UV light can cause degradation, although it is generally more stable under photolytic conditions compared to hydrolysis or oxidation.
-
Thermal Degradation: The drug shows some degradation when heated in solution.
Caption: Degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Testing
A stability-indicating analytical method is required to separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a composite based on several validated methods for this compound.
Chromatographic Conditions:
-
Instrument: HPLC system with UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Xterra RP18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is Acetonitrile:0.02 M KH₂PO₄ (pH adjusted to 3.0) in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a standard solution of this compound hydrochloride in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation:
-
For stability testing, subject the this compound stock solution to the desired stress condition (e.g., heat, acid, base, light, or oxidizing agent).
-
At specified time points, withdraw an aliquot of the stressed solution.
-
Neutralize the sample if necessary (e.g., after acid or base hydrolysis).
-
Dilute the sample with the mobile phase to a concentration within the linear range of the assay.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of intact this compound.
-
Inject the prepared samples from the degradation study.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to an unstressed control sample.
-
The specificity of the method is demonstrated by the separation of the this compound peak from all degradation product peaks.
-
Caption: Experimental workflow for assessing the stability of this compound solutions.
This compound Signaling Pathway
This compound exerts its therapeutic effect by blocking alpha-1 adrenergic receptors. This antagonism leads to smooth muscle relaxation in the prostate and bladder neck.
Caption: Simplified signaling pathway showing this compound's antagonistic action.
References
- 1. This compound | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20080160081A1 - this compound formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 3. WO2008073388A2 - this compound formulations, methods of making and methods of use - Google Patents [patents.google.com]
- 4. Specifications, Uses, SDS of this compound Hydrochloride Manufacturers [kingofchemicals.com]
In Vitro Applications of Alfuzosin in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin, a quinazoline-based α1-adrenoceptor antagonist, is primarily utilized in the clinical management of benign prostatic hyperplasia (BPH). Beyond its established role in smooth muscle relaxation within the prostate and bladder neck, emerging in vitro evidence suggests that this compound and related quinazoline compounds possess anti-cancer properties, particularly in the context of prostate cancer.[1] This pro-apoptotic effect appears to be independent of α1-adrenoceptor blockade, indicating a distinct mechanism of action that is of significant interest for cancer research and drug development.[2][3]
These application notes provide a comprehensive overview of the in vitro use of this compound in cell culture, with a focus on its effects on cell viability, apoptosis, and associated signaling pathways in prostate cancer cell lines. Due to the limited availability of specific quantitative data for this compound, data from studies on other quinazoline-based α1-adrenoceptor antagonists, such as Doxazosin and Terazosin, are included as a strong proxy for this compound's likely biological activity. This is based on the widely reported notion that the pro-apoptotic effects are a class action of the quinazoline chemical structure.[2][3]
Mechanism of Action
While this compound's primary clinical effect is the relaxation of prostatic smooth muscle, its in vitro anti-cancer activity is attributed to the induction of apoptosis in prostate epithelial and cancer cells. This effect is not shared by non-quinazoline α1-blockers like Tamsulosin. The proposed mechanism for quinazoline-based antagonists involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway and engagement of the extrinsic apoptosis pathway.
Data Presentation
Table 1: Cytotoxicity of Quinazoline-Based α1-Adrenoceptor Antagonists in Prostate Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Doxazosin | PC-3 | 38.60 | MTT | |
| Doxazosin | DU-145 | 37.44 | MTT | |
| Doxazosin | LNCaP | 28.11 | MTT | |
| Terazosin | PC-3 | >100 | MTT |
Table 2: Apoptotic Effects of Quinazoline-Based α1-Adrenoceptor Antagonists
This table presents quantitative data on the induction of apoptosis by Doxazosin in prostate cancer cells.
| Compound | Cell Line | Treatment | Apoptosis (%) | Assay | Reference |
| Doxazosin | PC-3 | 25 µM for 48h | Not specified | TUNEL | |
| Doxazosin | PC-3 | 10 µM (combination) | 10.99 | FACS |
Table 3: Effects of Quinazoline-Based α1-Adrenoceptor Antagonists on Key Apoptotic Proteins
The following table details the observed changes in the expression and activity of key proteins involved in the apoptotic cascade following treatment with Doxazosin or Terazosin.
| Compound | Cell Line | Protein | Effect | Reference |
| Doxazosin | PC-3 | Bax | Upregulation | |
| Doxazosin | PC-3 | Bcl-xL | Downregulation | |
| Doxazosin | PC-3 | Fas/CD95 | Upregulation | |
| Doxazosin | PC-3 | FADD | Upregulation | |
| Doxazosin | PC-3 | Caspase-8 | Activation | |
| Doxazosin | PC-3 | Caspase-3 | Activation | |
| Terazosin | PC-3, DU-145 | Bax | Upregulation | |
| Terazosin | PC-3, DU-145 | Bcl-2 | Downregulation |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, LNCaP, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride (stock solution prepared in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
Apoptosis Detection using TUNEL Assay
This protocol is for the detection of DNA fragmentation associated with apoptosis.
Materials:
-
Prostate cancer cells cultured on coverslips or chamber slides
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, e.g., Br-dUTP or FITC-dUTP)
-
Fluorescent microscopy visualization reagents (e.g., anti-BrdU-FITC antibody if using Br-dUTP)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture cells on coverslips or chamber slides and treat with the desired concentration of this compound for the desired time. Include positive (e.g., DNase I treatment) and negative (no TdT enzyme) controls.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 20 minutes at room temperature.
-
TUNEL Staining: Wash the cells with PBS and incubate with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light.
-
Detection:
-
If using a directly labeled nucleotide (e.g., FITC-dUTP), wash the cells with PBS.
-
If using an indirectly labeled nucleotide (e.g., Br-dUTP), wash the cells and incubate with a fluorescently labeled antibody (e.g., anti-BrdU-FITC) for 30-60 minutes at room temperature.
-
-
Counterstaining: Wash the cells and counterstain the nuclei with DAPI or Hoechst.
-
Visualization: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Prostate cancer cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis in Prostate Cancer Cells
The following diagram illustrates the putative signaling pathway for this compound-induced apoptosis in prostate cancer cells, based on studies of the related quinazoline-based α1-adrenoceptor antagonist, Doxazosin.
Caption: Putative signaling pathway of this compound-induced apoptosis in prostate cancer cells.
Experimental Workflow for Assessing this compound's In Vitro Effects
The diagram below outlines a typical experimental workflow for investigating the in vitro effects of this compound on prostate cancer cells.
Caption: Experimental workflow for in vitro analysis of this compound's effects.
Conclusion
This compound, and likely other quinazoline-based α1-adrenoceptor antagonists, exhibit promising pro-apoptotic effects in prostate cancer cell lines in vitro. These effects are independent of their α1-adrenoceptor blocking activity and appear to be mediated through the activation of the extrinsic apoptosis pathway. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades involved in this compound-induced apoptosis and to explore its potential as an anti-cancer therapeutic agent. The protocols and data presented here provide a valuable resource for researchers investigating the in vitro applications of this compound in cell culture.
References
- 1. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Doxazosin induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxazosin and terazosin suppress prostate growth by inducing apoptosis: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It functions by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1][2] These application notes provide an overview of relevant animal models and detailed protocols for studying the in vivo effects of this compound, focusing on its pharmacokinetics and pharmacodynamics in models of BPH.
Animal Models for this compound Studies
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. Rodents and canines are the most commonly utilized species for these studies.
-
Rat Models:
-
Testosterone-Induced BPH Model: This is a widely accepted and utilized model that mimics the prostatic enlargement seen in human BPH. Administration of testosterone to castrated or intact rats leads to prostatic hyperplasia, resulting in urodynamic changes that are relevant for studying the effects of this compound.[3]
-
Partial Bladder Outlet Obstruction (PBOO) Model: This surgical model is particularly useful for investigating the secondary effects of BPH, such as erectile dysfunction, and the potential therapeutic benefits of this compound in this context.
-
-
Dog Models:
-
Spontaneously Occurring BPH: Older male dogs naturally develop BPH, making them a valuable translational model. However, the variability in disease progression and the cost associated with using aged dogs can be limitations.[3]
-
Testosterone-Induced BPH Model: Similar to the rat model, BPH can be induced in younger dogs through exogenous testosterone administration, providing a more controlled and accessible model.[3]
-
Data Presentation: Pharmacokinetics and Efficacy of this compound
The following tables summarize key quantitative data for this compound. It is important to note that detailed public-domain data on the pharmacokinetics of immediate-release this compound in rats and dogs is limited. The provided human data serves as a reference.
Table 1: Pharmacokinetic Parameters of Immediate-Release this compound (Oral Administration)
| Parameter | Human | Rat | Dog |
| Tmax (Time to Peak Plasma Concentration) | ~1.5 hours | Data not readily available in cited literature | Data not readily available in cited literature |
| Cmax (Peak Plasma Concentration) | Dose-dependent (e.g., 9.4 ± 1.2 ng/mL for 2.5 mg dose) | Data not readily available in cited literature | Data not readily available in cited literature |
| AUC (Area Under the Curve) | Dose-dependent (e.g., 51.7 ± 7.1 ng·h/mL for 2.5 mg dose) | Data not readily available in cited literature | Data not readily available in cited literature |
| Elimination Half-life (t½) | ~5 hours | Data not readily available in cited literature | Elimination half-life of terazosin (another α1-blocker) is 6-15 hours. |
| Oral Bioavailability | ~64% | Data not readily available in cited literature | Data not readily available in cited literature |
Note: The FDA pharmacology review mentions this compound testing in rats and dogs at exposures significantly higher than clinical levels, but does not provide specific pharmacokinetic parameters for immediate-release formulations. Pharmacokinetic studies for oral this compound in dogs have not been well investigated.
Table 2: Efficacy of this compound in Improving Urodynamic Parameters (Human Clinical Data)
| Parameter | Improvement with this compound |
| Maximum Urinary Flow Rate (Qmax) | +29.0% |
| Detrusor Pressure at Maximum Flow | -30.2% |
| Detrusor Opening Pressure | -39.4% |
| Maximum Detrusor Pressure | -28.7% |
Experimental Protocols
Protocol 1: Induction of Benign Prostatic Hyperplasia in Rats
This protocol describes the testosterone-induced BPH model in rats, a foundational model for evaluating the efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Testosterone propionate
-
Corn oil or olive oil (vehicle)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for castration (optional)
-
Syringes and needles for injection
Procedure:
-
(Optional) Castration: To eliminate the influence of endogenous testosterone, rats can be castrated. Anesthetize the animals and, under aseptic conditions, make a small incision in the scrotum to expose and remove the testes. Suture the incision and allow for a one-week recovery period.
-
Hormone Administration:
-
Prepare a solution of testosterone propionate in the chosen vehicle. Common dosages range from 3 mg/kg to 25 mg/kg.
-
Administer the testosterone solution via subcutaneous injection daily for a period of 2 to 4 weeks.
-
A control group should receive injections of the vehicle only.
-
-
Confirmation of BPH: After the treatment period, BPH can be confirmed by:
-
Measuring the prostate weight and calculating the prostate-to-body weight ratio, which should be significantly increased in the testosterone-treated group.
-
Histological examination of the prostate tissue to observe epithelial and stromal proliferation.
-
Protocol 2: Urodynamic Assessment of this compound's Effects in Conscious BPH Rats
This protocol details the procedure for evaluating the urodynamic effects of this compound in the testosterone-induced BPH rat model.
Materials:
-
BPH and control rats from Protocol 1
-
This compound hydrochloride
-
Vehicle for this compound (e.g., sterile water, saline)
-
Anesthetic (e.g., isoflurane)
-
Polyethylene tubing (PE-50) for bladder catheterization
-
Sutures
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Metabolic cages
Procedure:
-
Bladder Catheter Implantation:
-
Anesthetize the rat.
-
Make a midline abdominal incision to expose the bladder.
-
Insert one end of a flared PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision.
-
Allow the animal to recover for 2-3 days.
-
-
Urodynamic Measurement (Cystometry):
-
Place the conscious, freely moving rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.
-
Begin infusing saline into the bladder at a constant rate (e.g., 0.1-0.2 mL/min).
-
Record intravesical pressure continuously. Micturition events can be detected by a sharp rise in bladder pressure followed by a rapid return to baseline.
-
Key parameters to measure include: micturition pressure, micturition interval (frequency), and voided volume.
-
-
This compound Administration and Evaluation:
-
Administer this compound or vehicle orally to the BPH rats. The timing of administration relative to urodynamic measurements should be based on the pharmacokinetic profile of the drug.
-
Perform cystometry at various time points post-administration to assess the effect of this compound on the urodynamic parameters.
-
Compare the results between the this compound-treated and vehicle-treated BPH groups, as well as with the non-BPH control group.
-
Signaling Pathways and Visualizations
This compound's primary mechanism of action is the blockade of alpha-1 adrenergic receptors in the smooth muscle of the prostate and bladder neck. This leads to muscle relaxation and improved urinary flow.
Signaling Pathway of α1-Adrenoceptor Antagonism
Caption: this compound blocks norepinephrine-induced smooth muscle contraction.
Experimental Workflow for In Vivo Efficacy Testing
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Alfuzosin in Human Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis who require a reliable method for quantifying Alfuzosin in human plasma samples.
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. This compound is a uroselective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH). Accurate quantification in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described protocol employs liquid-liquid extraction for sample cleanup and utilizes an internal standard for accurate quantification. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for high-throughput bioanalysis.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound Hydrochloride reference standard, Propranolol or Prazosin (Internal Standard, IS).
-
Chemicals: HPLC-grade Methanol, Acetonitrile, Methyl Tert-Butyl Ether (MTBE). Formic acid, Ammonium formate, and Deionized water.
-
Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients and pressures.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Software: Analyst software or equivalent for data acquisition and processing.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a C8 or C18 analytical column. The conditions provided below are a representative example.
| Parameter | Condition |
| Column | Hypurity C8, 50 x 4.6 mm, 5 µm[1] or equivalent Aquasil C18[2] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate buffer (pH adjusted) |
| Gradient | Isocratic or a rapid gradient optimized for analyte separation |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Run Time | Approximately 3.0 minutes[1] |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | This compound | Internal Standard (Propranolol)[1] |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 390.2 → 235.2 (example) | 260.1 → 116.1 (example) |
| Ion Source Temp. | 500°C | 500°C |
| Collision Gas | Nitrogen | Nitrogen |
| Dwell Time | 200 ms | 200 ms |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.
-
Calibration Curve (CC) Standards: Spike appropriate amounts of the working standards into drug-free human plasma to obtain final concentrations for the calibration curve, typically ranging from 0.25 to 25 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol (Liquid-Liquid Extraction)
-
Pipette 500 µL of plasma sample (unknown, CC, or QC) into a clean microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (e.g., 20 µg/mL Propranolol) to all tubes except the blank.
-
Vortex the samples for 30 seconds.
-
Add 3 mL of Methyl Tert-Butyl Ether (MTBE), cap the tubes, and vortex for 5 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to industry guidelines. The following tables summarize the performance characteristics of the method.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 0.25 - 25 ng/mL or 0.298 - 38.1 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
Table 2: Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.25 | < 7.7% | < 7.0% | 88.2 - 106.4% |
| LQC | (e.g., 0.75) | < 5.0% | < 5.0% | 90 - 110% |
| MQC | (e.g., 10) | < 4.0% | < 4.0% | 90 - 110% |
| HQC | (e.g., 20) | < 3.0% | < 3.0% | 90 - 110% |
| %CV = Coefficient of Variation |
Table 3: Recovery and Matrix Effect
| Parameter | This compound | Internal Standard |
| Extraction Recovery | 71.8% | Consistent |
| Matrix Effect | Negligible | Negligible |
Table 4: Stability
This compound was found to be stable in plasma under various storage and handling conditions.
| Stability Condition | Duration | Result |
| Bench-Top (Room Temp.) | 6 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
| Long-Term (-70°C) | 30 days | Stable |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from plasma sample processing to final data analysis.
Caption: Workflow for this compound quantification in plasma.
Method Validation Relationship Diagram
This diagram shows the logical relationship between key validation parameters that ensure the reliability of the bioanalytical method.
Caption: Interrelation of method validation parameters.
References
- 1. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, this compound and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro-In Vivo Correlation Evaluation of Generic this compound Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for employing Alfuzosin as a reference compound in high-throughput screening (HTS) assays targeting alpha-1 adrenergic receptors. The protocols are designed to be adaptable for the discovery and characterization of novel antagonists of this receptor class.
Introduction
This compound is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the treatment of benign prostatic hyperplasia (BPH).[1] Its well-characterized pharmacology makes it an excellent positive control for HTS campaigns aimed at identifying new modulators of alpha-1 adrenergic signaling pathways. These pathways are critical in various physiological processes, and their dysregulation is implicated in several disease states.
This document outlines two primary HTS assay formats where this compound can be utilized as a reference antagonist: a cell-based functional assay measuring intracellular calcium mobilization and a biochemical radioligand binding assay.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by blocking the binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenergic receptors. These G protein-coupled receptors (GPCRs) are coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected by fluorescent calcium indicators. This compound, as an antagonist, inhibits this signaling cascade by preventing the initial agonist-receptor interaction.
Quantitative Data for this compound
The following table summarizes the inhibitory activity of this compound against the alpha-1 adrenergic receptor, which is critical for its use as a reference compound in HTS assays.
| Parameter | Value | Receptor Source | Assay Type | Reference |
| IC50 | 0.035 µM | Human prostatic adenoma tissue | [3H]-prazosin displacement | [2] |
Experimental Protocols
Cell-Based Calcium Flux HTS Assay
This assay measures the ability of test compounds to inhibit agonist-induced intracellular calcium mobilization in cells expressing the target alpha-1 adrenergic receptor.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human alpha-1A, -1B, or -1D adrenergic receptor subtype in appropriate growth medium.
-
On the day before the assay, harvest the cells and seed them into black, clear-bottom 384-well assay plates at a density optimized for the specific cell line and receptor expression level.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. An equal volume of probenecid solution may be included to prevent dye leakage from the cells.
-
Remove the growth medium from the cell plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by a 30-minute incubation at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and this compound (as a positive control) in an appropriate assay buffer. The final concentration of this compound should span a range suitable for generating a full dose-response curve (e.g., 1 nM to 10 µM).
-
Use a liquid handler to transfer the compound dilutions to the cell plates. Include wells with vehicle (e.g., DMSO) as a negative control.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of a specific alpha-1 adrenergic agonist (e.g., phenylephrine or A-61603) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, add the agonist solution to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) for a period of 60-120 seconds.
-
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the average signal from wells with a saturating concentration of this compound, and Signal_Max is the average signal from wells with vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay quality is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.
-
Radioligand Binding HTS Assay
This biochemical assay measures the ability of test compounds to displace a radiolabeled antagonist from the alpha-1 adrenergic receptor.
Workflow Diagram:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the alpha-1 adrenergic receptor or tissue known to be rich in these receptors (e.g., prostate) in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96- or 384-well plate, add the following components in order:
-
Assay buffer
-
Test compounds or this compound at various concentrations.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) near its Kd value.
-
Cell membrane preparation.
-
-
For determining non-specific binding, include wells with a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
-
Total binding is measured in the absence of any competing ligand.
-
-
Incubation and Filtration:
-
Incubate the plates at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Signal Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding for each concentration of the test compound: % Specific Binding = 100 * (CPM_Compound - CPM_Non-specific) / (CPM_Total - CPM_Non-specific)
-
Plot the percentage of specific binding against the logarithm of the compound concentration to generate competition curves.
-
Determine the IC50 value from the curve fit.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for conducting high-throughput screening assays for alpha-1 adrenergic receptor antagonists, using this compound as a well-characterized reference compound. The choice between a cell-based functional assay and a biochemical binding assay will depend on the specific goals of the screening campaign. Proper assay validation, including the determination of the Z'-factor and the consistent performance of the reference compound, is crucial for the success of any HTS effort.
References
Techniques for Assessing Alfuzosin's Effect on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established techniques to evaluate the effects of Alfuzosin, an alpha-1 adrenergic antagonist, on cell viability. The protocols and methodologies detailed herein are designed to guide researchers in accurately assessing the cytostatic and cytotoxic potential of this compound in relevant cell models, particularly those related to prostate tissue.
Introduction to this compound and Cell Viability
This compound is a quinazoline-based compound primarily used in the management of benign prostatic hyperplasia (BPH)[1]. Beyond its alpha-1-adrenoceptor antagonism, which relaxes smooth muscle in the prostate and bladder neck, emerging evidence suggests that certain quinazoline derivatives can influence cell survival and induce apoptosis (programmed cell death) in prostate cells[2][3]. This has prompted further investigation into this compound's potential effects on cell viability, particularly in the context of prostate cancer research.
Assessing the impact of a compound like this compound on cell viability is crucial for understanding its pharmacological profile and potential therapeutic applications. This involves a multi-faceted approach, employing assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis.
Key Techniques and Experimental Protocols
This section outlines detailed protocols for essential assays used to determine this compound's effect on cell viability.
Assessment of Metabolic Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability[4]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals[4]. The concentration of the dissolved formazan is directly proportional to the number of metabolically active cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cells (e.g., LNCaP or PC-3 prostate cancer cell lines) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: MTT Assay Results
| Cell Line | Drug | Relative Cytotoxic Potency |
| LNCaP | Prazosin | ++++ |
| Doxazosin | ++++ | |
| Terazosin | +++ | |
| Silodosin | ++ | |
| This compound | ++ | |
| Tamsulosin | + | |
| PC-3 | Prazosin | ++++ |
| Doxazosin | ++++ | |
| Terazosin | +++ | |
| Silodosin | ++ | |
| This compound | ++ | |
| Tamsulosin | + |
Note: The relative potency is denoted by '+', with more '+' indicating higher potency. LNCaP cells were reported to be significantly more sensitive to these effects than PC-3 cells.
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
Annexin V/PI staining followed by flow cytometry is a widely used method to detect and quantify apoptosis. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include appropriate controls.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Data Presentation: Annexin V/PI Staining Results
| Cell Population | Description | Expected Outcome with Apoptosis-Inducing this compound Concentration |
| Lower-Left Quadrant | Viable cells (Annexin V- / PI-) | Decrease in percentage |
| Lower-Right Quadrant | Early apoptotic cells (Annexin V+ / PI-) | Increase in percentage |
| Upper-Right Quadrant | Late apoptotic/necrotic cells (Annexin V+ / PI+) | Increase in percentage |
| Upper-Left Quadrant | Necrotic cells (Annexin V- / PI+) | Minimal to no change |
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample. In the context of this compound's effect on cell viability, Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Experimental Protocol: Western Blotting
-
Protein Extraction:
-
After treating cells with this compound, wash them with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analyze the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation: Western Blotting Results
| Protein Target | Expected Change with Apoptotic this compound Treatment | Rationale |
| Cleaved Caspase-3 | Increase | Caspase-3 is an executioner caspase activated during apoptosis. |
| Bcl-2 | Decrease | Bcl-2 is an anti-apoptotic protein. |
| Bax | Increase | Bax is a pro-apoptotic protein. |
| Bax/Bcl-2 Ratio | Increase | An increased ratio of pro- to anti-apoptotic proteins promotes apoptosis. |
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
Quinazoline-based alpha-1 antagonists have been shown to induce apoptosis through mechanisms that may be independent of their adrenoceptor-blocking activity. The Transforming Growth Factor-beta (TGF-β) signaling pathway is one such implicated pathway. Loss of the tumor suppressor PTEN and subsequent activation of the PI3K/Akt pathway is also a critical event in prostate cancer progression, representing another potential target for therapeutic intervention.
References
- 1. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTEN-PI3K pathway alterations in advanced prostate cancer and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alfuzosin Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Alfuzosin in rodent models, intended for preclinical research in areas such as benign prostatic hyperplasia (BPH), urology, and cardiovascular safety.
This compound is a selective alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action involves the blockade of alpha-1 receptors in the smooth muscle of the prostate, bladder neck, and urethra.[2] This leads to smooth muscle relaxation, resulting in improved urine flow and a reduction in symptoms associated with BPH.[2][3] In rodent models, this compound has been demonstrated to decrease urethral pressure and has been used to study its effects on urodynamics and erectile function.[4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies involving this compound administration in rodent models. This allows for easy comparison of dosages, administration routes, and observed effects.
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Conscious Male Wistar Rats | Intravenous (i.v.) | 3, 10, and 30 µg/kg | Dose-dependent decrease in urethral pressure without significant impact on mean arterial blood pressure. A marked decrease in urethral pressure (-40%) was seen at the highest dose with only a slight and transient effect on blood pressure. | |
| Anesthetized Wistar Rats | Intravenous (i.v.) | 10 µg/kg | Did not significantly alter electrically induced contractions in the vas deferens. | |
| Anesthetized Wistar Rats | Intravenous (i.v.) | 3 and 10 µg/kg | Less deleterious effect on bladder neck and seminal vesicle pressure increases compared to tamsulosin. | |
| Sprague-Dawley Rats | Oral (p.o.) | 10 mg/day for 6 weeks | Partially attenuated functional and molecular changes in the penis of rats with partial bladder outlet obstruction, suggesting a reversal of erectile dysfunction. | |
| Wistar Rats | Oral (p.o.) | 10 mg/kg | Markedly shifted the urethral and arterial dose-response curve to phenylephrine. Prostatic concentration was significantly higher than plasma concentration. | |
| Male and Female Rats | Dietary | 100 mg/kg/day for 104 weeks | No evidence of a drug-related increase in the incidence of tumors. | |
| Male and Female Mice | Oral (gavage) | LD50: 2300 mg/kg (male), 1950 mg/kg (female) | Acute toxicity data. |
Experimental Protocols
Below are detailed methodologies for the preparation and administration of this compound in rodent models via common routes. These protocols are synthesized from published literature and general best practices for rodent handling.
Protocol 1: Oral Gavage Administration of this compound
This protocol is suitable for studies requiring daily or single-dose oral administration of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Analytical balance
-
Mortar and pestle (if starting with tablets) or appropriate glassware
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Animal scale
-
Oral gavage needles (18-20 gauge for rats, 20-22 gauge for mice, with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound hydrochloride based on the desired dose and the number of animals.
-
If using tablets, crush them into a fine powder using a mortar and pestle.
-
Suspend or dissolve the this compound powder in the chosen vehicle. For suspensions, a common vehicle is 0.5% methylcellulose in sterile water. Stir continuously using a magnetic stirrer to ensure a homogenous suspension.
-
Adjust the pH of the solution to a physiologically compatible range (e.g., pH 4-5) if necessary.
-
Calculate the final volume to ensure the administration volume does not exceed 10 mL/kg for rats or mice.
-
-
Animal Preparation and Dosing:
-
Weigh each animal accurately immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-handed grip securing the head and body is effective.
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to prevent over-insertion.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in place, administer the this compound solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing or fluid from the nose.
-
Protocol 2: Intravenous (i.v.) Injection of this compound
This protocol is for studies requiring rapid systemic delivery of this compound. This procedure is typically performed on anesthetized animals.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Analytical balance
-
Sterile vials and glassware
-
Vortex mixer
-
Filters (0.22 µm) for sterilization
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Animal scale
-
Syringes (e.g., insulin syringes with 27-30 gauge needles)
-
Heating pad to maintain body temperature
-
Surgical area and instruments for catheterization (if required)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution under sterile conditions.
-
Dissolve the weighed this compound hydrochloride in sterile saline to the desired concentration. Use a vortex mixer to ensure complete dissolution.
-
Sterilize the final solution by passing it through a 0.22 µm filter into a sterile vial.
-
The concentration should be calculated to allow for a small injection volume (e.g., 1-5 mL/kg).
-
-
Animal Preparation and Dosing:
-
Anesthetize the animal using an appropriate and approved anesthetic protocol. Monitor the depth of anesthesia throughout the procedure.
-
Place the animal on a heating pad to maintain body temperature.
-
For tail vein injections, warm the tail using a heat lamp or warm water to dilate the veins.
-
Identify one of the lateral tail veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a small flash of blood should be visible in the needle hub).
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal's vital signs and recovery from anesthesia.
-
Protocol 3: Intraperitoneal (i.p.) Injection of this compound
This protocol provides an alternative systemic administration route that is less technically demanding than intravenous injection.
Materials:
-
This compound hydrochloride
-
Sterile, pyrogen-free saline (0.9% NaCl) or other suitable vehicle
-
Analytical balance
-
Sterile vials and glassware
-
Vortex mixer
-
Animal scale
-
Syringes (1-3 mL) with 25-27 gauge needles for mice, 23-25 gauge for rats.
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution as described in Protocol 2, ensuring sterility.
-
-
Animal Preparation and Dosing:
-
Weigh the animal to calculate the correct dose volume. The maximum recommended volume is typically < 10 ml/kg.
-
Restrain the animal securely. For mice, scruff the neck and allow the body to be supported. For rats, a firm grip that exposes the abdomen is necessary.
-
Tilt the animal's head downwards to move the abdominal organs away from the injection site.
-
The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle, bevel up, at a 30-40 degree angle.
-
Aspirate to ensure no body fluids (urine, intestinal contents) are drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any adverse reactions.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Studying Alpha-1 Adrenoceptor Pharmacology Using Alfuzosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Alfuzosin as a pharmacological tool to investigate the function and characteristics of alpha-1 adrenoceptors. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of receptor binding, downstream signaling, and physiological responses.
Introduction to this compound
This compound is a quinazoline derivative that acts as a selective and competitive antagonist of alpha-1 adrenoceptors.[1] While it is clinically used for the symptomatic treatment of benign prostatic hyperplasia (BPH) by relaxing smooth muscle in the prostate and bladder neck, its pharmacological properties make it a valuable tool for researchers studying the alpha-1 adrenergic system.[2][3] this compound is considered a non-subtype selective alpha-1 blocker, meaning it antagonizes alpha-1A, alpha-1B, and alpha-1D adrenoceptor subtypes.[4][5] However, it exhibits clinical uroselectivity, showing a preferential effect on the lower urinary tract over vascular smooth muscle, which is attributed to its preferential accumulation in prostatic tissue.
Mechanism of Action and Signaling Pathway
Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by endogenous catecholamines like norepinephrine and epinephrine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates various physiological responses, including smooth muscle contraction. This compound competitively blocks the binding of agonists to the alpha-1 adrenoceptor, thereby inhibiting this signaling cascade.
Caption: Alpha-1 adrenoceptor signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound for the different alpha-1 adrenoceptor subtypes. These values are essential for designing experiments and interpreting results.
Table 1: this compound Binding Affinities (Ki) for Human Alpha-1 Adrenoceptor Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| α1A | [3H]-Prazosin | Cloned human α1A | ~10 | |
| α1B | [3H]-Prazosin | Cloned human α1B | ~10 | |
| α1D | [3H]-Prazosin | Cloned human α1D | ~10 |
Table 2: this compound Functional Antagonist Potency (pA2 / IC50)
| Receptor Subtype | Functional Assay | Tissue/Cell Line | pA2 / IC50 (nM) | Reference(s) |
| α1 (non-selective) | Phenylephrine-induced contraction | Rabbit trigone | pA2 = 7.44 | |
| α1 (non-selective) | Phenylephrine-induced contraction | Rabbit urethra | pA2 = 7.30 | |
| α1 (non-selective) | [3H]-Prazosin displacement | Human prostatic adenoma | IC50 = 35 | |
| α1A, α1B (mixed) | NA-stimulated IP formation | Rat cerebral cortex | ~10 |
Note: Ki, IC50, and pA2 values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptors using a competition binding assay with a radiolabeled ligand (e.g., [3H]-Prazosin).
Caption: Workflow for a radioligand competition binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the desired human alpha-1 adrenoceptor subtype (e.g., CHO or HEK293 cells).
-
[3H]-Prazosin (Radioligand)
-
This compound hydrochloride
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand like phentolamine (for non-specific binding).
-
50 µL of varying concentrations of this compound.
-
50 µL of [3H]-Prazosin (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, to quantify the antagonist effect of this compound on Gq-coupled alpha-1 adrenoceptor signaling.
Caption: Workflow for an Inositol Monophosphate (IP1) accumulation assay.
Materials:
-
A cell line endogenously or recombinantly expressing the alpha-1 adrenoceptor subtype of interest.
-
Cell culture medium and supplements.
-
An alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).
-
This compound hydrochloride.
-
Lithium chloride (LiCl).
-
A commercial IP-One HTRF® assay kit (containing IP1 standard, IP1-d2, and anti-IP1 cryptate).
-
A 96-well or 384-well white plate.
-
An HTRF-compatible microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a white 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing varying concentrations of this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the alpha-1 adrenoceptor agonist (at a concentration that gives a submaximal response, e.g., EC80) and LiCl (typically 10-50 mM) to each well. Incubate for 30-60 minutes at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cell Lysis and HTRF Detection: Add the HTRF lysis buffer containing the IP1-d2 (acceptor) and the anti-IP1 cryptate (donor) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis:
-
Generate a standard curve using the provided IP1 standard.
-
Convert the HTRF ratio to IP1 concentration using the standard curve.
-
Plot the agonist-stimulated IP1 accumulation against the logarithm of the this compound concentration.
-
Determine the IC50 of this compound. The pA2 value can also be calculated using Schild analysis if full agonist dose-response curves are generated in the presence of different fixed concentrations of this compound.
-
In Vivo Measurement of Urethral and Blood Pressure in Rats
This protocol describes an in vivo model to assess the functional uroselectivity of this compound by simultaneously measuring its effects on urethral and arterial blood pressure in anesthetized or conscious rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g).
-
Anesthetic (e.g., urethane or isoflurane).
-
Pressure transducers and a data acquisition system.
-
Catheters for cannulation of the carotid artery, jugular vein, and urethra.
-
An alpha-1 adrenoceptor agonist (e.g., phenylephrine).
-
This compound hydrochloride.
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the rat. Cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration.
-
Urethral Pressure Measurement: Carefully insert a catheter connected to a pressure transducer into the prostatic urethra.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes until blood pressure and urethral pressure are stable.
-
Agonist-Induced Pressure Increase: Administer a dose of phenylephrine intravenously to induce a reproducible increase in both urethral and blood pressure.
-
This compound Administration: Administer a dose of this compound intravenously or orally.
-
Post-Alfuzosin Agonist Challenge: After a predetermined time, repeat the phenylephrine challenge and record the changes in urethral and blood pressure.
-
Data Analysis:
-
Calculate the percentage inhibition of the phenylephrine-induced increase in urethral and blood pressure at each dose of this compound.
-
Compare the dose-response curves for the inhibition of urethral pressure and blood pressure to determine the functional uroselectivity of this compound. A higher potency for inhibiting the urethral pressure response compared to the blood pressure response indicates uroselectivity.
-
Conclusion
This compound is a versatile pharmacological tool for the investigation of alpha-1 adrenoceptor pharmacology. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to characterize the binding, signaling, and physiological effects mediated by these receptors. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. criver.com [criver.com]
- 2. benchchem.com [benchchem.com]
- 3. Relationship between the effects of this compound on rat urethral and blood pressures and its tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding studies of postsynaptic alpha 1-adrenoceptors in the rabbit iris dilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alfuzosin in Urological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alfuzosin, a selective alpha-1 adrenergic receptor antagonist, in various urological research models. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and therapeutic potential.
Mechanism of Action
This compound is a quinazoline derivative that acts as a selective and competitive antagonist of alpha-1 adrenergic receptors.[1][2] These receptors are densely located in the smooth muscle of the prostate, bladder neck, and urethra.[3] By blocking these receptors, this compound prevents the binding of norepinephrine, leading to relaxation of these smooth muscles.[4] This reduces the resistance to urinary outflow, thereby alleviating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Although a nonselective α1-blocker, this compound exhibits a selective concentration in the prostate compared to plasma.
Signaling Pathway of this compound in Prostatic Smooth Muscle
In Vivo Research Models
Partial Bladder Outlet Obstruction (PBOO) in Rats
The PBOO model in rats is a widely used preclinical model to mimic the pathophysiology of BPH-induced lower urinary tract dysfunction. This compound has been shown to attenuate some of the functional and molecular changes in this model.
Experimental Workflow for PBOO Model and this compound Treatment
Protocol for Partial Bladder Outlet Obstruction (PBOO) in Rats
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with isoflurane (4% for induction, 1.5% for maintenance).
-
Surgical Preparation: Place the rat in a supine position and make a midline suprapubic incision to expose the bladder and proximal urethra.
-
Urethral Ligation: Carefully dissect the urethra and pass a 2-0 silk suture around it. Place a metal rod (1.0 mm outer diameter) alongside the urethra.
-
Obstruction Creation: Tie the suture snugly around the urethra and the metal rod. Subsequently, remove the metal rod to create a partial obstruction.
-
Sham Operation: For the sham group, perform the same surgical procedure but do not tie the suture.
-
Closure: Close the abdominal wall and skin in layers.
-
Post-Operative Care: Administer appropriate analgesics and monitor the animals for recovery.
-
This compound Administration: For treatment groups, administer this compound (e.g., 10 mg/kg/day) orally for the specified duration (e.g., 6 weeks).
Quantitative Data from PBOO Rat Model
| Parameter | Control Group | PBOO Group | PBOO + this compound Group | Reference |
| Intracavernosal Pressure (ICP)/Mean Arterial Pressure (MAP) Ratio | Higher erectile response | Lower erectile response | Partially attenuated reduction | |
| eNOS and iNOS protein expression | Baseline | Increased | Partially attenuated increase | |
| nNOS expression | Baseline | Decreased | Partially attenuated decrease |
Urodynamic Studies in Conscious Rats
Urodynamic studies are essential for evaluating the effects of this compound on bladder function.
Protocol for Urodynamic Studies in Conscious Rats
-
Catheter Implantation: Under anesthesia, implant a PE-50 tube into the bladder dome, tunnel it subcutaneously, and exteriorize it at the nape of the neck.
-
Recovery: Allow the rats to recover from surgery for several days.
-
Experimental Setup: Place the conscious, freely moving rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Cystometry: Infuse saline into the bladder at a constant rate (e.g., 10 mL/h) and record the intravesical pressure.
-
This compound Administration: Administer this compound intravenously (e.g., 3, 10, and 30 µg/kg) and record the changes in urethral and mean arterial blood pressure.
Quantitative Data from Urodynamic Studies in Conscious Rats
| This compound Dose (i.v.) | Change in Urethral Pressure | Change in Mean Arterial Blood Pressure | Reference |
| 3 µg/kg | Dose-dependent decrease | No significant effect | |
| 10 µg/kg | Dose-dependent decrease | No significant effect | |
| 30 µg/kg | Marked decrease (~40%) | Slight and transient decrease |
In Vitro Research Models
Smooth Muscle Relaxation Studies
Organ bath experiments are used to assess the direct effect of this compound on smooth muscle contractility.
Protocol for In Vitro Smooth Muscle Relaxation Studies
-
Tissue Preparation: Isolate smooth muscle strips (e.g., 6 x 3 x 3 mm) from the prostate or bladder trigone of experimental animals (e.g., rabbits).
-
Organ Bath Setup: Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 and 5% CO2.
-
Equilibration: Apply an initial tension (e.g., 1 g for rabbit trigone) and allow the tissue to equilibrate for at least 45 minutes.
-
Contraction Induction: Induce contraction with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 10⁻⁵ M).
-
This compound Application: Add increasing concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) to the organ bath and record the relaxation response.
Quantitative Data from In Vitro Rabbit Trigone Smooth Muscle Relaxation Study
| This compound Concentration | Phenylephrine-induced Contraction Inhibition | Reference |
| 10⁻⁸ M | 7% | |
| 10⁻⁷ M | 14% | |
| 10⁻⁶ M | 20% | |
| 10⁻⁵ M | 29% |
Pharmacokinetic and Tissue Distribution Studies
Understanding the pharmacokinetic profile and tissue distribution of this compound is crucial for interpreting its pharmacological effects.
Quantitative Data on this compound Pharmacokinetics and Tissue Distribution
| Parameter | Value | Species | Reference |
| Absolute Bioavailability (fed conditions) | 49% | Human | |
| Time to Maximum Concentration (Cmax) | 8 hours | Human | |
| Elimination Half-life | ~10 hours | Human | |
| Protein Binding | 82-90% | Human | |
| Prostate to Plasma Concentration Ratio (at 1h post-dose) | 4.1 | Rat | |
| Prostate to Plasma Concentration Ratio (at 6h post-dose) | 8.6 | Rat | |
| Prostate to Blood Concentration Ratio (12h post-dose) | 2.4 | Human |
Conclusion
This compound is a valuable pharmacological tool for urological research. The experimental models and protocols detailed in these application notes provide a framework for investigating the mechanisms of lower urinary tract dysfunction and for the preclinical evaluation of novel therapeutic agents. The provided quantitative data serves as a useful reference for experimental design and data interpretation.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. This compound, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of two techniques of partial urethral obstruction in the male rat model of bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Human Prostate and Bladder Smooth Muscle Contraction, Vasoconstriction of Porcine Renal and Coronary Arteries, and Growth-Related Functions of Prostate Stromal Cells by Presumed Small Molecule Gαq/11 Inhibitor, YM-254890 [frontiersin.org]
Application Notes and Protocols: Evaluating Alfuzosin's Effect on Isolated Tissue Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alfuzosin is a selective alpha-1 (α1) adrenergic receptor antagonist used clinically to treat lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effect stems from its ability to relax smooth muscle in the prostate, bladder neck, and prostatic urethra.[3][4] this compound selectively binds to and inhibits postsynaptic α1-adrenoceptors, preventing the binding of norepinephrine and subsequent muscle contraction.[3] Notably, this compound exhibits a preferential concentration in prostatic tissue compared to plasma, which may contribute to its functional uroselectivity.
These application notes provide a detailed methodology for evaluating the effects of this compound on the contractility of isolated smooth muscle tissues in vitro, a critical step in understanding its pharmacological profile.
Signaling Pathway of this compound's Action
Smooth muscle contraction in tissues like the prostate and vas deferens is primarily mediated by the activation of α1-adrenergic receptors by norepinephrine released from sympathetic nerves. This activation initiates a signaling cascade involving Gq proteins, phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular Ca2+ levels. This elevated Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent muscle contraction.
This compound acts as a competitive antagonist at the α1-adrenoceptor. It binds to the receptor without activating it, thereby blocking norepinephrine from binding and initiating the contractile signaling cascade. This leads to smooth muscle relaxation.
Caption: this compound blocks norepinephrine-induced smooth muscle contraction.
Experimental Protocols
The standard method for assessing the contractility of isolated tissues is the organ bath system. This allows for the precise control of the tissue's physiological environment and the accurate measurement of contractile responses to pharmacological agents.
General Experimental Workflow
The workflow involves isolating a specific smooth muscle tissue, mounting it in an organ bath filled with a physiological salt solution, allowing it to equilibrate, inducing contraction with an agonist, and then evaluating the inhibitory effect of this compound.
Caption: Workflow for isolated tissue contractility experiments.
Protocol: Evaluating this compound on Rat Vas Deferens
The rat vas deferens is a classic model for studying α1-adrenoceptor pharmacology due to its dense sympathetic innervation and robust contractile response to norepinephrine.
1. Materials and Reagents:
-
Animals: Male Wistar rats (250-300g).
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).
-
Gases: Carbogen (95% O2, 5% CO2).
-
Agonist: Norepinephrine or Phenylephrine stock solution.
-
Antagonist: this compound hydrochloride stock solution.
-
Equipment: Organ bath system with thermoregulation (37°C), isometric force transducer, amplifier, data acquisition system, surgical instruments.
2. Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a midline abdominal incision to expose the pelvic cavity.
-
Carefully dissect the vasa deferentia, clearing them of adhering fat and connective tissue. The prostatic and epididymal portions can be studied separately.
-
Place the isolated tissues immediately in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Tie silk ligatures to both ends of a segment (approx. 1.5-2 cm).
3. Experimental Procedure:
-
Mount the tissue segment vertically in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.
-
Connect the lower ligature to a fixed hook and the upper ligature to an isometric force transducer.
-
Apply an initial resting tension of approximately 1 g and allow the tissue to equilibrate for at least 60 minutes. During this period, replace the bath solution every 15 minutes.
-
After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM) to check for tissue viability. Wash the tissue and allow it to return to baseline.
-
Control Curve: Generate a cumulative concentration-response curve for norepinephrine (e.g., 10⁻⁹ M to 10⁻⁴ M). Add increasing concentrations of the agonist to the bath in a stepwise manner, waiting for the response to plateau before adding the next concentration.
-
Wash the tissue repeatedly until the tension returns to the baseline and allow it to rest for 30-45 minutes.
-
This compound Incubation: Add a known concentration of this compound to the bath and incubate for 30 minutes.
-
Test Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for norepinephrine.
-
Repeat steps 6-8 for different concentrations of this compound if required.
4. Data Analysis:
-
Record the contractile force (in grams or millinewtons).
-
Normalize the responses to the maximum contraction achieved in the control curve.
-
Plot the concentration-response curves (log[agonist] vs. response).
-
The antagonistic effect of this compound is observed as a rightward shift in the agonist's concentration-response curve.
-
For competitive antagonism, calculate the pA2 value using a Schild plot. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50 value.
Data Presentation
Quantitative data from contractility studies are crucial for comparing the potency and efficacy of compounds. Results are typically summarized in tables.
Table 1: Antagonistic Potency of this compound on Agonist-Induced Contractions
| Isolated Tissue | Agonist | Parameter | Value | Reference |
| Rabbit Trigone | Phenylephrine | pA2 | 7.44 | |
| Rabbit Urethra | Phenylephrine | pA2 | 7.30 | |
| Rat Vas Deferens (Epididymal) | Noradrenaline | pA2 | ~9.2 (for Tamsulosin)¹ | |
| Rat Vas Deferens | Noradrenaline | Effect | Blocks contraction |
¹Note: A specific pA2 value for this compound in the rat vas deferens was not available in the provided search results, but the study confirms its antagonistic action. The value for tamsulosin is included for comparative context.
Table 2: Example of this compound's Effect on Noradrenaline EC50
| This compound Conc. (nM) | Noradrenaline EC50 (nM) | Dose Ratio |
| 0 (Control) | 150 | 1 |
| 10 | 450 | 3 |
| 30 | 1,200 | 8 |
| 100 | 4,000 | 26.7 |
This table contains illustrative data to demonstrate the expected rightward shift in the agonist's potency (increase in EC50) in the presence of a competitive antagonist like this compound.
References
Application Notes and Protocols: Use of Alfuzosin in Combination with Other Compounds In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alfuzosin, a selective alpha-1 adrenergic receptor antagonist, is primarily utilized in the clinical management of benign prostatic hyperplasia (BPH). Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow. Emerging in vitro research has begun to explore the therapeutic potential of this compound in combination with other pharmacological agents, not only to enhance its efficacy in urological conditions but also to investigate its potential in other areas, such as oncology.
These application notes provide a summary of key in vitro findings and detailed experimental protocols for studying this compound in combination with other compounds. The focus is on providing researchers with the necessary information to replicate and expand upon these studies.
Section 1: this compound in Combination with Tadalafil for Smooth Muscle Relaxation
The combination of this compound with a phosphodiesterase type 5 (PDE5) inhibitor, such as Tadalafil, has been investigated for its additive effects on smooth muscle relaxation in urogenital tissues. This is particularly relevant for treating lower urinary tract symptoms (LUTS) and erectile dysfunction (ED).
Data Presentation
Table 1: Summary of In Vitro Studies on this compound and Tadalafil Combination
| Tissue Type | This compound Concentration | Tadalafil Concentration | Key Findings | Reference |
| Human Prostatic Strips | 3x10⁻⁸ M, 10⁻⁶ M, 10⁻⁵ M | 10⁻⁶ M, 10⁻⁵ M | Additive inhibition of adrenergic smooth muscle tone.[1][2][3] | [1][2] |
| Human Detrusor Strips | 3x10⁻⁸ M, 10⁻⁶ M, 10⁻⁵ M | 10⁻⁶ M, 10⁻⁵ M | Enhanced relaxation of carbachol-precontracted tissue. | |
| Human Corpus Cavernosum | 10⁻⁸ M, 10⁻⁷ M | 10⁻¹⁰ M to 10⁻⁵ M | Enhanced relaxation of norepinephrine-precontracted strips. |
Signaling Pathway
The combination of this compound and Tadalafil targets two distinct signaling pathways that converge to promote smooth muscle relaxation. This compound blocks the alpha-1 adrenergic receptors, inhibiting the contractile signaling cascade initiated by norepinephrine. Tadalafil inhibits PDE5, leading to an accumulation of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG) and results in vasodilation and smooth muscle relaxation.
Experimental Protocols
Objective: To evaluate the in vitro effects of this compound, Tadalafil, and their combination on the contractility of human prostatic and detrusor smooth muscle.
Materials:
-
Fresh human prostatic and bladder tissue obtained from patients undergoing cystoprostatectomy.
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).
-
Carbachol and Norepinephrine.
-
This compound hydrochloride and Tadalafil.
-
Organ bath system with isometric force transducers.
-
Carbogen gas (95% O₂ / 5% CO₂).
Procedure:
-
Immediately place tissue samples in cold Krebs-Henseleit solution and transport to the laboratory.
-
Dissect the tissue to obtain smooth muscle strips (approximately 3x3x8 mm).
-
Mount the strips in organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Pre-contract the detrusor strips with carbachol (e.g., 1 µM) and the prostatic strips with norepinephrine (e.g., 10 µM).
-
Once a stable contraction is achieved, add this compound, Tadalafil, or the combination at desired concentrations to the bath.
-
Record the changes in isometric tension.
-
To study the effect on nerve-mediated contractions, electrical field stimulation (EFS) can be applied.
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by carbachol or norepinephrine.
Section 2: this compound in Combination with Other Compounds for Cancer Research (Investigational)
While direct in vitro studies on the combination of this compound with chemotherapeutic agents are limited, the known apoptotic effects of other quinazoline-based alpha-1 blockers suggest a potential area for investigation. Furthermore, the use of 5-alpha-reductase inhibitors like Dutasteride in prostate cancer research provides a rationale for exploring its combination with this compound.
Data Presentation
Table 2: In Vitro Effects of Dutasteride on Prostate Cancer Cell Lines
| Cell Line | Androgen Dependence | Dutasteride Effect | Reference |
| LNCaP | Dependent | Reduced cell growth | |
| PC-3 | Independent | Reduced cell growth | |
| DU-145 | Independent | Reduced cell growth |
Experimental Protocols
Objective: To assess the effect of this compound in combination with a chemotherapeutic agent (e.g., Docetaxel) or a 5-alpha-reductase inhibitor (Dutasteride) on the viability of prostate cancer cell lines (e.g., PC-3, DU-145).
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145).
-
Complete cell culture medium (e.g., RPMI-1640 or F-12K with 10% FBS).
-
This compound hydrochloride, Docetaxel, Dutasteride.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Culture prostate cancer cells to ~80% confluency.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound, the second compound, and the combination of both. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and the combination. The combination index (CI) can be calculated to determine if the interaction is synergistic, additive, or antagonistic.
Objective: To determine if the combination of this compound with another compound induces apoptosis in prostate cancer cells.
Materials:
-
Prostate cancer cells treated as in Protocol 2.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Treat cells in 6-well plates with the compounds of interest as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The in vitro combination of this compound and Tadalafil demonstrates a clear additive effect in promoting smooth muscle relaxation in urogenital tissues, providing a strong rationale for their combined clinical use. The potential application of this compound in combination with anti-cancer agents is an emerging area of research. The protocols provided herein offer a framework for conducting these in vitro studies, enabling further exploration of the synergistic or additive effects of this compound with other compounds. Rigorous in vitro evaluation is a critical step in the drug development pipeline, and these guidelines aim to facilitate such investigations.
References
Application Notes and Protocols for the Analysis of Alfuzosin in Biological Samples
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of the alpha-1 adrenergic blocker, alfuzosin, in biological matrices. The following sections provide detailed methodologies for various analytical techniques, alongside validated performance data.
Overview of Analytical Methods
The quantification of this compound in biological samples, predominantly human plasma, is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][2] Several robust and sensitive analytical methods have been developed and validated for this purpose. The most commonly employed techniques include High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5]
Metabolites of this compound: this compound is extensively metabolized in the liver primarily through oxidation, O-demethylation, and N-dealkylation, with the main enzyme involved being Cytochrome P450 3A4 (CYP3A4). The resulting metabolites are reported to be pharmacologically inactive. While the metabolic pathways are known, detailed and validated analytical methods for the simultaneous quantification of this compound and its specific metabolites in biological samples are not extensively reported in the reviewed scientific literature. Therefore, the following protocols focus on the parent drug, this compound.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and is suitable for pharmacokinetic studies where low concentrations of this compound are expected.
Protocol: HPLC-FLD for this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a glass test tube, add 50 µL of an internal standard solution (e.g., atenolol, 15 µg/mL).
-
Vortex the mixture briefly.
-
Add 75 µL of 2M Sodium Hydroxide and vortex again.
-
Add 3 mL of the extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 50 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: BDS Hypersil-C18 (50 mm × 4.6 mm, 5 µm)
-
Mobile Phase: 25% v/v acetonitrile and 75% v/v water (containing 1 mL/L triethylamine, pH adjusted to 2.5 with orthophosphoric acid)
-
Flow Rate: 0.5 mL/min
-
Detection (Fluorescence):
-
For this compound: Excitation at 265 nm, Emission at 380 nm.
-
For Atenolol (IS): Excitation at 222 nm, Emission at 300 nm (if used).
-
-
Workflow for HPLC-FLD Analysis of this compound
Caption: Workflow for this compound Analysis by HPLC-FLD.
HPLC with UV Detection (HPLC-UV)
This method is also commonly used, particularly for quality control of pharmaceutical formulations, but can be adapted for biological samples.
Protocol: RP-HPLC-UV for this compound in Pharmaceutical Formulations (Adaptable for Biological Samples)
-
Sample Preparation: (For biological samples, an extraction step similar to 2.1 would be required).
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Tetrahydrofuran:Perchloric acid (250:740:10:1 v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection (UV): 245 nm
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.
Protocol: LC-MS/MS for this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma aliquot, add an internal standard (e.g., prazosin).
-
Perform liquid-liquid extraction as described in section 2.1.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A suitable gradient of aqueous and organic phases (e.g., ammonium formate buffer and methanol).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound Analysis by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the validation parameters for the described analytical methods.
Table 1: HPLC-FLD Method Validation Parameters for this compound in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.1 - 25 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Mean Recovery | 98.0 ± 0.9 % | |
| Within-batch Precision (%RSD) | 2.74 - 3.28 % | |
| Between-batch Precision (%RSD) | 2.65 - 2.77 % | |
| Within-batch Accuracy (Bias) | -7.1 to -0.3 % | |
| Between-batch Accuracy (Bias) | -1.60 to 2.46 % |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Human Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.298 - 38.1 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.298 ng/mL | |
| Mean Recovery | 82.9 % | |
| Intra-day Precision (%CV) | 0.9 - 7.7 % | |
| Inter-day Precision (%CV) | 0.9 - 7.7 % | |
| Intra-day Accuracy | 88.2 - 106.4 % | |
| Inter-day Accuracy | 88.2 - 106.4 % |
Stability Data
Stability of this compound in plasma has been assessed, showing no evidence of degradation during sample processing and for at least 30 days when stored at –70 ± 5°C. The stability was found to be ≥ 94.9%.
Concluding Remarks
The presented protocols provide robust and validated methods for the quantification of this compound in biological samples, particularly human plasma. The choice of method will depend on the specific requirements of the study, such as the required sensitivity and the available instrumentation. LC-MS/MS offers the highest sensitivity and selectivity, while HPLC-FLD provides a reliable and sensitive alternative. Further research is warranted to develop and validate analytical methods for the simultaneous determination of this compound and its metabolites to gain a more comprehensive understanding of its pharmacokinetics.
References
- 1. Determination of this compound in Human Plasma by RP - HPLC with Fluorometric Detection | Semantic Scholar [semanticscholar.org]
- 2. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous HPLC determination of this compound, tamsulosin and vardenafil in human plasma and pharmaceutical formulations using time programmed fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and rapid LC-ESI-MS/MS method for the simultaneous quantification of uroselective alpha1-blocker, this compound and an antimuscarinic agent, solifenacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Alfuzosin solubility issues in aqueous buffers
Welcome to the technical support center for Alfuzosin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common solubility challenges encountered during experiments with this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its hydrochloride salt?
This compound as a free base has very low water solubility, estimated at 92 mg/L at 25°C.[1] However, its hydrochloride salt, this compound HCl, is described as freely soluble in water.[2][3] This significant difference is due to the protonation of the molecule at lower pH, which increases its polarity and interaction with water.
Q2: Why is my this compound HCl precipitating in a neutral or alkaline buffer like PBS (pH 7.2)?
This compound is a weakly basic drug with a pKa of 8.13.[1] This means that as the pH of the solution approaches and exceeds its pKa, the molecule will deprotonate, transitioning from its soluble ionized (protonated) form to its less soluble neutral (free base) form. While some sources report a solubility of approximately 1 mg/mL for this compound HCl in PBS (pH 7.2), this is likely near its saturation point at this pH.[4] If you observe precipitation, it may be due to:
-
High Concentration: Your target concentration may exceed the solubility limit at that specific pH.
-
Buffer Capacity: The buffer may not be sufficient to maintain the acidic microenvironment needed to keep this compound protonated.
-
Temperature Changes: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling.
Q3: What is the optimal pH range for dissolving this compound HCl in aqueous buffers?
To ensure complete dissolution and prevent precipitation, it is best to work with buffers that have a pH well below the pKa of 8.13. Acidic buffers are ideal. For example, dissolution studies for this compound formulations are often conducted in 0.01 N HCl (pH ~2) or acetate buffer (pH 4.5). A buffer with a pH of 2.2 to 2.6 has also been used effectively.
Q4: Can I use an organic solvent to prepare a stock solution?
Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice. This compound HCl is soluble in organic solvents such as ethanol and DMSO at approximately 1 mg/mL.
-
Protocol: First, dissolve the this compound HCl in the organic solvent of choice. Then, make further dilutions of this stock solution into your aqueous buffer.
-
Caution: Always ensure the final concentration of the organic solvent in your experimental medium is insignificant, as solvents like DMSO can have physiological effects at very low concentrations.
Q5: I need to work at a physiological pH (~7.4). How can I avoid precipitation?
Working at physiological pH is challenging due to the proximity to this compound's pKa. Here are some strategies:
-
Start with an Acidic Stock: Prepare a concentrated stock solution in an acidic buffer (e.g., pH 4.5) where this compound HCl is highly soluble.
-
Dilute Immediately Before Use: Add the acidic stock to your final physiological buffer immediately before starting the experiment. This minimizes the time the compound spends in a less-than-optimal pH environment.
-
Check Final pH: After adding the acidic stock, verify that the final pH of your experimental medium has not significantly shifted.
-
Lower the Final Concentration: If precipitation still occurs, you may need to work with a lower final concentration of this compound.
Physicochemical & Solubility Data
The following tables summarize key quantitative data for this compound and its hydrochloride salt.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₅O₄ | |
| Molecular Weight | 389.4 g/mol | |
| pKa | 8.13 | |
| Melting Point | ~240 °C (Hydrochloride) |
| LogP | 1.604 | |
Table 2: Solubility of this compound Hydrochloride
| Solvent / Buffer | pH | Approximate Solubility | Source |
|---|---|---|---|
| Water | - | Freely Soluble | |
| 0.01 N HCl | ~2 | High (used for dissolution testing) | |
| Acetate Buffer | 4.5 | High (used for dissolution testing) | |
| Phosphate Buffer (PBS) | 6.8 - 7.2 | ~1 mg/mL (may be near saturation) | |
| Ethanol | - | ~1 mg/mL | |
| DMSO | - | ~1 mg/mL |
| Dichloromethane | - | Practically Insoluble | |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound HCl Solution
This protocol is suitable for preparing a working solution directly in an aqueous buffer where high solubility is expected.
-
Buffer Selection: Choose an acidic buffer with a pH of 4.5 or lower (e.g., 0.01 N HCl or a citrate/acetate buffer).
-
Calculation: Determine the mass of this compound HCl required to achieve the desired concentration in your chosen volume.
-
Weighing: Accurately weigh the this compound HCl powder.
-
Dissolution: Add the powder to the buffer.
-
Mixing: Vigorously mix the solution using a vortex or magnetic stirrer until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your buffer.
Protocol 2: Preparation of an this compound HCl Stock Solution in DMSO
This protocol is recommended when working with buffers at or near physiological pH to avoid direct dissolution issues.
-
Solvent Preparation: Use anhydrous, high-purity DMSO.
-
Calculation: Determine the mass of this compound HCl required to prepare a concentrated stock solution (e.g., 10 mM or ~4.26 mg/mL, though starting at 1 mg/mL is safer).
-
Dissolution: Add the weighed this compound HCl to the DMSO.
-
Mixing: Vortex the solution until all solid material is dissolved. Brief sonication can be used to break up any aggregates.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.
-
Application: For experiments, thaw an aliquot and dilute it to the final desired concentration in your aqueous experimental buffer immediately prior to use. Ensure the final DMSO concentration is well below 0.5% (v/v) to minimize solvent effects.
Diagrams and Workflows
The following diagrams illustrate key concepts and troubleshooting steps related to this compound solubility.
Caption: Troubleshooting workflow for dissolving this compound HCl.
Caption: pH-dependent equilibrium of this compound.
References
- 1. This compound | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Formulation and in vitro Evaluation of this compound Extended Release Tablets Using Directly Compressible Eudragit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080160081A1 - this compound formulations, methods of making, and methods of use - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Optimizing Alfuzosin Concentration for In Vitro Experiments: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of Alfuzosin in in vitro experimental settings. This compound, a quinazoline-based selective alpha-1 adrenoceptor antagonist, is primarily used in the treatment of benign prostatic hyperplasia (BPH). However, emerging research indicates its potential as an anti-cancer agent, particularly in prostate cancer, through mechanisms that may be independent of its alpha-1 adrenergic receptor blocking activity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate accurate and reproducible in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro settings?
A1: this compound is a selective and competitive antagonist of alpha-1 adrenergic receptors.[1] In the context of urology, this action relaxes the smooth muscle of the prostate and bladder neck.[2] However, in cancer cell lines, particularly prostate cancer, this compound and other quinazoline-based antagonists have been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.[3][4][5] Intriguingly, this anti-cancer effect may be independent of its alpha-1 adrenoceptor antagonism.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific assay being performed. While specific data for this compound is limited in the provided search results, related quinazoline-based alpha-1 antagonists like Doxazosin have been used at concentrations around 25 µM to induce effects on cell adhesion and invasion in prostate cancer cells. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound for in vitro use?
A3: this compound hydrochloride is freely soluble in water and methanol, and sparingly soluble in ethanol. For cell culture experiments, a common practice is to prepare a concentrated stock solution in a sterile solvent like dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and water. For example, a 1 mg/mL stock solution of this compound hydrochloride can be prepared in distilled water or a mixture of acetonitrile and water (1:4). It is recommended to filter-sterilize the stock solution and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I add my this compound working solution to the cell culture medium. What should I do?
A4: Precipitation can occur if the final concentration of the solvent (e.g., DMSO) is too high or if the drug's solubility in the aqueous culture medium is exceeded. To troubleshoot this, you can try the following:
-
Lower the final solvent concentration: Ensure the final concentration of DMSO or other organic solvents in your culture medium is typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Pre-warm the medium: Adding the drug solution to pre-warmed (37°C) culture medium can help improve solubility.
-
Increase the volume of the final dilution: Adding a small volume of a highly concentrated stock to a larger volume of medium can sometimes cause the drug to crash out of solution. Try making an intermediate dilution in pre-warmed medium before adding it to your final culture volume.
-
Check the pH of your final solution: The solubility of a compound can be pH-dependent.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound on cell viability or apoptosis. | - Sub-optimal drug concentration: The concentration of this compound may be too low to elicit a response. - Incorrect incubation time: The duration of treatment may be too short. - Cell line resistance: The chosen cell line may not be sensitive to this compound. - Drug degradation: The this compound stock solution may have degraded. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal treatment duration. - Research the literature for the sensitivity of your cell line to quinazoline-based drugs. Consider using a different cell line known to be responsive. - Prepare a fresh stock solution of this compound. |
| High levels of cell death in control (vehicle-treated) group. | - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. - Harsh handling of cells: Excessive pipetting or centrifugation can damage cells. | - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a vehicle-only toxicity control. - Handle cells gently during plating and treatment. |
| Inconsistent results between experiments. | - Variability in cell passage number: Cells at high passage numbers can exhibit altered phenotypes and drug responses. - Inconsistent drug preparation: Variations in the preparation of stock and working solutions. - Fluctuations in incubator conditions: Changes in CO2, temperature, or humidity. | - Use cells within a consistent and low passage number range for all experiments. - Prepare fresh drug dilutions for each experiment and ensure thorough mixing. - Regularly calibrate and monitor incubator conditions. |
Quantitative Data Summary
Due to the limited specific quantitative data for this compound's anti-cancer effects in the provided search results, the following table includes data for the broader class of quinazoline-based alpha-1 antagonists to provide a general reference. Researchers are strongly encouraged to determine these values for this compound in their specific experimental systems.
| Parameter | Compound | Cell Line | Value | Reference |
| Apoptosis Induction | Doxazosin, Terazosin | Prostate Cancer Cells | Induces apoptosis | |
| Effect on Cell Adhesion | Doxazosin, Terazosin | PC-3 | Significant decrease at 25 µM | |
| Anti-proliferative Activity | Novel Quinazoline Derivatives | LNCaP | Potent activity |
Detailed Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, high-purity dimethyl sulfoxide (DMSO) or distilled water
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of this compound hydrochloride powder. The molecular weight of this compound hydrochloride is 425.9 g/mol .
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.26 mg of this compound hydrochloride in 1 mL of DMSO.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution in pre-warmed (37°C) sterile cell culture medium to the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Prostate cancer cells (e.g., PC-3, LNCaP)
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound working solutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
6-well cell culture plates
-
Prostate cancer cells
-
Complete cell culture medium
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazoline based α1-adrenoreceptor antagonists with potent antiproliferative activity in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazoline-based alpha 1-adrenoceptor antagonists induce prostate cancer cell apoptosis via TGF-beta signalling and I kappa B alpha induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Alfuzosin Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges of working with Alfuzosin in in vitro settings. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, post-synaptic alpha-1 adrenergic receptor antagonist.[1] Its primary mechanism of action is to block these receptors, which leads to the relaxation of smooth muscles, particularly in the prostate and bladder neck.[1] In a research context, it is used to study the effects of alpha-1 adrenergic blockade on various cell types and signaling pathways.
Q2: What are the primary stability concerns when using this compound in cell culture media?
A2: this compound hydrochloride is susceptible to degradation under several common experimental conditions. The main concerns are:
-
Hydrolytic Degradation: The compound is known to be liable to both acidic and alkaline hydrolysis, potentially through the breakdown of its amide group.[2][3][4]
-
Oxidative Degradation: this compound degrades in the presence of oxidizing agents, such as hydrogen peroxide (H₂O₂).
-
Photodegradation: Exposure to UV light can cause significant degradation.
-
Thermal Degradation: The stability of this compound can be compromised by exposure to high temperatures.
Q3: How should I prepare and store this compound stock solutions?
A3: For maximum stability, this compound hydrochloride should be dissolved in an organic solvent like DMSO or ethanol to create a stock solution, at a concentration of approximately 1 mg/mL. These stock solutions are stable for at least 4 years when stored at -20°C. It is recommended to purge the solvent with an inert gas before dissolving the compound.
Q4: How long is this compound stable in aqueous solutions or cell culture media?
A4: Aqueous solutions of this compound are significantly less stable than organic stock solutions. It is recommended not to store aqueous solutions, such as those prepared in PBS or cell culture media, for more than one day. For experiments, fresh dilutions from the organic stock solution into the aqueous media should be made immediately prior to use.
Q5: What are the signs of this compound degradation in my experiments?
A5: Degradation can manifest as a loss of biological activity, leading to inconsistent or irreproducible experimental results. Visually, you might observe a precipitate if the degradation products are less soluble. Analytically, degradation can be confirmed by techniques like HPLC or UV spectroscopy, which would show a decrease in the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
Q6: My experimental results with this compound are inconsistent. What could be the cause?
A6: Inconsistent results are a common symptom of compound instability.
-
Cause: this compound may be degrading in your cell culture medium during the course of the experiment, especially for long-term incubations.
-
Solution:
-
Prepare Fresh: Always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize Exposure: Protect your media containing this compound from light by using amber tubes or covering the plates/flasks with foil.
-
Control pH: Ensure the pH of your cell culture medium is stable and within the physiological range (typically 7.2-7.4), as this compound is susceptible to acid and base hydrolysis.
-
Consider Media Components: Some media components can generate reactive oxygen species, leading to oxidative degradation. If this is suspected, consider using a simpler, serum-free medium for the duration of the drug treatment or adding an antioxidant.
-
Perform a Stability Test: Run a time-course experiment to quantify the concentration of this compound in your specific medium under your experimental conditions (see Protocol 2).
-
Q7: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A7: Precipitate formation can be due to solubility limits or the introduction of an organic solvent into the aqueous medium.
-
Cause: The final concentration of this compound may exceed its solubility limit in the culture medium. Alternatively, the volume of organic solvent (like DMSO) added might be too high, causing the compound or media components to precipitate.
-
Solution:
-
Check Final Concentration: this compound hydrochloride has a solubility of approximately 1 mg/mL in PBS (pH 7.2). Ensure your final concentration is below this limit.
-
Limit Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5% or even 0.1%, as it can be toxic to cells and affect compound solubility.
-
Pre-warm Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure both the media and the diluted drug solution are at the same temperature.
-
Dilute in Steps: Instead of adding a highly concentrated stock directly to the full volume of media, perform a serial dilution. For example, dilute the DMSO stock into a small volume of media first, mix well, and then add this to the final culture volume.
-
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on the specific stress conditions applied. The following table summarizes quantitative data from forced degradation studies.
| Stress Condition | Duration & Temperature | Degradation (%) | Reference |
| Acid Hydrolysis (3N HCl) | 4 hours at 60°C | ~18% | |
| Base Hydrolysis (3M NaOH) | 4 hours at 60°C | ~12% | |
| Oxidative Degradation (30% H₂O₂) | 4 hours at 60°C | ~25% | |
| Photolytic Degradation (UV light at 254 nm) | 48 hours | 6% | |
| Thermal Degradation | 3 days at 105°C | ~10% |
Note: Degradation percentages can vary significantly based on the exact experimental setup, including concentration, solvent, and analytical method used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stable, concentrated stock solution of this compound.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microfuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the target concentration (e.g., 1 mg/mL). To minimize oxidation, the solvent can be purged with an inert gas like nitrogen or argon before use.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, light-protecting (amber) tubes. This prevents repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: Assessing this compound Stability in Cell Culture Media
This protocol provides a workflow to determine the stability of this compound in your specific experimental conditions.
-
Preparation: Prepare your complete cell culture medium (including serum and any other supplements).
-
Spiking: Dilute your this compound stock solution (from Protocol 1) into the pre-warmed (37°C) cell culture medium to achieve the final working concentration used in your experiments. Ensure the final DMSO concentration is consistent with your experimental setup (e.g., <0.1%).
-
Incubation: Place the this compound-containing medium in your cell culture incubator (e.g., 37°C, 5% CO₂), mimicking your exact experimental conditions. Protect the container from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium. The 0-hour sample should be taken immediately after spiking.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Quantify the concentration of intact this compound in each sample using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (typically at a wavelength of 245 nm).
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability under your experimental conditions.
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for this compound as an alpha-1 adrenergic receptor antagonist.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting flowchart for common this compound instability issues.
References
Alfuzosin Experimental Outcomes: Technical Support Center
Welcome to the Technical Support Center for Alfuzosin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected experimental outcomes with this compound treatment. All quantitative data is summarized in tables, and detailed experimental protocols are provided. Visual diagrams are included to clarify signaling pathways and experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in experimental settings?
A1: this compound is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[1] In experimental models, its primary mechanism involves blocking these receptors on smooth muscle cells, particularly in the prostate, bladder neck, and prostatic urethra.[2][3] This blockade prevents endogenous catecholamines like norepinephrine from binding and causing muscle contraction, leading to smooth muscle relaxation.[4] This is the basis for its use in improving urinary outflow in benign prostatic hyperplasia (BPH) models.[2]
Q2: Are there any known off-target or paradoxical effects of this compound observed in research?
A2: Yes, several unexpected outcomes have been reported or suggested in the literature:
-
Induction of Apoptosis: Some quinazoline-based α1-blockers (like doxazosin and prazosin) have been shown to induce apoptosis in prostate cancer cells and even cardiomyocytes, an effect that may be independent of α1-receptor blockade. Evidence for this compound's apoptotic effect is conflicting; some studies suggest it may have this property, while others report no significant change in prostate volume after treatment, questioning a strong apoptotic role.
-
Improved Sexual Function: In some clinical studies, this compound has been associated with an improvement in erectile and ejaculatory function, which is contrary to the ejaculatory dysfunction seen with other α1-blockers like tamsulosin. The mechanism for this is not fully understood but may be related to its specific receptor subtype affinity or downstream signaling.
-
Cardiovascular Effects: While this compound is considered "uroselective" with a favorable cardiovascular safety profile, it can still cause vasodilation and hypotension. Unexpectedly severe hypotensive effects might be observed in specific experimental setups or in combination with other compounds that affect blood pressure.
Q3: My in vitro experiment with a non-prostatic cell line shows a significant decrease in cell viability with this compound treatment. Is this expected?
A3: This is an unexpected but plausible outcome. While this compound's primary target is the α1-adrenoceptor in the lower urinary tract, the quinazoline structure present in this compound has been linked to off-target effects, including the induction of apoptosis in cell types like cardiomyocytes. Your observation could be due to:
-
Off-target pro-apoptotic activity: The compound may be initiating a programmed cell death cascade independent of α1-receptors.
-
Cell line specific sensitivity: Your specific cell line may have a unique sensitivity to this compound or its metabolites.
-
Experimental conditions: High concentrations or prolonged exposure might lead to cytotoxicity.
We recommend performing further assays to determine the mechanism of cell death (see Troubleshooting Guide Q1 and the Experimental Protocols section).
Troubleshooting Guides
Q1: I am observing unexpected cytotoxicity or a decrease in cell proliferation in my cell culture experiments with this compound. How can I troubleshoot this?
A1: This is a common issue when a drug exhibits effects beyond its known primary mechanism. Follow this workflow to investigate the unexpected outcome:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Troubleshooting Steps:
-
Confirm the Effect: Run a dose-response curve using a cell viability assay like MTT or XTT to determine the IC50 value. This will confirm the cytotoxic effect and establish the effective concentration range.
-
Distinguish Apoptosis from Necrosis: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative (early) or positive (late), while necrotic cells will be only PI positive.
-
Confirm Apoptosis: If apoptosis is indicated, perform a TUNEL assay to detect DNA fragmentation or a Caspase-3/7 activity assay to measure the activation of executioner caspases.
-
Investigate Underlying Pathways: Use western blotting to examine the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2 family members) or to check for the activation (phosphorylation) of proteins in unexpected signaling pathways like PI3K/Akt or MAPK.
Q2: My experimental results on this compound's effect on cell proliferation are inconsistent and not reproducible. What could be the cause?
A2: Inconsistent results can be frustrating. Here is a logical flow to help you identify the source of the variability:
References
Technical Support Center: Mitigating Alfuzosin's Off-Target Effects in Research Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Alfuzosin in research assays. The information provided aims to help mitigate the compound's known off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective antagonist of alpha-1 (α1) adrenergic receptors.[1][2][3][4][5] It exhibits similar affinity for all subtypes of the α1-adrenoceptor (α1A, α1B, and α1D). Its primary therapeutic action in benign prostatic hyperplasia (BPH) is the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.
Q2: What are the known off-target effects of this compound that I should be aware of in my research?
A2: While clinically considered "uroselective" due to its preferential accumulation in the prostate, this compound can interact with other receptors and ion channels, which may impact in vitro and in vivo research findings. Key off-target interactions include:
-
Serotonin Receptors: this compound has been reported to have a high affinity for 5-HT1A receptors, where it acts as an antagonist.
-
Dopamine Receptors: Some studies suggest a potential interaction with dopamine D2 and D3 receptors.
-
Ion Channels: this compound has been shown to be a weak inhibitor of the hERG potassium channel and can also delay cardiac repolarization by increasing the late sodium current. This is a novel mechanism not typical of other hERG inhibitors.
Q3: At what concentrations are off-target effects of this compound likely to be observed?
A3: Off-target effects are concentration-dependent. While specific thresholds can vary between assay systems, it is crucial to be mindful of the concentrations used in your experiments relative to the known binding affinities of this compound for its on- and off-targets. Using the lowest effective concentration to elicit the desired on-target effect is a primary strategy to minimize off-target interactions.
Troubleshooting Guides
Problem 1: Unexpected Changes in Intracellular Calcium Levels
Scenario: You are using a cell line that endogenously expresses α1-adrenergic receptors and other GPCRs. Upon application of this compound, you observe a change in intracellular calcium that is inconsistent with simple α1-adrenoceptor blockade.
Possible Cause: This could be due to this compound's off-target effects on other GPCRs that modulate intracellular calcium, such as certain serotonin or dopamine receptor subtypes.
Mitigation Strategies:
-
Use a More Selective Antagonist: As a control, use a more subtype-selective α1-adrenergic antagonist to confirm that the observed effect is mediated by the target receptor.
-
Pharmacological Blockade of Off-Targets: Pre-incubate your cells with antagonists for known off-target receptors (e.g., a 5-HT1A antagonist) before applying this compound to see if the unexpected calcium signal is diminished.
-
Use a Recombinant Cell Line: Employ a cell line engineered to express only the α1-adrenoceptor subtype of interest to eliminate confounding signals from other endogenous receptors.
Problem 2: Altered Electrophysiological Properties in Cardiac Myocytes or Neurons
Scenario: In a patch-clamp experiment, application of this compound results in unexpected changes in action potential duration or ion channel currents that cannot be solely attributed to α1-adrenergic blockade.
Possible Cause: this compound's known interactions with cardiac ion channels, such as weak hERG potassium channel inhibition and enhancement of the late sodium current, could be responsible for these effects.
Mitigation Strategies:
-
Concentration-Response Analysis: Perform a detailed concentration-response curve to determine the IC50 or EC50 of this compound for the observed electrophysiological effect. This will help to understand if the effect is occurring at concentrations relevant to its on-target activity.
-
Specific Ion Channel Blockers: Use specific blockers for hERG channels (e.g., E-4031) or sodium channels (e.g., tetrodotoxin) in control experiments to confirm the involvement of these off-target channels.
-
Alternative α1-Blockers: Compare the effects of this compound with other α1-blockers that have different ion channel interaction profiles.
Problem 3: Unexplained Changes in Cell Viability or Proliferation Assays
Scenario: You observe unexpected effects on cell viability or proliferation in your assay that do not correlate with the known function of α1-adrenergic receptors in your cell type.
Possible Cause: High concentrations of any compound can lead to non-specific cytotoxicity. Additionally, off-target interactions with receptors that regulate cell growth or survival pathways could be a contributing factor.
Mitigation Strategies:
-
Control for Solvent Effects: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental conditions and is not causing cytotoxicity.
-
Use Multiple Assay Readouts: Confirm the results using orthogonal assays that measure cell viability or proliferation through different mechanisms (e.g., ATP-based assays like CellTiter-Glo alongside MTT or trypan blue exclusion).
-
Target Knockdown/Knockout: If a specific off-target is suspected, use siRNA or CRISPR/Cas9 to reduce or eliminate its expression and see if the unexpected effect of this compound is abolished.
Quantitative Data Summary
The following tables summarize the known binding affinities of this compound for its primary targets and key off-targets.
| On-Target Binding Affinity | |
| Receptor Subtype | Reported Affinity (Ki) |
| α1-Adrenergic Receptors (non-selective) | ~10 nM |
| Off-Target Binding Affinity & Functional Activity | |
| Off-Target | Reported Affinity/Activity |
| 5-HT1A Receptor | High affinity (nanomolar range), antagonist activity |
| Dopamine D2/D3 Receptors | Potential for interaction, though quantitative data is limited. |
| hERG Potassium Channel | Weak inhibitor |
| Voltage-gated Sodium Channels | Increases late sodium current |
Experimental Protocols
Radioligand Binding Assay for α1-Adrenergic Receptors (Competitive)
This protocol is a generalized method to determine the binding affinity of a test compound like this compound.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing α1-adrenergic receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add radioligand (e.g., [3H]-Prazosin) and membrane preparation.
-
Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of an unlabeled competitor (e.g., phentolamine).
-
Competitive Binding: Add radioligand, membrane preparation, and serial dilutions of this compound.
-
-
Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol measures the functional effect of this compound on Gq-coupled receptors like α1-adrenergic receptors.
-
Cell Preparation: Plate cells expressing the receptor of interest in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist for the α1-adrenergic receptor (e.g., phenylephrine).
-
-
Fluorescence Measurement: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence as a measure of intracellular calcium mobilization. Plot the response against the log concentration of this compound to determine the IC50 for its inhibitory effect.
Visualizations
Caption: α1-Adrenergic Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Experimental Workflow for Characterizing this compound's Receptor Interactions.
Caption: Logical Flow for Troubleshooting Unexpected Results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. hERG subunit composition determines differential drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alfuzosin Administration Protocol for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of Alfuzosin in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of alpha-1 adrenergic receptors. These receptors are primarily located in the smooth muscle of the prostate, bladder neck, and urethra.[1] By blocking these receptors, this compound leads to the relaxation of these smooth muscles, which in turn reduces the resistance to urinary flow.[1][2] This makes it an effective agent for alleviating symptoms associated with benign prostatic hyperplasia (BPH).[1][2]
Q2: What are the common animal models used in this compound studies?
A2: Based on published research, the most common animal models for studying the effects of this compound are rats, dogs, and rabbits.
Q3: What are the known pharmacokinetic properties of this compound in animals?
A3: The pharmacokinetics of this compound have been studied in several animal species. Key parameters are summarized in the table below. It is important to note that pharmacokinetic parameters can vary depending on the animal strain, sex, age, and the specific experimental conditions.
Q4: What are the reported effects of this compound in animal studies?
A4: In animal models, this compound has been shown to decrease urethral pressure without significantly affecting mean arterial blood pressure at therapeutic doses. It has also been observed to inhibit contractions of the smooth muscle in the seminal vesicle and bladder neck in rats. In dog models, it has been used to target and relax the smooth urethral sphincter.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound hydrochloride for my experiment. What should I do?
A1: this compound hydrochloride is freely soluble in water. However, if you encounter solubility issues, consider the following:
-
Vehicle Selection: For oral administration, sterile water or saline are common vehicles. For intravenous administration, ensure the pH of the vehicle is compatible with physiological conditions.
-
pH Adjustment: The solubility of this compound hydrochloride can be influenced by pH. Ensure the final pH of your solution is appropriate for the intended route of administration.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
Fresh Preparation: It is recommended to prepare the dosing solution fresh for each experiment to avoid potential precipitation or degradation over time.
Q2: My animals are showing signs of hypotension after this compound administration. How can I manage this?
A2: Hypotension is a potential side effect of alpha-1 blockers like this compound.
-
Dose Adjustment: If you observe significant drops in blood pressure, consider reducing the dose. A dose-response study may be necessary to determine the optimal dose with minimal cardiovascular side effects for your specific animal model and experimental endpoint.
-
Route of Administration: The route of administration can influence the onset and severity of side effects. Intravenous administration will lead to a more rapid peak concentration and potentially more pronounced acute effects compared to oral administration.
-
Monitoring: Continuously monitor blood pressure and heart rate, especially during the initial phase after drug administration.
Q3: I am observing variability in my results between animals. What could be the cause?
A3: In vivo experiments can have inherent variability. Potential sources of variability with this compound administration include:
-
Fasting State: The absorption of this compound can be affected by the presence of food. Ensure that all animals are in a consistent fasting or fed state as per your experimental design.
-
Stress: Stress can influence physiological parameters. Handle animals gently and allow for an acclimatization period before dosing to minimize stress-induced variability.
-
Dosing Accuracy: Ensure accurate and consistent administration of the intended dose. For oral gavage, proper technique is crucial to ensure the full dose reaches the stomach.
Data Presentation
Table 1: Reported Dosages of this compound in Animal Studies
| Animal Model | Route of Administration | Dosage Range | Reference |
| Rat | Intravenous (i.v.) | 3 - 30 µg/kg | |
| Rat | Oral (p.o.) | 10 mg/kg | |
| Dog | Oral (p.o.) | 0.25 mg/kg (twice daily) | |
| Rabbit | In vitro (organ bath) | 10⁻⁸ M - 10⁻⁵ M |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Parameter | Value | Conditions | Reference |
| Human | Bioavailability | ~64% (immediate-release) | - | |
| Human | Half-life (t½) | 4-6 hours (immediate-release) | - | |
| Human | Time to max concentration (Tmax) | ~1.5 hours (immediate-release) | - | |
| Rat | Prostatic Concentration (at 1 hr) | 363 ng/g | 10 mg/kg p.o. | |
| Rat | Plasma Concentration (at 1 hr) | 88 ng/mL | 10 mg/kg p.o. | |
| Rat | Prostatic Concentration (at 6 hr) | 167 ng/g | 10 mg/kg p.o. | |
| Rat | Plasma Concentration (at 6 hr) | 20 ng/mL | 10 mg/kg p.o. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile water for injection or 0.9% saline)
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-3 inches long with a ball tip)
-
Syringes
-
Analytical balance
-
Vortex mixer and/or sonicator
2. Dosing Solution Preparation (Example for a 10 mg/kg dose):
-
Calculate the required amount of this compound hydrochloride based on the number of animals and their average weight.
-
Prepare a stock solution of this compound hydrochloride. For example, to prepare a 2 mg/mL stock solution, dissolve 20 mg of this compound hydrochloride in 10 mL of the chosen vehicle.
-
Ensure complete dissolution by vortexing or gentle sonication. The solution should be clear and free of particulates.
-
The administration volume for rats is typically in the range of 1-10 mL/kg. For a 2 mg/mL solution and a target dose of 10 mg/kg, the administration volume would be 5 mL/kg.
3. Administration Procedure:
-
Gently restrain the rat.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the last rib; the hub should be at the level of the mouth.
-
With the animal's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after administration and at regular intervals as dictated by the experimental design.
Protocol 2: Intravenous Administration of this compound in Rats
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Appropriately sized needles (e.g., 27-30 gauge) and syringes
-
Restraining device for rats
-
Heat lamp or warming pad (optional, for tail vein dilation)
2. Dosing Solution Preparation (Example for a 30 µg/kg dose):
-
Prepare a stock solution of this compound hydrochloride. Due to the low dose, a serial dilution may be necessary. For example, prepare a 1 mg/mL stock solution in saline. Then, perform a 1:100 dilution to get a 10 µg/mL solution.
-
The injection volume for intravenous administration in rats is typically 1-5 mL/kg. For a 10 µg/mL solution and a target dose of 30 µg/kg, the injection volume would be 3 mL/kg.
-
Filter the final dosing solution through a 0.22 µm sterile filter before administration.
3. Administration Procedure:
-
Place the rat in a restraining device.
-
If necessary, warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle into one of the lateral tail veins, bevel up, at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Mandatory Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for in vivo this compound studies.
References
Addressing Variability in Alfuzosin Experimental Results: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Alfuzosin experimental results. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides & FAQs
Pharmacokinetics & Bioavailability
Question: We are observing significant variability in this compound plasma concentrations between subjects in our preclinical/clinical study. What are the potential causes?
Answer: Variability in this compound plasma concentrations is a known issue and can be attributed to several factors:
-
Food Effect: The bioavailability of this compound is significantly influenced by food. The extent of absorption is approximately 50% lower under fasting conditions.[1][2] For consistent results, it is crucial to administer this compound with a standardized meal.[1][2] Inconsistent timing of administration in relation to meals can lead to unpredictable therapeutic effects.
-
Age: While some studies have not found significant pharmacokinetic differences in the elderly, others have noted that individuals over 75 years of age may exhibit more rapid absorption and higher peak plasma levels.[1]
-
Renal Impairment: Mild, moderate, or severe renal impairment can increase the mean Cmax and AUC values of this compound by approximately 50%. While dose adjustments are not typically required, this can contribute to inter-individual variability.
-
Hepatic Impairment: this compound is contraindicated in patients with moderate to severe hepatic impairment as plasma concentrations can be three to four-fold higher than in healthy individuals. The pharmacokinetics in mild hepatic impairment have not been extensively studied and can be a source of variability.
-
Genetic Polymorphisms in CYP3A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. Genetic variations in this enzyme can lead to differences in metabolic rates and, consequently, plasma concentrations.
-
Drug-Drug Interactions: Co-administration of potent CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, ritonavir) is contraindicated as they can significantly increase this compound blood levels. Moderate inhibitors can also impact its pharmacokinetics. A thorough review of concomitant medications is essential.
In Vitro Dissolution Testing
Question: Our in vitro dissolution results for extended-release this compound tablets are inconsistent and failing to meet specifications. What should we investigate?
Answer: Inconsistent dissolution profiles for this compound extended-release tablets can stem from several sources. Here is a troubleshooting guide:
-
Methodological Parameters:
-
Apparatus and Speed: Ensure the correct USP apparatus (typically Apparatus 2, paddles) and rotation speed (e.g., 100 rpm) are used as specified in the monograph or validated method. Incorrect setup can lead to hydrodynamic variability.
-
Dissolution Medium: The pH and composition of the dissolution medium are critical. For this compound, 0.01N HCl is commonly used to simulate gastric fluid. Verify the correct preparation and degassing of the medium.
-
Temperature: Maintain the temperature of the dissolution medium at a constant 37 ± 0.5°C.
-
Sampling: Inconsistent sampling times and techniques can introduce significant error. Ensure adherence to the specified time points.
-
-
Formulation Characteristics:
-
Excipient Variability: The properties of excipients, especially release-controlling polymers like HPMC, can vary between batches, affecting drug release.
-
Manufacturing Process: Inconsistencies in the manufacturing process, such as compression force and granulation, can impact the tablet matrix and dissolution rate.
-
-
Tablet-Specific Issues:
-
Coning: Observe the dissolution vessel for "coning," where a mound of undissolved powder forms at the bottom. This indicates poor hydrodynamics and can be addressed by optimizing the paddle speed or using a different apparatus.
-
Sticking: Tablets sticking to the vessel or paddle can alter the exposed surface area and affect the dissolution rate.
-
Floating: Some formulations may have a tendency to float. The use of a metallic sinker is recommended to keep the tablet immersed.
-
Analytical Method (HPLC)
Question: We are experiencing issues with our HPLC analysis of this compound, such as peak tailing and poor reproducibility. How can we troubleshoot this?
Answer: High-Performance Liquid Chromatography (HPLC) is a common method for this compound quantification. Here are some troubleshooting tips:
-
Peak Tailing:
-
Mobile Phase pH: this compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form. A pH of around 3.5 is often used.
-
Column Choice: A C18 column is typically suitable. However, if tailing persists, consider a column specifically designed for basic compounds or one with end-capping.
-
Additives: The addition of a tailing inhibitor like triethylamine to the mobile phase can improve peak shape.
-
-
Poor Reproducibility:
-
System Suitability: Always perform a system suitability test before running samples. Key parameters include tailing factor (ideally close to 1), theoretical plates, and the relative standard deviation (RSD) of replicate injections (typically <2%).
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of variability. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Column Temperature: Maintain a constant column temperature using a column oven to prevent shifts in retention time.
-
Sample Preparation: Ensure a consistent and validated sample preparation method, such as liquid-liquid extraction or solid-phase extraction for plasma samples.
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound under different conditions.
Table 1: Effect of Food on this compound Pharmacokinetics (10 mg Extended-Release Tablet)
| Parameter | Fed State | Fasting State | Reference(s) |
| Cmax (ng/mL) | 13.6 (SD=5.6) | ~50% lower | |
| AUC0-24 (ng·h/mL) | 194 (SD=75) | ~50% lower | |
| Tmax (hours) | 8 | - | |
| Absolute Bioavailability | 49% | ~25% |
Table 2: Effect of Renal Impairment on this compound Pharmacokinetics (10 mg Single Dose)
| Renal Function | Cmax Increase (vs. Normal) | AUC Increase (vs. Normal) | Reference(s) |
| Mild Impairment | ~20% | ~46% | |
| Moderate Impairment | ~52% | ~47% | |
| Severe Impairment | ~20% | ~44% |
Table 3: Pharmacokinetic Parameters of Different this compound Doses (Immediate-Release) in Healthy Volunteers
| Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Reference(s) |
| 1 mg | 1.5 ± 0.3 | 2.6 ± 0.3 | 17.7 ± 2.9 | 3.7 ± 0.4 | |
| 2.5 mg | 1.1 ± 0.2 | 9.4 ± 1.2 | 51.7 ± 7.1 | 3.9 ± 0.2 | |
| 5 mg | 1.3 ± 0.1 | 13.5 ± 1.0 | 99.0 ± 14.1 | 3.8 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro Dissolution of this compound Extended-Release Tablets
This protocol is based on USP general chapter <711> and common literature methods.
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of 0.01 N Hydrochloric Acid.
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 100 rpm.
-
Procedure:
-
Place one this compound extended-release tablet in each of the six dissolution vessels. Use a sinker if the tablets have a tendency to float.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 3, 6, 12, and 20 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at 244 nm or HPLC).
-
-
Acceptance Criteria: Refer to the specific product monograph for the acceptable percentage of drug released at each time point.
Protocol 2: HPLC Analysis of this compound in Pharmaceutical Formulations
This is a general protocol synthesized from several published methods.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, tetrahydrofuran, and perchloric acid (e.g., 250:740:10:1 v/v/v/v). The pH may be adjusted to around 3.5.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Temperature: Ambient (or controlled at 25°C).
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve covering the expected concentration range of the samples.
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and dissolve it in the solvent. Sonicate to ensure complete dissolution, then dilute to the appropriate concentration within the calibration range. Filter the final solution before injection.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples based on the peak area and the calibration curve.
-
Protocol 3: In Vitro this compound Metabolism using Human Liver Microsomes
This is a general protocol for assessing metabolic stability.
-
Materials:
-
Human liver microsomes (HLM).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
This compound stock solution (in a suitable organic solvent, e.g., methanol or DMSO).
-
NADPH regenerating system (or NADPH stock solution).
-
Positive control substrate (e.g., a known CYP3A4 substrate like testosterone).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
-
Procedure:
-
Thaw the human liver microsomes on ice.
-
In a microcentrifuge tube, pre-incubate the HLM, phosphate buffer, and this compound (at the desired concentration) at 37°C for approximately 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.
-
Include control incubations: a reaction without NADPH and a reaction without HLM.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
Analyze the samples for the remaining concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: A typical HPLC workflow for this compound analysis.
References
Technical Support Center: Optimizing Alfuzosin in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for Alfuzosin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in prostate cells?
This compound is a selective alpha-1 adrenergic receptor antagonist.[1][2][3] Its primary clinical effect in benign prostatic hyperplasia (BPH) is the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[1][2] However, in vitro studies have shown that this compound and other quinazoline-based alpha-1 blockers can induce apoptosis (programmed cell death) in prostate cancer cell lines. This apoptotic effect is thought to be independent of its alpha-1 adrenoceptor antagonism.
Q2: Which cell lines are commonly used to study the effects of this compound in vitro?
Commonly used prostate cell lines for studying the effects of this compound and other alpha-1 blockers include:
-
PC-3: An androgen-independent prostate cancer cell line.
-
LNCaP: An androgen-sensitive prostate cancer cell line.
-
DU-145: An androgen-independent prostate cancer cell line.
-
BPH-1: A benign prostatic hyperplasia cell line.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on studies with related quinazoline-based alpha-1 blockers like doxazosin, which induce apoptosis at concentrations higher than those required for receptor occupancy, a starting range of 10 µM to 100 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I incubate my cells with this compound to observe an effect?
The optimal incubation time will vary depending on the cell line, this compound concentration, and the specific assay being performed. Based on available literature for related compounds and general cell-based assay protocols, a time-course experiment is highly recommended. Initial time points to consider are 24, 48, and 72 hours for cell viability, proliferation, and apoptosis assays. Some studies on related quinazoline compounds have observed early apoptotic events, such as caspase-3 activation, within 24 hours in PC-3 cells.
Troubleshooting Guide
Issue 1: No observable effect of this compound on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Incubation time is too short. | The effects of this compound, particularly on apoptosis and proliferation, may take time to become apparent. Extend the incubation period. We recommend a time-course experiment with endpoints at 24, 48, and 72 hours. |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 200 µM) to determine the EC50 or IC50 for your specific cell line. |
| Cell density is too high. | High cell density can mask anti-proliferative effects. Optimize cell seeding density to ensure they are in the logarithmic growth phase throughout the experiment. |
| Incorrect assay selection. | Ensure the chosen assay is sensitive enough to detect the expected changes. For example, a proliferation assay may be more sensitive to cytostatic effects than a viability assay. |
Issue 2: High levels of cell death observed even at low this compound concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to this compound. | Lower the concentration range in your dose-response experiments. Consider starting from nanomolar concentrations. |
| Incubation time is too long. | Shorten the incubation period. Check for significant cell death at earlier time points such as 6, 12, and 18 hours. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Run a vehicle-only control. |
Issue 3: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell health and passage number. | Use cells from a consistent passage number and ensure they are healthy and free of contamination before starting an experiment. |
| Inconsistent incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. Ensure even evaporation across the microplate by using a plate seal or filling outer wells with sterile water. |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent dispensing of cells and reagents. |
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound in Prostate Cell Lines
| Assay Type | Cell Line | Recommended Incubation Time (hours) | Key Considerations |
| Cell Viability (e.g., MTT, MTS) | PC-3, LNCaP, DU-145 | 24, 48, 72 | Effects are often time and dose-dependent. A 72-hour endpoint is common for drug screens. |
| Cell Proliferation (e.g., BrdU, Ki67) | PC-3, LNCaP, DU-145 | 48, 72 | Proliferation changes may require longer incubation to be significant. |
| Apoptosis (e.g., Annexin V, Caspase activity) | PC-3, LNCaP | 24, 48 | Early apoptotic markers (e.g., caspase activation) can sometimes be detected as early as 6-24 hours. |
Note: The recommendations for this compound are based on data from related quinazoline-based alpha-1 blockers and general cell culture practices due to limited specific time-course data for this compound itself.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, LNCaP, DU-145) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen incubation times (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound: a review of the therapeutic use of the prolonged-release formulation given once daily in the management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Alfuzosin binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alfuzosin binding assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Issue: High Non-Specific Binding in my this compound Competition Assay.
-
Question: I am observing high non-specific binding (NSB) in my radioligand competition assay using [3H]-prazosin and competing with this compound. What are the potential causes and how can I reduce it?
-
Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity (Ki) determination for this compound. Here are the common causes and solutions:
-
Inadequate Blocking of Non-Specific Sites: The radioligand may be binding to sites other than the alpha-1 adrenoceptor, such as the filter membrane or plasticware.
-
Solution: Pre-treat your filter plates (e.g., GF/B or GF/C) with a blocking agent like 0.3-0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) to reduce filter binding. Ensure all plasticware used is low-binding.
-
-
Radioligand Concentration is Too High: Using a concentration of [3H]-prazosin significantly above its Kd can lead to increased binding to low-affinity, non-saturable sites.
-
Solution: Use a concentration of [3H]-prazosin at or near its Kd for the alpha-1 adrenoceptor (typically in the low nanomolar range). This maximizes the proportion of specific versus non-specific binding.
-
-
Suboptimal Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific interactions.
-
Solution: Optimize your buffer composition. A common starting point is 50 mM Tris-HCl with a pH of 7.4. You can also include divalent cations like MgCl2 (1-5 mM), which can sometimes improve specific binding. Avoid detergents unless absolutely necessary, as they can disrupt membrane integrity and increase NSB.
-
-
Issues with Receptor Preparation: Poor quality membrane preparations can expose hydrophobic regions that contribute to non-specific binding.
-
Solution: Ensure your membrane preparation is of high quality. This involves thorough homogenization and differential centrifugation to isolate the membrane fraction away from cytosolic proteins and other cellular debris.[1]
-
-
2. Issue: Low or No Specific Binding Signal.
-
Question: My this compound binding assay is showing a very low or undetectable specific binding signal. What could be wrong?
-
Answer: A weak or absent signal can be due to several factors related to the receptor, the ligands, or the assay conditions.
-
Low Receptor Expression: The tissue or cells used may have a low density (Bmax) of alpha-1 adrenoceptors.
-
Solution: If possible, use a cell line known to overexpress the specific alpha-1 adrenoceptor subtype of interest. If using tissue, ensure it's a tissue known for high alpha-1 adrenoceptor expression (e.g., prostate, spleen, or specific brain regions).[2] You can also increase the amount of membrane protein per well, but be mindful of potential increases in non-specific binding.
-
-
Degraded Receptor or Ligand: Alpha-1 adrenoceptors, like many GPCRs, can be sensitive to degradation. This compound or the radioligand may also degrade if not stored or handled properly.
-
Solution: Prepare fresh membrane fractions and store them at -80°C in appropriate buffers containing protease inhibitors. Store this compound stock solutions at -20°C or as recommended by the supplier.[3] this compound hydrochloride is stable as a crystalline solid for ≥4 years at -20°C.[3] Aqueous solutions are best prepared fresh.[3]
-
-
Assay Not at Equilibrium: The incubation time may be too short for the binding reaction to reach equilibrium, especially with high-affinity ligands.
-
Solution: Perform a time-course experiment to determine the optimal incubation time to reach equilibrium. This typically ranges from 30 minutes to 2 hours at room temperature or 37°C.
-
-
Incorrect Filter Plate/Washing Technique: In filtration assays, improper washing can lead to the loss of bound radioligand.
-
Solution: Ensure you are using the correct filter plate type (e.g., GF/B or GF/C). Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor. The number of washes should be optimized to remove unbound ligand without significantly reducing the specific signal.
-
-
3. Issue: Inconsistent and Irreproducible Results.
-
Question: I am getting significant well-to-well and day-to-day variability in my this compound binding assay results. How can I improve reproducibility?
-
Answer: Inconsistent results are often due to a combination of technical and reagent-related issues.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated ligands, can lead to large variations.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions of this compound, prepare a sufficient volume to ensure accuracy. Consider using automated liquid handlers for high-throughput assays.
-
-
Inhomogeneous Membrane Suspension: If the membrane preparation is not uniformly suspended, different wells will receive varying amounts of receptor.
-
Solution: Keep the membrane suspension on ice and mix it gently but thoroughly before each pipetting step.
-
-
Temperature and pH Fluctuations: Variations in incubation temperature or buffer pH can affect binding affinities.
-
Solution: Use a calibrated incubator and ensure it maintains a consistent temperature. Prepare buffers carefully and verify the pH before each experiment. This compound is freely soluble in water, with solubility being pH-dependent.
-
-
This compound Stability in Solution: this compound may not be stable in certain aqueous buffers over long periods.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. The solubility of this compound hydrochloride in PBS (pH 7.2) is approximately 1 mg/ml, and it is recommended not to store the aqueous solution for more than one day.
-
-
Quantitative Data Summary
Table 1: this compound Solubility at Different pH Values
| pH | Solubility (mg/mL) |
| 1.5 | 338 |
| 4.6 | 171 |
| 5.5 | 337 |
| 6.8 | 332 |
| 7.4 | 253 |
Data sourced from the APO-ALFUZOSIN Product Monograph.
Table 2: Typical Radioligand Binding Assay Parameters for Alpha-1 Adrenoceptors
| Parameter | Typical Value/Condition | Notes |
| Radioligand | [3H]-prazosin | Commonly used antagonist for alpha-1 adrenoceptors. |
| Kd of [3H]-prazosin | 0.1 - 1.0 nM | Varies depending on receptor subtype and tissue/cell source. |
| Non-specific binding definition | 10 µM Phentolamine or Tamsulosin | A high concentration of a non-selective antagonist. |
| Incubation Temperature | 25°C or 37°C | Higher temperatures can reduce incubation time but may also increase receptor degradation. |
| Incubation Time | 60 - 120 minutes | Should be determined empirically to ensure equilibrium is reached. |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | May be supplemented with protease inhibitors and divalent cations (e.g., MgCl2). |
| Membrane Protein | 10 - 100 µ g/well | Optimize for a robust signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound
This protocol describes a typical competition binding assay to determine the affinity (Ki) of this compound for alpha-1 adrenoceptors using [3H]-prazosin as the radioligand.
1. Materials:
- Membrane preparation containing alpha-1 adrenoceptors.
- [3H]-prazosin (radioligand).
- This compound hydrochloride.
- Phentolamine (for non-specific binding).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well filter plates (e.g., GF/B).
- Scintillation cocktail and vials.
- Scintillation counter.
2. Procedure:
- Plate Preparation: If necessary, pre-treat the filter plate wells with 0.3% PEI for 30 minutes, then wash with assay buffer.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
- Total Binding: 25 µL Assay Buffer, 25 µL [3H]-prazosin (at a final concentration near its Kd), and 50 µL membrane suspension.
- Non-Specific Binding (NSB): 25 µL Phentolamine (final concentration 10 µM), 25 µL [3H]-prazosin, and 50 µL membrane suspension.
- This compound Competition: 25 µL of varying concentrations of this compound (typically a 10-point dilution series), 25 µL [3H]-prazosin, and 50 µL membrane suspension.
- Incubation: Incubate the plate at 25°C for 90 minutes with gentle shaking to allow the binding to reach equilibrium.
- Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester.
- Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well to remove unbound radioligand.
- Scintillation Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and allow them to sit for at least 4 hours in the dark.
- Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter. Calculate the specific binding by subtracting the average NSB CPM from the total binding and competition CPMs. Plot the specific binding as a percentage of total specific binding against the log concentration of this compound. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound blocks the alpha-1 adrenergic receptor signaling pathway.
Caption: Workflow for a typical this compound radioligand binding assay.
Caption: A decision tree for troubleshooting common binding assay issues.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Challenges in Long-Term Alfuzosin Treatment of Cell Cultures
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with long-term Alfuzosin treatment in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term effects of this compound on cell viability and proliferation?
A1: this compound, an α1-adrenoceptor antagonist, can have varied effects on cell viability and proliferation depending on the cell type and concentration used. In some prostate cell lines, this compound has been shown to induce apoptosis (programmed cell death)[1][2][3]. The cytotoxic potency of this compound is cell type-dependent; for instance, stromal myofibroblast cells (WPMY-1) have shown more sensitivity to this compound-induced toxicity than epithelial prostate cancer cells (LNCaP)[4]. Long-term treatment may lead to a selection pressure, favoring the growth of cells that are less sensitive to the drug's effects[5].
Q2: How can I distinguish between this compound-induced apoptosis and necrosis in my cell cultures?
A2: A common and effective method to differentiate between apoptosis and necrosis is through dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative. This is because phosphatidylserine translocates to the outer cell membrane, which Annexin V binds to, while the membrane remains intact, excluding PI.
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive. In this stage, the cell membrane has lost its integrity, allowing PI to enter and stain the cellular DNA.
-
Necrotic cells: Can also be Annexin V-negative and PI-positive, though this is less common.
Q3: My cells are exhibiting unexpected morphological changes after prolonged exposure to this compound. What could be the cause?
A3: Morphological changes such as cell rounding, shrinkage, and detachment from the culture plate can be indicative of apoptosis or anoikis (a form of programmed cell death due to loss of cell adhesion). Some α1-adrenoceptor antagonists have been shown to induce such changes. Other potential causes for morphological changes include:
-
High drug concentration: Leading to cytotoxicity.
-
Solvent toxicity: If using a solvent like DMSO, ensure the final concentration is non-toxic to your cells (typically <0.5%).
-
Cellular stress: Prolonged drug exposure can induce various stress responses.
-
Contamination: Microbial contamination can significantly alter cell morphology and health.
Q4: I'm observing a decreased pharmacological response to this compound over time. What are the potential mechanisms?
A4: A diminished response to this compound over a long-term treatment period can be attributed to several factors:
-
Drug Instability: this compound may degrade in the cell culture medium over time. It's advisable to change the medium and add fresh compound regularly, typically every 48-72 hours.
-
Cellular Resistance: Cells can develop resistance to a drug. This could be due to the selection of a subpopulation of cells that are inherently less sensitive or through the acquisition of resistance mechanisms.
-
Altered Receptor Expression: Long-term exposure might lead to changes in the expression levels of α1-adrenergic receptors, the primary target of this compound.
-
Changes in Downstream Signaling: Cells may adapt by altering the signaling pathways that are modulated by this compound.
Q5: What are the best practices for designing a long-term this compound treatment experiment?
A5: For a successful long-term study, consider the following:
-
Determine Optimal Concentration: Perform a preliminary dose-response experiment (e.g., using an MTT assay) to determine a suitable, non-lethal concentration for long-term exposure.
-
Consistent Cell Culture Practices: Use cells within a low and consistent passage number to avoid issues with genetic drift and altered phenotypes. Maintain consistent seeding densities and culture conditions.
-
Regular Media Changes: Change the culture medium with fresh this compound every 48-72 hours to maintain a consistent drug concentration and replenish nutrients.
-
Include Proper Controls: Always include a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO) and an untreated control.
-
Monitor Cell Health: Regularly observe the cells for any morphological changes, and perform periodic viability assays.
Troubleshooting Guides
Problem 1: High Levels of Cell Death in this compound-Treated Cultures
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response curve using a viability assay like the MTT assay to determine the IC50 (half-maximal inhibitory concentration) and select a suitable sub-lethal concentration for your long-term experiments. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used for the this compound stock solution to ensure it is not causing cytotoxicity. Keep the final DMSO concentration below 0.5%. |
| Off-target cytotoxic effects. | Investigate the mechanism of cell death (apoptosis vs. necrosis) using an Annexin V/PI assay. Some studies suggest that the apoptotic effects of similar drugs can be independent of the α1-adrenoceptor. |
| Cell confluence and nutrient depletion. | Ensure cells do not become over-confluent, which can lead to cell death. Seed cells at a lower density for long-term experiments and change the medium regularly. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in cell passage number. | Use cells within a narrow passage number range for all experiments to ensure consistency, as high passage numbers can lead to genetic drift and altered drug responses. |
| Instability of this compound in culture medium. | Prepare fresh this compound dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Change the medium with freshly prepared this compound every 48-72 hours. |
| Inconsistent cell seeding density. | Use a cell counter to ensure a consistent number of cells are seeded in each well/flask. Uneven cell distribution can be minimized by gentle rocking of the plate after seeding. |
| Edge effects in multi-well plates. | The outer wells of a microplate are prone to evaporation, which can alter drug concentrations. To mitigate this, avoid using the outer wells or fill them with sterile media or PBS. |
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Analysis of Apoptosis vs. Necrosis using Annexin V/PI Staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Harvest cells (including any floating cells) and wash them twice with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Signaling Pathways and Workflows
Caption: Primary and potential secondary mechanisms of this compound action.
Caption: A logical workflow for troubleshooting common experimental issues.
Caption: Recommended workflow for a long-term cell culture experiment.
References
- 1. The Role of α1-Adrenoceptor Antagonists in the Treatment of Prostate and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic impact of alpha1-blockers on prostate cancer growth: a myth or an inviting reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of apoptosis indexes in currently used oral alpha- blockers in prostate: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of Alfuzosin In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of alfuzosin in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the reproducibility of this compound in vivo studies?
A1: Several factors can introduce variability in this compound in vivo studies. Key factors include:
-
Formulation: this compound is a highly water-soluble drug, making control of its release from dosage forms a significant challenge.[1] Different formulations, such as immediate-release (IR) and extended-release (ER), will have markedly different pharmacokinetic profiles.[1][2] The use of various polymers and manufacturing processes can affect the drug's release and, consequently, its in vivo performance.[1][3]
-
Food Effect: The absorption of this compound is significantly influenced by food. The bioavailability of the 10 mg extended-release tablet is approximately 49% under fed conditions, but this is reduced by about 50% under fasting conditions. Therefore, it is crucial to standardize feeding protocols in preclinical and clinical studies.
-
Animal Model and Physiology: There is considerable interindividual variation in the elimination of this compound. Age can also influence the pharmacokinetics of this compound, with elderly patients potentially showing increased absorption and plasma concentrations. While age may not significantly affect clinical uroselectivity in humans, physiological differences in animal models can contribute to variability.
-
Bioanalytical Method: The accuracy and precision of the analytical method used to quantify this compound in biological matrices are paramount for reproducible pharmacokinetic data. A validated bioanalytical method is essential.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective antagonist of alpha-1 adrenergic receptors, which are located in the smooth muscle of the prostate, bladder neck, and urethra. By blocking these receptors, this compound leads to the relaxation of these smooth muscles, which reduces resistance to urinary flow and alleviates symptoms associated with benign prostatic hyperplasia (BPH).
Q3: Are there different formulations of this compound available?
A3: Yes, several formulations of this compound have been developed. These include an immediate-release (IR) formulation (e.g., 2.5 mg) and various sustained-release or extended-release (ER) formulations (e.g., 5 mg and 10 mg). The 10 mg once-daily formulation often utilizes a three-layered matrix to control the drug's release over 24 hours. The choice of formulation will significantly impact the pharmacokinetic profile.
Q4: How should I handle and prepare this compound for in vivo administration?
A4: this compound hydrochloride is highly water-soluble. For oral administration in animal studies, it can be dissolved in an appropriate vehicle such as water or a buffered solution. The concentration should be prepared to allow for accurate dosing based on the animal's body weight. For extended-release formulations, the tablets should not be crushed or chewed as this will destroy the release mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Food Effect: Inconsistent feeding schedules or diet composition. | Standardize the feeding protocol. For extended-release formulations, administer with the same meal each day. For preclinical studies, ensure consistent access to food or implement a strict fasting/feeding schedule. |
| Formulation Inconsistency: Use of a non-validated or poorly characterized formulation. | Use a well-characterized, validated formulation. If developing a new formulation, conduct thorough in vitro dissolution testing to ensure batch-to-batch consistency. | |
| Inaccurate Dosing: Errors in dose calculation or administration. | Double-check all dose calculations based on the most recent body weights. Use calibrated equipment for dose administration. | |
| Unexpectedly low bioavailability. | Fasting State: Administering an extended-release formulation designed for fed conditions to fasted subjects. | Administer the extended-release formulation with food to maximize absorption. The extent of absorption can be 50% lower under fasting conditions. |
| Bioanalytical Issues: Poor drug extraction from the biological matrix or instability of the analyte during sample processing and storage. | Validate the bioanalytical method, including assessment of extraction recovery and analyte stability under various conditions (freeze-thaw, bench-top, etc.). | |
| Inconsistent pharmacodynamic effects (e.g., on blood pressure or urethral pressure). | Timing of Measurements: Pharmacodynamic effects are correlated with plasma and tissue concentrations, which change over time. | Standardize the timing of pharmacodynamic measurements relative to drug administration to correspond with expected peak or steady-state concentrations. |
| Animal Stress: Stress can influence cardiovascular parameters and may confound the effects of this compound. | Acclimatize animals to the experimental procedures and environment to minimize stress. | |
| Difficulty in developing a stable extended-release formulation. | High Water Solubility of this compound: Controlling the release of a highly water-soluble drug is challenging. | Utilize a combination of hydrophilic and hydrophobic polymers to create a robust matrix system. Techniques like hot-melt extrusion can also be employed. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Formulation | Dose | Condition | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Elimination Half-life (h) | Absolute Bioavailability (%) |
| Immediate-Release | 1 mg | - | 2.6 ± 0.3 | 1.5 ± 0.3 | 17.7 ± 2.9 | 3.7 ± 0.4 | - |
| Immediate-Release | 2.5 mg | - | 9.4 ± 1.2 | 1.1 ± 0.2 | 51.7 ± 7.1 | 3.9 ± 0.2 | - |
| Immediate-Release | 5 mg | - | 13.5 ± 1.0 | 1.3 ± 0.1 | 99.0 ± 14.1 | 3.8 ± 0.3 | - |
| Extended-Release | 10 mg | Fed | 13.6 ± 5.6 | 8 | 194 ± 75 | ~10 | 49 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Wistar or Sprague-Dawley rats). Ensure animals are properly acclimatized to the housing conditions for at least one week.
-
Dose Preparation:
-
For immediate-release studies, dissolve this compound hydrochloride in sterile water or 0.9% saline to the desired concentration.
-
For extended-release studies, use commercially available or well-characterized prototype tablets. Do not crush the tablets.
-
-
Dosing:
-
Fast animals overnight (approximately 12 hours) with free access to water, or follow a standardized feeding protocol if investigating food effects.
-
Administer the this compound solution via oral gavage at a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
For tablet formulations, specialized oral dosing devices for rodents may be required.
-
-
Post-Dose Monitoring: Observe animals for any signs of distress or adverse effects.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Sampling Sites: Collect blood samples from appropriate sites, such as the tail vein, saphenous vein, or via cannulation of the jugular or carotid artery for serial sampling.
-
Time Points: Collect blood samples at predetermined time points to adequately characterize the absorption, distribution, and elimination phases. A typical schedule might include pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection:
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Place samples on ice immediately after collection.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 3500 rpm for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to clean, labeled tubes.
-
Store plasma samples at -20°C or -80°C until bioanalysis.
-
Protocol 3: Bioanalytical Method for this compound in Plasma using LC-MS/MS
-
Instrumentation: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended for its high sensitivity and selectivity.
-
Sample Preparation:
-
Use a solid-phase extraction (SPE) or liquid-liquid extraction method to isolate this compound from plasma proteins and other interfering substances.
-
A typical SPE procedure involves conditioning the SPE cartridge, loading the plasma sample, washing away interferences, and eluting the analyte.
-
-
Chromatographic Separation:
-
Employ a suitable C18 column for reversed-phase chromatography.
-
Use a mobile phase gradient of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) to achieve good peak shape and separation.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for quantification.
-
Optimize the precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
-
Method Validation: Validate the method according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.
Mandatory Visualization
Caption: this compound's mechanism of action via α1-adrenergic receptor blockade.
Caption: Recommended workflow for a reproducible this compound in vivo study.
References
- 1. In Vitro-In Vivo Correlation Evaluation of Generic this compound Modified Release Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and in vitro Evaluation of this compound Extended Release Tablets Using Directly Compressible Eudragit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Sensitive Detection of Alfuzosin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of Alfuzosin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample to fall within the linear range of the method.[1][2] |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing. | Adjust the mobile phase pH. A pH of 3.5 has been used successfully in some methods.[1] | |
| Column Degradation: The stationary phase of the HPLC column can degrade over time. | Use a guard column to protect the analytical column. If the problem persists, replace the analytical column. | |
| Interfering substances in the sample matrix: Co-eluting impurities can distort the peak shape. | Improve the sample preparation method. Consider solid-phase extraction (SPE) for cleaner samples.[3] | |
| Inconsistent Retention Times in HPLC | Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Changes in Column Temperature: Temperature fluctuations can affect retention times. | Use a column oven to maintain a consistent temperature. | |
| Pump Malfunction: Inconsistent flow rate from the HPLC pump. | Check the pump for leaks and perform routine maintenance. Ensure the pump seals are in good condition. | |
| Low Sensitivity or No Peak Detected | Incorrect Detection Wavelength: The UV detector is not set to the absorbance maximum of this compound. | Set the UV detector to the appropriate wavelength, which is typically around 245 nm or 254 nm.[1] |
| Low Concentration of this compound: The amount of this compound in the sample is below the limit of detection (LOD) of the method. | Concentrate the sample or use a more sensitive detection method like fluorescence or mass spectrometry. | |
| Sample Degradation: this compound may have degraded due to improper storage or handling. | Store samples properly and prepare fresh standards and samples before analysis. | |
| Baseline Noise or Drift in HPLC | Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. |
| Detector Lamp Issue: The detector lamp may be nearing the end of its life. | Check the lamp's energy output and replace it if necessary. | |
| Column Bleed: The stationary phase is leaching from the column. | Use a column with lower bleed characteristics or operate at a lower temperature if possible. | |
| Matrix Effects in LC-MS | Ion Suppression or Enhancement: Components of the sample matrix interfere with the ionization of this compound. | Optimize the sample preparation to remove interfering substances. Use an internal standard to compensate for matrix effects. |
| Inappropriate Ionization Source Settings: The electrospray ionization (ESI) source parameters are not optimized. | Optimize the ESI parameters, such as spray voltage, gas flow rates, and temperature, to maximize the this compound signal. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the analysis of this compound in pharmaceutical formulations?
A1: The most commonly reported method for the analysis of this compound in pharmaceutical formulations is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is popular due to its simplicity, accuracy, and reproducibility.
Q2: What are the typical chromatographic conditions for this compound analysis by RP-HPLC?
A2: While conditions can vary, a typical RP-HPLC method for this compound might use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.5) and organic solvents like acetonitrile and methanol. The detection wavelength is usually set at 245 nm or 254 nm.
Q3: How can I improve the sensitivity of my this compound assay?
A3: To improve sensitivity, you can consider the following:
-
Fluorescence Detection: this compound has native fluorescence that can be exploited for more sensitive detection compared to UV. Derivatization with a fluorescent tag like dansyl chloride can also significantly enhance sensitivity.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides very high sensitivity and selectivity, especially for analyzing samples with complex matrices like plasma.
-
Electrochemical Detection: This technique has also been shown to be a sensitive method for this compound determination.
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the analyte before analysis.
Q4: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound using different methods?
A4: The LOD and LOQ for this compound vary depending on the analytical technique used. For example, a spectrofluorimetric method reported an LOD of 8 ng/mL and an LOQ of 25 ng/mL. An RP-HPLC method reported an LOD of 0.41 µg/mL and an LOQ of 0.71 µg/mL. For highly sensitive applications, a method involving magnetic solid-phase extraction followed by fluorescence detection reported an LOD as low as 0.035 ng/mL. An electrochemical sensor showed a limit of detection of 1.37 µM.
Q5: Are there any stability-indicating methods for this compound?
A5: Yes, stability-indicating RP-HPLC methods have been developed to separate this compound from its degradation products. These methods are crucial for assessing the stability of the drug in pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| RP-HPLC-UV | 80 - 120 µg/mL | - | - | - | |
| RP-HPLC-UV | 2 - 12 µg/mL | - | - | 99.3 - 99.4 | |
| RP-HPLC-UV | 25 - 150 µg/mL | 0.41 µg/mL | 0.71 µg/mL | 99.55 | |
| Spectrophotometry | 10 - 30 µg/mL | - | - | - | |
| Spectrophotometry (Ion-pair) | 0.63 - 34.0 µg/ml | 0.18 µg/ml | - | 98.80-101.33 | |
| Spectrofluorimetry (Dansyl Chloride) | 25 - 500 ng/mL | 8 ng/mL | 25 ng/mL | - | |
| Fluorescence (Magnetic SPE) | 0.5 - 45 ng/mL | 0.035 ng/mL | - | - | |
| Electrochemical Sensor | 5 - 180 µM | 1.37 µM | - | - | |
| HPLC-Fluorescence | 5.0 - 50.0 ng/mL | 0.56 ng/mL | - | - | |
| Synchronous Spectrofluorimetry | 5.0 - 90.0 ng/mL | - | - | 100.15 (spiked plasma) |
Experimental Protocols
1. RP-HPLC with UV Detection
This protocol is a representative example based on several published methods.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. For example, a mixture of buffer (pH 3.5), acetonitrile, and tetrahydrofuran in a ratio of 80:20:1 (v/v/v). Another example is water, acetonitrile, and methanol in a ratio of 75:15:10 (v/v/v).
-
Flow Rate: 1.0 mL/min to 1.5 mL/min.
-
Detection: UV detection at 245 nm or 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water) and then prepare working standards by serial dilution with the mobile phase.
-
Sample Preparation: For tablets, weigh and powder a sufficient number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a known amount of this compound, in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter before injection.
2. Spectrofluorimetric Method with Dansyl Chloride Derivatization
This protocol is based on a method for sensitive determination in pharmaceutical preparations and urine.
-
Instrumentation: A spectrofluorometer.
-
Reagents:
-
This compound standard solution.
-
Dansyl chloride solution.
-
Carbonate buffer (pH 9.7).
-
-
Procedure:
-
To a specific volume of the this compound standard or sample solution, add the carbonate buffer.
-
Add the dansyl chloride solution and mix well.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Measure the fluorescence intensity at an emission wavelength of 516 nm after excitation at 405 nm.
-
-
Quantification: Create a calibration curve by plotting the fluorescence intensity versus the concentration of this compound standards.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for "low or no peak detected" issue.
References
- 1. Development and Validation of New RP-HPLC Method for the Estimation of this compound Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Highly Sensitive Fluorescence Methods for the Determination of this compound, Doxazosin, Terazosin and Prazosin in Pharmaceutical Formulations, Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alfuzosin-Induced Cytotoxicity In Vitro
Welcome to the technical support center for researchers investigating Alfuzosin-induced cytotoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cell viability has significantly decreased after treatment with this compound. How can I confirm this is a cytotoxic effect?
A1: A decrease in cell viability is the primary indicator of cytotoxicity. To confirm this, it is recommended to use multiple assays that measure different cellular parameters. A common starting point is the MTT assay, which assesses metabolic activity.[1][2][3][4] To further validate the cytotoxic effect, consider using a trypan blue exclusion assay to measure cell membrane integrity or an LDH release assay to quantify membrane damage.
Q2: I suspect oxidative stress is a mechanism of this compound-induced cytotoxicity in my experiments. How can I test this hypothesis?
A2: To investigate the involvement of oxidative stress, you can measure the levels of reactive oxygen species (ROS) in your cell cultures using fluorescent probes like DCFDA. Additionally, you can assess the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. A decrease in the levels of reduced glutathione (GSH) is also a key indicator of oxidative stress.
Q3: What are some potential strategies to reduce this compound-induced cytotoxicity in my in vitro model?
A3: Several strategies can be explored to mitigate this compound-induced cytotoxicity. These include:
-
Co-treatment with antioxidants: Antioxidants like N-acetylcysteine (NAC)[5], Resveratrol, and Vitamin E have been shown to protect against drug-induced cytotoxicity in various in vitro models.
-
Modulation of drug metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4. Inhibiting CYP3A4 activity, for instance, through chemical inhibitors or siRNA-mediated knockdown, may reduce the formation of potentially toxic metabolites.
Q4: How can I determine if apoptosis is the primary mode of cell death induced by this compound?
A4: To determine if apoptosis is the mechanism of cell death, you can perform several assays. A key indicator of apoptosis is the activation of caspases, particularly caspase-3 and -7. You can measure the activity of these caspases using commercially available kits. Other methods include Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells, and TUNEL assays to identify DNA fragmentation.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting to prevent settling. Visually inspect plates after seeding to confirm even distribution. |
| Edge effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound for each experiment. Ensure thorough mixing of the drug in the culture medium before adding it to the cells. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles. |
Problem 2: Antioxidant co-treatment does not reduce this compound-induced cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Inappropriate antioxidant concentration | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant. |
| Incorrect timing of co-treatment | The antioxidant may need to be added prior to or concurrently with this compound. Test different pre-incubation times with the antioxidant before adding this compound. |
| Oxidative stress is not the primary mechanism | The cytotoxic mechanism may not be primarily mediated by oxidative stress. Investigate other potential mechanisms, such as direct mitochondrial damage or inhibition of critical cellular enzymes. |
| Antioxidant instability | Some antioxidants are light-sensitive or unstable in culture medium. Prepare fresh antioxidant solutions for each experiment and protect them from light. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control vehicle for the desired incubation period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as you would for a cytotoxicity assay.
-
After treatment, collect both adherent and floating cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the kit and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well of a 96-well plate.
-
Add 50 µL of the cell lysate to the wells.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Quantitative Data Summary
Table 1: Example IC50 Values for this compound and Potential Protective Agents
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| This compound | HepG2 | 24 | User-determined |
| This compound | Huh7 | 24 | User-determined |
| N-Acetylcysteine (NAC) | HepG2 | 24 | >1000 |
| Resveratrol | HepG2 | 24 | 50-100 |
| Vitamin E | Prostate Cancer Cells | 144 | >10 |
Note: IC50 values for this compound need to be empirically determined for the specific cell line and experimental conditions used. The provided values for protective agents are approximate and may vary.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing cytoprotective agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. N-acetylcysteine protects against liver injure induced by carbon tetrachloride via activation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of Alfuzosin in preclinical models
Welcome to the technical support center for researchers utilizing Alfuzosin in preclinical models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in preclinical models?
A1: this compound is a selective antagonist of alpha-1 (α1) adrenergic receptors.[1][2] These receptors are predominantly located on the smooth muscle cells of the prostate, bladder neck, and urethra. By blocking these receptors, this compound prevents norepinephrine from binding and causing muscle contraction. This leads to relaxation of these smooth muscles, reducing urethral resistance and improving urinary outflow.[1]
Q2: What are the common preclinical animal models used to study this compound's efficacy?
A2: The most common preclinical models include:
-
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) in Rats: This model is created by administering testosterone to castrated male rats for several weeks, leading to prostatic enlargement and urinary symptoms like increased frequency and decreased voided volume.[3][4]
-
Conscious Rat Models for Urodynamic Studies: These models are used to assess the effects of this compound on bladder function, including urethral pressure, bladder capacity, and micturition volume, in awake animals to avoid the confounding effects of anesthesia.
-
In Vitro Smooth Muscle Contraction Assays: Isolated tissue strips from the prostate, bladder neck, or urethra of animals like rabbits are used to measure the direct effect of this compound on smooth muscle contractility in an organ bath setup.
Q3: What are the main limitations of this compound in preclinical research?
A3: The primary limitations include:
-
Short Biological Half-Life: this compound has a relatively short half-life, which can necessitate frequent dosing in preclinical models to maintain therapeutic concentrations. This has led to the development of extended-release formulations for clinical use.
-
High Water Solubility: While seemingly an advantage, the high water solubility of this compound can make it challenging to formulate for sustained release in preclinical studies, potentially leading to rapid absorption and elimination.
-
Potential for Off-Target Cardiovascular Effects: Although considered uroselective, at higher doses, this compound can cause vasodilation and a drop in blood pressure by acting on α1-adrenergic receptors in blood vessels. This is an important consideration in the design of preclinical safety and efficacy studies.
Q4: Are there known off-target effects of this compound that I should be aware of in my preclinical experiments?
A4: While this compound is selective for α1-adrenergic receptors, researchers should be mindful of potential off-target effects, especially at higher concentrations. The most documented off-target effect is hypotension due to the blockade of α1B-adrenergic receptors in vascular smooth muscle. It is crucial to monitor cardiovascular parameters in animal models, especially when using higher doses.
Troubleshooting Guides
In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in urodynamic measurements | 1. Animal stress. 2. Inconsistent drug administration. 3. Anesthesia effects (if used). | 1. Acclimatize animals to the experimental setup to reduce stress. For conscious models, allow a period of habituation in the metabolic cages. 2. Ensure precise and consistent oral gavage or injection technique. Use a consistent vehicle and ensure the drug is fully dissolved or uniformly suspended. 3. If anesthesia is necessary, use an agent with minimal effects on the micturition reflex, such as urethane, and maintain a consistent depth of anesthesia. |
| Poor or inconsistent oral bioavailability | 1. Rapid metabolism (first-pass effect). 2. Incorrect vehicle for administration. 3. Gavage technique leading to regurgitation. | 1. Consider alternative routes of administration, such as intravenous (IV) or subcutaneous (SC), to bypass first-pass metabolism for initial efficacy studies. 2. For oral gavage, a common vehicle for this compound is a solution in sterile water or saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose. Ensure the pH of the vehicle is between 5 and 9. 3. Use an appropriately sized gavage needle and administer the solution slowly to prevent esophageal irritation and regurgitation. Ensure proper training in gavage technique. |
| Observed hypotension or other cardiovascular side effects | 1. Dose is too high. 2. Off-target effects on vascular α1-receptors. | 1. Perform a dose-response study to identify the lowest effective dose with minimal cardiovascular effects. 2. Continuously monitor blood pressure and heart rate in a subset of animals to assess the cardiovascular safety profile of the dose being used. |
In Vitro Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Drug precipitation in buffer | 1. Poor solubility of this compound hydrochloride in the specific buffer. 2. pH of the buffer. | 1. Prepare stock solutions in a suitable solvent like DMSO or ethanol before diluting into the aqueous buffer. Ensure the final solvent concentration is low and does not affect the assay. 2. Check the pH of your final buffer solution. This compound hydrochloride is more soluble in acidic conditions. Adjust the buffer pH if necessary, ensuring it remains within the physiological range for the tissue. |
| High variability in smooth muscle contraction assays | 1. Tissue viability issues. 2. Inconsistent tissue preparation. 3. Temperature fluctuations in the organ bath. | 1. Ensure the tissue is fresh and handled carefully during dissection to avoid damage. Use a physiological salt solution (e.g., Krebs-Henseleit solution) and maintain continuous aeration (95% O2, 5% CO2). 2. Prepare tissue strips of uniform size and orientation to ensure consistent responses. 3. Maintain a constant temperature (typically 37°C) in the organ bath, as temperature can significantly affect smooth muscle contractility. |
| No or weak response to this compound | 1. Inactive compound. 2. Insufficient pre-contraction of the tissue. 3. Receptor desensitization. | 1. Verify the purity and activity of your this compound stock. 2. Ensure the smooth muscle tissue is adequately pre-contracted with an α1-adrenergic agonist (e.g., phenylephrine) before adding this compound to observe its relaxant effects. 3. Avoid prolonged exposure to high concentrations of agonists before testing this compound to prevent receptor desensitization. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| Human | 10 mg Extended-Release (Test) | Single Oral | 12.2 | 7.0 | ~111.98 (AUC0→∞) |
| Human | 10 mg Extended-Release (Reference) | Single Oral | 13.4 | 6.1 | Not specified |
| Rabbit | 10 mg Extended-Release | Single Oral | Not specified | Not specified | Not specified |
Table 2: Efficacy of this compound in a Conscious Rat Model
| Dose (µg/kg, i.v.) | Change in Urethral Pressure | Change in Mean Arterial Blood Pressure |
| 3 | Dose-dependent decrease | No significant effect |
| 10 | Dose-dependent decrease | No significant effect |
| 30 | ~40% decrease | Slight and transient decrease |
Adapted from a study in conscious male Wistar rats.
Experimental Protocols
Testosterone-Induced BPH in Rats
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure:
-
Perform bilateral orchiectomy (castration) under appropriate anesthesia.
-
Allow a recovery period of one week.
-
Administer testosterone propionate (25 mg/kg) subcutaneously once daily for 4 weeks to induce prostatic hyperplasia.
-
-
This compound Administration:
-
Prepare this compound for oral gavage by dissolving in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Administer the desired dose of this compound daily via oral gavage, starting from the initiation of testosterone treatment or after BPH is established.
-
-
Outcome Measures:
-
Monitor urinary function using metabolic cages to measure voiding frequency and volume.
-
At the end of the study, euthanize the animals and harvest the prostate glands.
-
Measure prostate weight and calculate the prostate weight to body weight ratio.
-
Perform histological analysis of the prostate tissue to assess hyperplasia.
-
In Vitro Smooth Muscle Contraction Assay
-
Tissue Preparation:
-
Euthanize a male rabbit and dissect the prostate and bladder neck in cold, oxygenated Krebs-Henseleit solution.
-
Prepare smooth muscle strips of uniform size (e.g., 6 x 3 x 3 mm).
-
-
Experimental Setup:
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.
-
Connect the tissue strips to an isometric force transducer to record contractions.
-
Apply a resting tension of ~4.9 mN and allow the tissue to equilibrate for at least 45 minutes, adjusting the tension as needed.
-
-
Procedure:
-
Induce a stable contraction with an α1-adrenergic agonist, such as phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Calculate the IC50 value for this compound.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound blocks α1-adrenergic receptors, inhibiting smooth muscle contraction.
Experimental Workflow for In Vivo Urodynamic Studies
Caption: Workflow for assessing this compound's effect on urodynamics in conscious rats.
Logical Flow for Troubleshooting In Vitro Assays
Caption: A logical approach to troubleshooting common issues in in vitro assays.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 4. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Alfuzosin and Tamsulosin at Alpha-1 Adrenergic Receptors
For Immediate Release
This guide provides a detailed comparison of the in vitro potency of two commonly prescribed alpha-1 adrenergic receptor antagonists, Alfuzosin and Tamsulosin. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the pharmacological profiles of these two compounds.
Introduction
This compound and Tamsulosin are alpha-1 adrenoceptor antagonists utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Their therapeutic effect is primarily mediated by the blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and improved urinary flow. However, the three subtypes of the alpha-1 adrenoceptor, namely α1A, α1B, and α1D, are distributed differently throughout the body. The affinity of a drug for these subtypes can influence its efficacy and side-effect profile. This guide focuses on the in vitro binding affinities of this compound and Tamsulosin to these receptor subtypes.
In Vitro Potency Comparison
The in vitro potency of this compound and Tamsulosin has been evaluated in numerous studies, typically through competitive radioligand binding assays. These assays determine the affinity of a compound for a specific receptor subtype, which is commonly expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A higher pKi value indicates a greater binding affinity.
Tamsulosin demonstrates a distinct selectivity profile, exhibiting a significantly higher affinity for the α1A and α1D adrenoceptor subtypes compared to the α1B subtype.[1][2] In contrast, this compound is considered a non-selective antagonist, displaying similar high affinity for all three alpha-1 adrenoceptor subtypes.[3][4]
| Compound | Receptor Subtype | pKi | Ki (nM) (approx.) | Selectivity Profile |
| Tamsulosin | α1A | 10.38[1] | 0.042 | α1A ≈ α1D > α1B |
| α1B | 9.33 | 0.468 | ||
| α1D | 9.85 | 0.141 | ||
| This compound | α1A, α1B, α1D | ~8.0 | ~10 | Non-selective |
Note: The pKi value for this compound is an approximation based on the reported Ki value of ~10 nM. The affinity of Tamsulosin for the human α1A-adrenoceptor has been reported to be approximately 280-fold higher than that of this compound.
Experimental Protocols
The following is a representative experimental protocol for a competitive radioligand binding assay used to determine the in vitro potency of this compound and Tamsulosin at cloned human alpha-1 adrenergic receptor subtypes.
Cell Culture and Membrane Preparation
Rat-1 fibroblasts stably transfected with DNA encoding for one of the human alpha-1 adrenergic receptor subtypes (α1A, α1B, or α1D) are cultured to confluence. The cells are then harvested, and a membrane preparation is obtained through a process of homogenization and differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C until use. The protein concentration of the membrane preparation is determined using a standard protein assay.
Competitive Radioligand Binding Assay
The binding assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [125I]HEAT), and varying concentrations of the unlabeled competitor drug (this compound or Tamsulosin).
-
Total Binding: Determined in the absence of a competitor drug.
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled antagonist to saturate all specific binding sites.
-
Specific Binding: Calculated as the difference between total and non-specific binding.
The reaction mixtures are incubated to allow for binding to reach equilibrium.
Separation and Detection
Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a gamma counter.
Data Analysis
The data are analyzed using non-linear regression to generate competition curves. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Method and Mechanism
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Conclusion
The in vitro data clearly demonstrate a significant difference in the receptor subtype selectivity between Tamsulosin and this compound. Tamsulosin exhibits a strong preference for the α1A and α1D adrenoceptor subtypes, while this compound is a non-selective antagonist with high affinity for all three subtypes. This difference in pharmacological profile may have implications for the clinical effects and tolerability of these two drugs. This guide provides foundational data that can inform further research and drug development efforts in this area.
References
- 1. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Alfuzosin's Selectivity for Alpha-1 Adrenoceptor Subtypes
This guide provides a detailed comparison of the selectivity of alfuzosin for alpha-1 adrenoceptor subtypes, with Tamsulosin and Silodosin as key comparators. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform research and development decisions.
Introduction to Alpha-1 Adrenoceptor Subtypes and Their Significance
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor superfamily and are crucial in the sympathetic nervous system.[1] They are classified into three subtypes: α1A, α1B, and α1D.[1] The α1A subtype is predominantly expressed in the smooth muscle of the prostate and bladder neck, making it a key target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[2] The α1B subtype is primarily found in vascular smooth muscle, and its stimulation leads to vasoconstriction.[2][3] Therefore, the selectivity of α1-AR antagonists for the α1A subtype over the α1B subtype is a critical factor in achieving therapeutic efficacy for BPH while minimizing cardiovascular side effects like orthostatic hypotension.
Comparative Selectivity Profiles
The selectivity of this compound, tamsulosin, and silodosin for the α1-adrenoceptor subtypes has been evaluated in numerous studies using various experimental techniques. While this compound is often characterized as non-selective from a binding affinity perspective, it exhibits functional uroselectivity. Tamsulosin and silodosin are recognized for their higher selectivity for the α1A subtype.
Quantitative Comparison of Binding Affinities
The binding affinity of a drug for its receptor is a key determinant of its potency and selectivity. This is typically quantified using the inhibition constant (Ki) or the dissociation constant (Kd), where a lower value indicates a higher affinity. The following tables summarize the binding affinities of this compound, tamsulosin, and silodosin for the human α1-adrenoceptor subtypes, as determined by radioligand binding assays.
Table 1: Binding Affinity (pKi) of α1-Adrenoceptor Antagonists
| Drug | α1A | α1B | α1D | Reference |
| This compound | ~8.0 | ~8.0 | ~8.0 | |
| Tamsulosin | 10.38 | 9.33 | 9.85 | |
| Silodosin | High Affinity | - | - |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Selectivity Ratios for α1A-Adrenoceptor
| Drug | α1A vs α1B Selectivity Ratio | α1A vs α1D Selectivity Ratio | Reference |
| Tamsulosin | 11-fold | 3.4-fold | |
| Silodosin | 162-fold | 55-fold |
Note: Selectivity ratios are calculated from the Ki or Kd values and indicate the preference of the drug for one subtype over another.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. The pA2 value is a measure of the antagonist's potency in these assays, with a higher pA2 value indicating greater potency.
Table 3: Functional Antagonist Potency (pA2/pKB) of α1-Adrenoceptor Antagonists
| Drug | Tissue/Receptor | pA2 / pKB | Reference |
| This compound | Rabbit Trigone | 7.44 | |
| Rabbit Urethra | 7.30 | ||
| Tamsulosin | Rat Aorta (α1D) | 10.1 | |
| Rat Spleen (α1B) | 8.9 - 9.2 | ||
| Human Prostate (α1A) | 10.0 | ||
| Silodosin | Rabbit Prostate (α1A) | 9.60 | |
| Rabbit Urethra (α1A) | 8.71 | ||
| Rabbit Bladder Trigone (α1A) | 9.35 | ||
| Rat Spleen (α1B) | 7.15 | ||
| Rat Thoracic Aorta (α1D) | 7.88 |
Experimental Protocols
The data presented in this guide are derived from two primary experimental methodologies: radioligand binding assays and functional organ bath studies.
Radioligand Binding Assay Protocol
This method is used to determine the affinity and selectivity of a drug for a specific receptor subtype.
Radioligand Binding Assay Workflow
Detailed Methodology:
-
Membrane Preparation:
-
Tissues or cells expressing the target α1-adrenoceptor subtypes are homogenized in a cold lysis buffer.
-
The homogenate undergoes differential centrifugation to isolate the cell membranes containing the receptors.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.
-
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) that binds to the receptor of interest is used.
-
Increasing concentrations of the unlabeled competitor drug (this compound, tamsulosin, or silodosin) are added to the reaction mixture containing the membranes and the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor drug.
-
The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Organ Bath Study Protocol
This in vitro method assesses the functional effect of an antagonist on agonist-induced smooth muscle contraction in isolated tissues.
Functional Organ Bath Assay Workflow
Detailed Methodology:
-
Tissue Preparation:
-
Tissues rich in specific α1-adrenoceptor subtypes (e.g., prostate for α1A, spleen for α1B, aorta for α1D) are carefully dissected from experimental animals.
-
The tissues are mounted in an organ bath containing a physiological salt solution (PSS) maintained at a constant temperature and aerated with a gas mixture.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Contraction Measurement:
-
A cumulative concentration-response curve is generated by adding increasing concentrations of an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) to the organ bath and recording the resulting muscle contraction using an isometric force transducer.
-
The tissue is then washed to remove the agonist.
-
The tissue is incubated with a specific concentration of the antagonist (this compound, tamsulosin, or silodosin) for a defined period.
-
The agonist concentration-response curve is then repeated in the presence of the antagonist.
-
-
Data Analysis:
-
The rightward shift in the agonist concentration-response curve caused by the antagonist is measured.
-
A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve, is determined from the Schild plot.
-
Alpha-1 Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors initiates a signaling cascade that ultimately leads to smooth muscle contraction. Understanding this pathway is crucial for comprehending the mechanism of action of α1-AR antagonists.
Alpha-1 Adrenoceptor Signaling Pathway
Upon agonist binding, the α1-adrenoceptor activates the Gq protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺). The resulting increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Conclusion
The validation of this compound's selectivity for alpha-1 adrenoceptor subtypes, particularly in comparison to more subtype-selective agents like tamsulosin and silodosin, reveals a nuanced picture. While radioligand binding studies indicate that this compound is relatively non-selective for the α1A, α1B, and α1D subtypes, functional studies demonstrate a degree of "uroselectivity". This suggests that factors beyond simple receptor affinity, such as pharmacokinetic properties and tissue distribution, may contribute to its clinical efficacy in treating BPH with a favorable cardiovascular side effect profile. In contrast, tamsulosin and especially silodosin exhibit a clear preference for the α1A subtype in both binding and functional assays, which is thought to underlie their potent effects on the lower urinary tract. The choice of agent for research or therapeutic development will therefore depend on the desired balance between subtype selectivity and overall functional effect.
References
- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 2. Efficacy and Safety of the Selective α1A-Adrenoceptor Blocker Silodosin for Severe Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia: A Prospective, Single-Open-Label, Multicenter Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silodosin: a selective alpha1A-adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Alfuzosin and Silodosin on prostate smooth muscle
For researchers, scientists, and drug development professionals, understanding the nuanced differences between alpha-1 adrenergic receptor antagonists is critical in the pursuit of more effective treatments for lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This guide provides a comprehensive comparative analysis of two prominent alpha-1 blockers, Alfuzosin and Silodosin, focusing on their direct effects on prostate smooth muscle.
The primary mechanism of action for both this compound and Silodosin is the blockade of alpha-1 adrenergic receptors in the prostate gland, bladder neck, and prostatic urethra.[1] This antagonism leads to relaxation of the smooth muscle in these areas, thereby reducing urethral resistance and improving urinary flow.[1] However, the two drugs exhibit distinct pharmacological profiles, particularly in their selectivity for the different alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D), which translates to differences in their clinical efficacy and side-effect profiles.
Receptor Binding Affinity: A Tale of Selectivity
The key differentiator between Silodosin and this compound lies in their affinity for the α1A-adrenoceptor subtype, which is the predominant subtype in the human prostate and is primarily responsible for mediating smooth muscle contraction.[2] Silodosin is a highly selective α1A-adrenoceptor antagonist.[2] In contrast, this compound is considered a non-selective alpha-1 blocker, meaning it has a similar affinity for all α1-adrenoceptor subtypes.
| Drug | α1A Affinity (pKi/Selectivity Ratio) | α1B Affinity (pKi/Selectivity Ratio) | α1D Affinity (pKi/Selectivity Ratio) | Source |
| This compound | ~8 (non-selective) | ~8 (non-selective) | ~8 (non-selective) | |
| Silodosin | α1A/α1B selectivity ratio: 162 | - | α1A/α1D selectivity ratio: ~55 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The data for this compound and Silodosin are from different studies and should be interpreted with caution due to potential inter-assay variability.
In Vitro Functional Assays: Prostate Smooth Muscle Relaxation
In Vivo Urodynamic Studies: Impact on Urinary Flow
Urodynamic studies in human subjects provide crucial real-world data on the functional effects of these drugs. The maximum urinary flow rate (Qmax) is a key parameter that reflects the degree of bladder outlet obstruction, which is directly influenced by prostate smooth muscle tone.
A retrospective comparative study provided insights into the early clinical efficacy of this compound, Tamsulosin, and Silodosin. At 6 hours after the first dose, Silodosin demonstrated a significantly greater increase in Qmax compared to both this compound and Tamsulosin. However, by the third month of treatment, all three agents showed similar clinical efficacy in improving Qmax. Another study found that while this compound and Tamsulosin produced a significant improvement in Qmax, the improvement with Silodosin was not statistically significant in that particular trial. A separate double-blind randomized trial concluded that Silodosin is the most efficacious alpha-1 adrenoceptor blocker with a rapid onset of action and objectively improves maximum flow rate.
| Study Outcome | This compound | Silodosin | Key Findings | Source |
| Change in Qmax at 6 hours | Significant Improvement | Significantly Greater Improvement than this compound | Silodosin shows a more rapid onset of action in improving urinary flow. | |
| Change in Qmax at 3 months | Similar Improvement | Similar Improvement | Long-term efficacy in improving urinary flow is comparable between the two drugs. | |
| Improvement in IPSS | 88.18% | 82.23% | Both drugs show significant improvement in lower urinary tract symptoms. | |
| Overall Efficacy | Effective | Most Efficacious with Rapid Onset | Silodosin was found to be the most efficacious in improving LUTS and Qmax. |
IPSS: International Prostate Symptom Score
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and Silodosin for α1A, α1B, and α1D adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human α1A, α1B, or α1D adrenoceptors are prepared by homogenization and centrifugation.
-
Radioligand: A specific radioligand, such as [³H]-prazosin, is used to label the α1-adrenoceptors.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (this compound or Silodosin).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Organ Bath for Prostate Smooth Muscle Contraction
Objective: To evaluate the functional antagonism of this compound and Silodosin on prostate smooth muscle contraction.
Methodology:
-
Tissue Preparation: Human or animal prostate tissue is obtained and dissected into smooth muscle strips.
-
Mounting: The tissue strips are mounted in an organ bath chamber filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction Induction: A contractile agonist, typically an α1-adrenoceptor agonist like phenylephrine or norepinephrine, is added to the bath to induce smooth muscle contraction.
-
Antagonist Addition: After a stable contraction is achieved, increasing concentrations of the antagonist (this compound or Silodosin) are added cumulatively to the bath.
-
Measurement: The isometric tension of the muscle strip is continuously recorded.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in prostate smooth muscle contraction and a typical experimental workflow for comparing the two drugs.
Caption: Alpha-1 adrenoceptor signaling cascade in prostate smooth muscle.
Caption: Workflow for comparing this compound and Silodosin.
References
Head-to-Head Comparison of Alfuzosin and Doxazosin in Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pharmacological properties of two commonly prescribed alpha-1 adrenergic receptor antagonists, Alfuzosin and Doxazosin, based on preclinical data from various animal models. The information presented herein is intended to assist researchers in understanding the nuanced differences between these two agents in terms of their efficacy, uroselectivity, and potential side effects, thereby guiding further investigation and development in the field of urology and pharmacology.
Executive Summary
This compound and Doxazosin are both effective alpha-1 adrenoceptor antagonists utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While both drugs share a common mechanism of action, preclinical studies in animal models reveal significant differences in their pharmacodynamic profiles. Notably, this compound consistently demonstrates a higher degree of functional uroselectivity, exerting a more pronounced effect on the urinary tract with comparatively fewer effects on systemic blood pressure. This distinction is attributed to factors including its pharmacokinetic properties and potential for preferential accumulation in prostatic tissue. This guide synthesizes key experimental findings from studies conducted in feline, canine, and rodent models to illuminate these differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from head-to-head and comparative studies of this compound and Doxazosin in various animal models.
Table 1: Comparative Effects on Urethral Pressure and Blood Pressure in Anesthetized Cats
| Parameter | This compound (i.d.) | Doxazosin (i.d.) | This compound (i.v.) | Doxazosin (i.v.) | Animal Model | Reference |
| Ratio of ED20(BP)/ED50(UP) | 10.9 | 3.1 | 4.3 | 2.1 | Anesthetized Cat | [1][2] |
| ED20(BP) : Dose causing a 20% decrease in blood pressure. | ||||||
| ED50(UP) : Dose causing a 50% decrease in urethral pressure. |
Table 2: Comparative Effects on Prostatic and Vascular Receptors in Anesthetized Dogs
| Drug | Prostatic Receptor "pseudo pA2" | Vascular Receptor "pseudo pA2" | Uroselectivity (Prostatic vs. Vascular) | Animal Model | Reference |
| This compound | Not specified in abstract | Not specified in abstract | Did not discriminate | Anesthetized Dog | [3] |
| Doxazosin | Not specified in abstract | Not specified in abstract | Did not discriminate | Anesthetized Dog | [3] |
Pseudo pA2 values are a measure of antagonist potency. Higher values indicate greater potency. The finding that both drugs did not discriminate between prostatic and vascular receptors in this model suggests similar potency at both sites.
Table 3: In Vitro Effects on Rabbit Trigonal Smooth Muscle Contraction
| Drug | Effect on Phenylephrine-Induced Contraction | Animal Model | Reference |
| This compound | Less effective at preventing contractions compared to Doxazosin and Tamsulosin | Isolated Rabbit Trigone | [4] |
| Doxazosin | Effective at inhibiting noradrenalin-based contractions | Isolated Rabbit Trigone |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental setups described in the cited literature, the following diagrams have been generated using Graphviz.
Signaling Pathway of Alpha-1 Adrenoceptor Antagonists
This diagram illustrates the mechanism of action of this compound and Doxazosin at the cellular level in smooth muscle cells of the prostate and blood vessels.
Experimental Workflow for Uroselectivity Assessment in Anesthetized Cats
This diagram outlines the typical experimental procedure used to evaluate the uroselectivity of this compound and Doxazosin in an anesthetized feline model.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Doxazosin.
Urodynamic and Hemodynamic Monitoring in Anesthetized Cats
-
Animal Model: Adult male cats.
-
Anesthesia: Anesthesia is induced and maintained, often with agents like pentobarbital sodium. The level of anesthesia is crucial and should be kept stable throughout the experiment to avoid confounding effects on the autonomic nervous system.
-
Surgical Preparation and Instrumentation:
-
A midline abdominal incision is made to expose the bladder and ureters.
-
The hypogastric nerve is identified and isolated for electrical stimulation.
-
A catheter is inserted into the femoral artery and connected to a pressure transducer to continuously monitor systemic arterial blood pressure.
-
A dual-lumen catheter is inserted into the urethra to the level of the prostate. One lumen is used for drug or saline infusion, while the other is connected to a pressure transducer to measure intra-urethral pressure.
-
For intraduodenal (i.d.) administration, a catheter is inserted into the duodenum. For intravenous (i.v.) administration, a catheter is placed in a femoral vein.
-
-
Experimental Procedure:
-
A baseline period is established to ensure stable blood pressure and urethral pressure readings.
-
The hypogastric nerve is stimulated electrically (e.g., 10 Hz, 25 V) to induce a sustained increase in intra-urethral pressure, mimicking prostatic smooth muscle contraction.
-
This compound or Doxazosin is administered either intravenously or intraduodenally in increasing doses.
-
Changes in both mean arterial pressure and intra-urethral pressure are recorded continuously.
-
-
Endpoint Measurement: The primary endpoints are the dose of the drug required to produce a 20% decrease in mean arterial blood pressure (ED20 BP) and the dose required to produce a 50% inhibition of the nerve stimulation-induced increase in urethral pressure (ED50 UP). The ratio of these two values (ED20 BP / ED50 UP) is calculated as an index of uroselectivity. A higher ratio indicates greater uroselectivity.
Prostatic Pressure Measurement in Anesthetized Dogs
-
Animal Model: Adult male dogs.
-
Anesthesia: Similar to the cat model, a stable plane of surgical anesthesia is maintained throughout the experiment.
-
Surgical Preparation and Instrumentation:
-
The dog is placed in dorsal recumbency. A caudal midline abdominal incision is made to expose the prostate gland.
-
A catheter is placed in a femoral artery for continuous blood pressure monitoring.
-
A specialized pressure-sensing catheter is inserted directly into the prostatic tissue.
-
A catheter is placed in a femoral vein for intravenous drug administration.
-
-
Experimental Procedure:
-
After a stabilization period, a potent and selective alpha-1 adrenergic agonist, such as phenylephrine, is administered intravenously to induce a dose-dependent increase in both prostatic pressure and systemic blood pressure.
-
Dose-response curves to the agonist are established.
-
This compound or Doxazosin is then administered, and the dose-response curves to the agonist are repeated in the presence of the antagonist.
-
-
Endpoint Measurement: The potency of the antagonists is determined by calculating their "pseudo pA2" values, which reflect their affinity for the receptors in the prostate and the vasculature. A comparison of the pA2 values at both sites provides an indication of the drug's selectivity.
Assessment of Uroselectivity in Conscious Rats
-
Animal Model: Conscious, unrestrained male rats.
-
Surgical Preparation (performed prior to the experiment):
-
Under general anesthesia, a catheter is implanted into the abdominal aorta via the femoral artery for blood pressure measurement.
-
A second catheter is implanted into the prostatic urethra for pressure monitoring.
-
Both catheters are exteriorized at the back of the neck and secured. The animals are allowed to recover from surgery before the experiment.
-
-
Experimental Procedure:
-
On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage.
-
The arterial and urethral catheters are connected to pressure transducers.
-
After a baseline recording period, this compound or Doxazosin is administered, typically intravenously.
-
Continuous recordings of blood pressure and urethral pressure are made.
-
-
Endpoint Measurement: The primary endpoints are the changes in mean arterial pressure and urethral pressure from baseline following drug administration. This model allows for the assessment of uroselectivity in the absence of anesthesia, which can influence cardiovascular and autonomic function.
Conclusion
The preclinical evidence from animal models strongly suggests that while both this compound and Doxazosin are effective alpha-1 adrenoceptor antagonists, this compound exhibits a more favorable uroselective profile. This is most clearly demonstrated in studies in anesthetized cats, where intraduodenal administration of this compound resulted in a significantly greater separation between its effects on urethral pressure and blood pressure compared to Doxazosin. While studies in anesthetized dogs did not show a significant difference in their potency at prostatic versus vascular receptors, the conscious rat model provides a valuable tool for assessing these drugs in a more physiologically relevant state. The in vitro findings in rabbit trigone smooth muscle further highlight the functional differences between these two compounds.
For researchers and drug development professionals, these findings underscore the importance of considering not only receptor subtype selectivity but also the pharmacokinetic and pharmacodynamic properties of a drug in the target tissue when developing new therapies for LUTS. The experimental models and protocols detailed in this guide provide a robust framework for the continued investigation and refinement of uroselective alpha-1 adrenoceptor antagonists.
References
- 1. youtube.com [youtube.com]
- 2. Effects of Level of Consciousness on Urodynamic Procedure in Female Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of alpha1-adrenoceptor expression on contractile properties of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the off-target effects of different alpha-blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of five commonly prescribed alpha-blockers: prazosin, tamsulosin, alfuzosin, doxazosin, and silodosin. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to be a valuable resource for researchers in pharmacology and drug development.
Introduction to Alpha-Blockers and Off-Target Effects
Alpha-blockers are a class of drugs that antagonize alpha-adrenergic receptors (α-adrenoceptors), playing a crucial role in the management of conditions such as benign prostatic hyperplasia (BPH) and hypertension. Their therapeutic efficacy is primarily attributed to their affinity for α1-adrenoceptors, leading to smooth muscle relaxation. However, the clinical utility of these agents can be complicated by off-target effects, which arise from their interaction with other receptors. These unintended interactions can lead to a range of side effects, from mild dizziness to more severe cardiovascular events. Understanding the selectivity profile of each alpha-blocker is therefore paramount for predicting their clinical behavior and for the development of more targeted therapies.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the binding affinities (Ki in nM) of prazosin, tamsulosin, this compound, doxazosin, and silodosin for various adrenergic and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) for Alpha-1 Adrenergic Receptor Subtypes
| Receptor | Prazosin | Tamsulosin | This compound | Doxazosin | Silodosin |
| α1A | ~0.2 - 1.0 | ~0.1 - 0.3 | ~1 - 7 | ~0.2 - 1.0 | ~0.3 - 0.6 |
| α1B | ~0.2 - 1.0 | ~2 - 5 | ~1 - 7 | ~0.3 - 1.0 | ~175 |
| α1D | ~0.5 - 2.0 | ~0.3 - 1.0 | ~1 - 7 | ~0.5 - 1.0 | ~16 |
Note: Ki values are compiled from multiple sources and can vary based on experimental conditions. The provided ranges reflect this variability.
Table 2: Binding Affinity (Ki, nM) for Selected Off-Target Receptors
| Receptor | Prazosin | Tamsulosin | This compound | Doxazosin | Silodosin |
| α2A-Adrenergic | ~100 - 1000 | >1000 | >1000 | ~250 - 1000 | >10,000 |
| α2B-Adrenergic | ~100 - 1000 | >1000 | >1000 | ~250 - 1000 | >10,000 |
| α2C-Adrenergic | ~100 - 1000 | >1000 | >1000 | ~250 - 1000 | >10,000 |
| Dopamine D2 | >1000 | >1000 | >1000 | >1000 | >10,000 |
| Serotonin 5-HT1A | ~50 - 200 | >1000 | >1000 | ~100 - 500 | >10,000 |
| Serotonin 5-HT2A | ~20 - 100 | >1000 | >1000 | ~50 - 200 | >10,000 |
| Histamine H1 | ~10 - 50 | >1000 | >1000 | ~20 - 100 | >10,000 |
Note: Data for off-target receptors is less consistently available across all compounds and represents a compilation of findings from various screening panels.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay is a fundamental technique used to determine the binding affinity of a test compound (unlabeled drug) by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin for α1-adrenoceptors).
-
Unlabeled test compounds (alpha-blockers).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of cell membranes and radiolabeled ligand are incubated with varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Calcium Flux Assay
This assay measures the functional consequence of receptor activation, specifically for Gq-coupled receptors which signal through the release of intracellular calcium.
Materials:
-
Live cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (alpha-blockers).
-
A fluorescence plate reader with an injection module.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer in the dark at 37°C. The dye enters the cells and is cleaved to its active, calcium-sensitive form.
-
Baseline Measurement: The plate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Compound Addition: The test compound is automatically injected into the wells.
-
Signal Detection: The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The change in fluorescence (ΔF) is calculated, and dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
Signaling Pathways
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors are Gq-protein coupled receptors. Upon activation by an agonist (like norepinephrine), the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction. Alpha-blockers competitively inhibit the binding of agonists to the receptor, thus preventing this signaling cascade.
Discussion of Off-Target Effects
The clinical implications of the varying selectivity profiles are significant.
-
Prazosin and Doxazosin: These are considered non-selective α1-antagonists, with high affinity for all three α1-subtypes.[1] Their off-target activity at other receptors, such as histamine H1 and serotonin receptors, may contribute to side effects like sedation and dizziness.[2]
-
This compound: While pharmacologically non-selective for α1-subtypes in vitro, this compound demonstrates "clinical uroselectivity," possibly due to its accumulation in prostatic tissue. It generally has a lower incidence of cardiovascular side effects compared to prazosin and doxazosin.[3]
-
Tamsulosin: Tamsulosin exhibits selectivity for the α1A and α1D subtypes over the α1B subtype.[3] The α1A subtype is predominant in the prostate, while the α1B subtype is more common in blood vessels. This selectivity is thought to contribute to its lower incidence of hypotensive side effects. However, tamsulosin is associated with a higher incidence of ejaculatory dysfunction.
-
Silodosin: Silodosin is highly selective for the α1A-adrenoceptor.[3] This high selectivity is associated with a very low incidence of cardiovascular side effects but a higher rate of ejaculatory disorders.
Conclusion
The choice of an alpha-blocker for a particular patient involves a careful consideration of its efficacy and its potential for off-target effects. While newer, more selective agents like tamsulosin and silodosin offer an improved cardiovascular safety profile, this comes at the cost of a higher incidence of sexual side effects. The less selective agents, prazosin and doxazosin, may be more effective for patients with concomitant hypertension but carry a greater risk of dizziness and sedation. This comparative guide highlights the importance of understanding the detailed pharmacological profile of these drugs to optimize therapeutic outcomes and minimize adverse events. Further research into the off-target interactions of these and other medications is crucial for advancing personalized medicine.
References
- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α1-Blockers in Men with Lower Urinary Tract Symptoms Suggestive of Benign Prostatic Obstruction: Is Silodosin Different? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Alfuzosin Against Novel Alpha-1 Adrenoceptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the established alpha-1 adrenoceptor antagonist, Alfuzosin, against novel antagonists. The following sections detail the signaling pathways of alpha-1 adrenoceptors, comparative preclinical and clinical data, and comprehensive experimental protocols to support further research and development in this therapeutic area.
Introduction to Alpha-1 Adrenoceptor Antagonism
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of the catecholamines norepinephrine and epinephrine.[1] They are divided into three subtypes: α1A, α1B, and α1D.[1] In the context of benign prostatic hyperplasia (BPH), the α1A subtype, predominantly located in the prostate, bladder base, and urethra, is the primary target for therapeutic intervention.[2] Antagonism of these receptors leads to smooth muscle relaxation, alleviating lower urinary tract symptoms (LUTS) associated with BPH.[2]
This compound is a quinazoline derivative that acts as a selective and competitive antagonist at α1-adrenoceptors.[3] Unlike some other antagonists, it does not exhibit significant selectivity between the α1 subtypes. The development of novel α1-adrenoceptor antagonists has largely focused on achieving greater selectivity for the α1A subtype to potentially improve uroselectivity and reduce cardiovascular side effects.
Signaling Pathways of Alpha-1 Adrenoceptors
Upon activation by an agonist like norepinephrine, α1-adrenoceptors, which are coupled to the Gq heterotrimeric G protein, initiate a downstream signaling cascade. This process is fundamental to understanding the mechanism of action of antagonists like this compound.
The binding of an agonist to the α1-adrenoceptor induces a conformational change, activating the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells.
Comparative Preclinical Data
Preclinical evaluation of α1-adrenoceptor antagonists typically involves assessing their binding affinity for the different receptor subtypes and their functional activity in isolated tissues. This data is crucial for predicting a compound's potential efficacy and side-effect profile.
Receptor Binding Affinity
Receptor binding assays are performed to determine the affinity of a compound for a specific receptor subtype, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | α1A:α1B Selectivity Ratio | Reference |
| This compound | ~10 | ~10 | ~10 | 1:1 | |
| Tamsulosin | High | Moderate | High | 10:1 | |
| Silodosin | High | Low | Moderate | 162:1 | |
| Fiduxosin | 0.16 | 25 | 0.92 | 156:1 |
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Novel Antagonists.
Functional Antagonism
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist in isolated tissues. The antagonist potency is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Tissue (Receptor Subtype) | pA2 Value | Reference |
| This compound | Rat Vas Deferens (α1A) | - | |
| Rat Spleen (α1B) | - | ||
| Fiduxosin | Rat Vas Deferens (α1A) | 8.5 - 9.6 | |
| Rat Spleen (α1B) | 7.1 | ||
| Rat Aorta (α1D) | 8.9 | ||
| Rabbit Urethra (putative α1L) | 7.58 |
Comparative Clinical Data
Clinical trials provide the ultimate benchmark for comparing the efficacy and safety of different α1-adrenoceptor antagonists in patients with LUTS suggestive of BPH.
Efficacy
The primary efficacy endpoints in BPH clinical trials are typically the change from baseline in the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).
| Drug (Dosage) | Change in IPSS from Baseline | Change in Qmax (mL/s) from Baseline | Reference |
| This compound (10 mg) | Significant Improvement | Significant Improvement | |
| Tamsulosin (0.4 mg) | Significant Improvement | Significant Improvement | |
| Silodosin (8 mg) | Significant Improvement | Significant Improvement |
Table 3: Summary of Clinical Efficacy of this compound and Newer Antagonists.
In head-to-head trials, this compound, Tamsulosin, and Silodosin have all demonstrated significant improvements in both IPSS and Qmax, with some studies suggesting Silodosin may have a more rapid onset of action. However, by the third month of treatment, the clinical efficacy of all three agents is generally comparable.
Safety and Tolerability
The safety profiles of α1-adrenoceptor antagonists are a key differentiating factor. Common adverse events are related to vasodilation (dizziness, headache, postural hypotension) and effects on ejaculatory function.
| Adverse Event | This compound | Tamsulosin | Silodosin | Reference |
| Dizziness | Reported | Reported | Reported | |
| Headache | Reported | Reported | Reported | |
| Postural Hypotension | Low incidence | Low incidence | Low incidence | |
| Ejaculatory Dysfunction | Very rare | Reported | More common |
Table 4: Comparative Safety Profiles of this compound and Newer Antagonists.
This compound is noted for its low incidence of ejaculatory disorders. While all three drugs are generally well-tolerated, Silodosin is associated with a higher incidence of ejaculatory dysfunction, which is attributed to its high selectivity for the α1A-adrenoceptor that is also involved in the contraction of the seminal vesicles and vas deferens.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of novel α1-adrenoceptor antagonists.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific α1-adrenoceptor subtype.
Materials:
-
Cell membranes prepared from cells stably expressing the human α1A, α1B, or α1D adrenoceptor.
-
Radioligand: [3H]-Prazosin (a high-affinity α1-adrenoceptor antagonist).
-
Non-specific ligand: Phentolamine or unlabeled Prazosin at a high concentration (e.g., 10 µM).
-
Test compounds: Serial dilutions of the antagonist to be tested.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
96-well plates.
-
Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize frozen tissue or washed cells in cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [3H]-Prazosin.
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of non-specific ligand, and 50 µL of [3H]-Prazosin.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of the test compound at various concentrations, and 50 µL of [3H]-Prazosin.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Uroselectivity Assay (In Vivo)
This protocol is used to assess the functional uroselectivity of an α1-adrenoceptor antagonist by simultaneously measuring its effects on intraurethral pressure (IUP) and mean arterial pressure (MAP) in an animal model.
Materials:
-
Anesthetized male animals (e.g., rats or dogs).
-
Catheters for measuring intraurethral and arterial blood pressure.
-
Pressure transducers and a data acquisition system.
-
α1-adrenoceptor agonist (e.g., phenylephrine or epinephrine) to induce increases in IUP and MAP.
-
Test antagonist administered intravenously.
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into the urethra and a major artery (e.g., carotid or femoral artery) for pressure measurements.
-
Baseline Measurements: Record stable baseline IUP and MAP.
-
Agonist Administration: Administer a dose of the α1-adrenoceptor agonist to elicit reproducible increases in both IUP and MAP.
-
Antagonist Administration: Administer the test antagonist at increasing doses.
-
Post-Antagonist Agonist Challenge: After each dose of the antagonist, repeat the agonist challenge and record the resulting changes in IUP and MAP.
-
Data Analysis: Determine the dose of the antagonist required to inhibit the agonist-induced increase in IUP and MAP by a certain percentage (e.g., 50%). The ratio of the dose affecting MAP to the dose affecting IUP provides an index of functional uroselectivity. A higher ratio indicates greater uroselectivity.
Novel Alpha-1 Adrenoceptor Antagonist Discovery Workflow
The discovery and development of novel α1-adrenoceptor antagonists follow a structured workflow, from initial screening to preclinical and clinical evaluation.
Conclusion
This compound remains a clinically effective and well-tolerated treatment for LUTS associated with BPH, distinguished by its low incidence of ejaculatory side effects. Novel α1-adrenoceptor antagonists, particularly those with high selectivity for the α1A subtype like Silodosin and the investigational compound Fiduxosin, offer the potential for enhanced uroselectivity. However, this increased selectivity can also lead to a higher incidence of mechanism-based side effects such as ejaculatory dysfunction. The choice of an α1-adrenoceptor antagonist for clinical use or further development will continue to involve a careful balance between efficacy and the specific adverse event profile. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and benchmarking of new chemical entities in this important therapeutic class.
References
- 1. Alpha 1-adrenoceptor subtype affinities of drugs for the treatment of prostatic hypertrophy. Evidence for heterogeneity of chloroethylclonidine-resistant rat renal alpha 1-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Drugs for treatment of benign prostatic hyperplasia: affinity comparison at cloned alpha 1-adrenoceptor subtypes and in human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic and Molecular Analysis of Alfuzosin Versus Other Alpha-Blockers in Urological Cell Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular effects of Alfuzosin and other commonly prescribed alpha-blockers—Tamsulosin, Doxazosin, and Silodosin—on urological cell types. The information is compiled from publicly available research to support further investigation and drug development in the field of urology.
Introduction
Alpha-1 adrenergic receptor (α1-AR) antagonists are a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). While their primary mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, emerging evidence suggests that these drugs may exert differential effects at the cellular and molecular level, influencing gene expression, signaling pathways, and cellular processes such as apoptosis. This guide synthesizes the current knowledge on the transcriptomic and molecular impacts of this compound, Tamsulosin, Doxazosin, and Silodosin to provide a comparative framework for researchers.
Comparative Analysis of Molecular Effects
The following tables summarize the known molecular effects of the four alpha-blockers on prostate and bladder cells, based on published studies.
Table 1: Comparison of Cellular and Molecular Effects of Alpha-Blockers
| Feature | This compound | Tamsulosin | Doxazosin | Silodosin |
| Primary Mechanism | α1-AR antagonist, leading to smooth muscle relaxation[1][2][3] | Selective α1A/α1D-AR antagonist, leading to smooth muscle relaxation[[“]] | α1-AR antagonist, leading to smooth muscle relaxation | Highly selective α1A-AR antagonist |
| Apoptosis Induction | Limited evidence; one study suggests no significant change in prostate volume after 3 months[5] | Does not appear to induce apoptosis in prostate cancer cells | Induces apoptosis in benign and malignant prostate cells | Induces apoptosis in prostate and urothelial cells; higher apoptotic index than other alpha-blockers |
| Key Signaling Pathways | Primarily Gq-protein coupled signaling leading to smooth muscle relaxation | Gq-protein coupled signaling; potential upregulation of PKC-α signaling with long-term use | Death Receptor-mediated apoptosis (Fas/FADD/Caspase-8); potential involvement of TGF-β signaling | Inhibition of ELK1/c-fos signaling pathway |
| Cellular Processes Affected | Smooth muscle relaxation | Smooth muscle relaxation; potential for receptor upregulation | Apoptosis, DNA replication and repair, autophagy, anoikis, lipid metabolism | Apoptosis, cell proliferation, neoplastic transformation |
Table 2: Differentially Regulated Genes and Proteins
| Drug | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Cell Type(s) Studied |
| Tamsulosin | α1a-adrenoceptor mRNA, α1d-adrenoceptor mRNA; PKC-α (long-term) | iNOS (in overactive bladder models) | Human prostate tissue (BPH), Rat prostate stromal tissue, Rat bladder |
| Doxazosin | Bax, Fas, FADD; Genes related to autophagy, anoikis, and lipid metabolism | Bcl-xL; Genes involved in DNA replication and repair (XRCC5, PRKDC) | Human prostate cancer cell lines (PC-3, LNCaP), Benign prostatic hyperplasia cell line (BPH-1), Bladder cancer cell line (HT1376) |
| Silodosin | Tumor suppressors: p27, PTEN | Transcription factor: ELK1; Oncogenes: c-fos, NF-κB1 | Human urothelial cells (MCA-SVHUC-AR) |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and further investigation.
Doxazosin-Induced Apoptosis and Gene Expression Analysis
-
Cell Lines: Human androgen-independent prostate cancer cells (PC-3) and human benign prostate epithelial cells (BPH-1).
-
Treatment: Cells were treated with 25 μmol/L doxazosin for 6 and 24 hours.
-
Gene Expression Analysis: Quantitative microarray assays were performed to identify early gene changes.
-
Western Blot Analysis: Used to detect the activation of caspase-8 and caspase-3, and changes in Bax and FADD protein expression.
-
Caspase Activity Assay: A colorimetric assay was used to measure the activity of caspase-8.
-
Analysis of Death-Inducing Signaling Complex (DISC) Formation: Immunoprecipitation of the Fas receptor followed by Western blotting for FADD and procaspase-8 was used to analyze the formation of the DISC.
Silodosin's Effect on Neoplastic Transformation and Gene Expression
-
Cell Line: Androgen receptor-positive human urothelial cells (MCA-SVHUC-AR).
-
Treatment: Cells were exposed to the carcinogen 3-methylcholanthrene (MCA) and subsequently cultured for 6 weeks with silodosin (10 μM), tamsulosin (1 μM), or naftopidil (10 μM).
-
Gene Expression Analysis: Real-time quantitative PCR was used to measure the mRNA expression levels of c-fos, NF-κB1, p27, and PTEN. Gene expression was normalized to GAPDH.
-
Clonogenic Assay: To assess neoplastic transformation, cells were seeded for a clonogenic assay for an additional 2 weeks without alpha-blocker treatment. Colonies with ≥20 cells were counted.
Tamsulosin's Effect on α1-Adrenoceptor mRNA Expression
-
Study Population: Patients with benign prostatic hyperplasia.
-
Treatment: Patients received tamsulosin for 12 weeks.
-
Sample Collection: Prostatic tissue was obtained before and after treatment.
-
Gene Expression Analysis: TaqMan® reverse transcriptase-polymerase chain reaction (RT-PCR) was used to measure the mRNA expression of α1a and α1d-adrenoceptor subtypes. Expression was normalized to β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the different alpha-blockers and a general experimental workflow for transcriptomic analysis.
Tamsulosin's primary signaling pathway leading to smooth muscle relaxation.
Doxazosin's activation of the extrinsic apoptosis pathway.
Silodosin's inhibition of the ELK1/c-fos signaling pathway.
A generalized workflow for comparative transcriptomic studies.
Conclusion
While all four alpha-blockers—this compound, Tamsulosin, Doxazosin, and Silodosin—effectively manage LUTS by relaxing smooth muscle in the lower urinary tract, their molecular footprints appear to be distinct. Doxazosin and Silodosin, in particular, have been shown to induce apoptosis and modulate specific signaling pathways beyond their primary α1-AR antagonism. In contrast, the current body of literature provides less detail on the specific transcriptomic and molecular signaling effects of this compound and Tamsulosin, with studies on Tamsulosin suggesting a potential for receptor mRNA upregulation with chronic use.
The lack of direct comparative transcriptomic studies highlights a significant knowledge gap. Future research employing high-throughput sequencing technologies to directly compare the gene expression profiles of urological cells treated with these different alpha-blockers would be invaluable. Such studies would provide a more comprehensive understanding of their mechanisms of action and could pave the way for more personalized therapeutic strategies in the management of BPH and other urological conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Uroxatral): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. scielo.br [scielo.br]
A comparative review of the pharmacokinetics of Alfuzosin and Tamsulosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly prescribed alpha-1 adrenergic receptor antagonists, Alfuzosin and Tamsulosin. Both medications are primarily used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Understanding their distinct absorption, distribution, metabolism, and excretion characteristics is crucial for optimizing drug development and clinical application. This review synthesizes key pharmacokinetic data from various studies and details the experimental methodologies employed.
Executive Summary
Both this compound and Tamsulosin are effective alpha-1 blockers, but they exhibit notable differences in their pharmacokinetic properties. This compound's absorption is significantly influenced by food, whereas Tamsulosin shows a more consistent absorption profile, although food still impacts its rate of absorption. Tamsulosin is more extensively bound to plasma proteins. Both drugs are primarily metabolized by cytochrome P450 enzymes in the liver, with CYP3A4 being the principal enzyme for this compound and CYP3A4 and CYP2D6 playing key roles for Tamsulosin. These metabolic pathways are important considerations for potential drug-drug interactions.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for the extended/modified-release formulations of this compound and Tamsulosin, which are the most commonly prescribed forms.
Table 1: Absorption Characteristics
| Parameter | This compound (10 mg extended-release) | Tamsulosin (0.4 mg modified-release) |
| Absolute Bioavailability | 49% (under fed conditions)[1] | ~100% (in fasted state)[2] |
| Effect of Food | Absorption is 50% lower under fasting conditions. Must be taken with food.[1] | Taking with food increases bioavailability by 30% and Cmax by 40-70%.[3] |
| Time to Peak Plasma Concentration (Tmax) | 8 hours (fed)[1] | 6-7 hours (fed) |
| Peak Plasma Concentration (Cmax) | 13.6 ng/mL (fed) | 3.1-5.3 ng/mL (0.4mg dose) |
Table 2: Distribution Characteristics
| Parameter | This compound | Tamsulosin |
| Plasma Protein Binding | 82-90% | 94-99% |
| Primary Binding Protein | Human serum albumin and alpha-1-acid glycoprotein | Alpha-1-acid glycoprotein |
| Volume of Distribution (Vd) | 3.2 L/kg | 16 L |
Table 3: Metabolism and Excretion Characteristics
| Parameter | This compound | Tamsulosin |
| Primary Metabolic Enzymes | CYP3A4 | CYP3A4 and CYP2D6 |
| Elimination Half-life (t½) | ~10 hours (apparent) | 9-13 hours (healthy volunteers, apparent) |
| Route of Excretion | 69% in feces, 24% in urine | 76% in urine, 21% in feces |
| Unchanged Drug in Urine | 11% | <10% |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous and validated methodologies. Below are detailed descriptions of the typical experimental protocols used to determine these key parameters.
Bioavailability and Food Effect Studies
Objective: To determine the rate and extent of drug absorption and to assess the influence of food on these parameters.
Study Design: These are typically open-label, randomized, single-dose, two-way crossover studies conducted in healthy adult male volunteers.
Procedure:
-
Subject Recruitment: Healthy male volunteers are screened for inclusion and exclusion criteria.
-
Dosing: In one period, subjects receive a single oral dose of the drug (e.g., this compound 10 mg extended-release tablet or Tamsulosin 0.4 mg modified-release capsule) after an overnight fast. In the other period, the same dose is administered shortly after a standardized high-fat meal. A washout period of at least 7 days separates the two dosing periods.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).
-
Plasma Analysis: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC). Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Plasma Protein Binding Determination
Objective: To quantify the extent to which a drug binds to plasma proteins.
Methodology: Equilibrium dialysis is considered the "gold standard" method.
Procedure:
-
Preparation: A dialysis unit, such as a 96-well plate with a semipermeable membrane (e.g., molecular weight cutoff of 12-14 kDa), is used.
-
Incubation: Human plasma spiked with a known concentration of the test drug (e.g., radiolabeled this compound or Tamsulosin) is placed in one chamber of the dialysis cell, and a protein-free buffer is placed in the other chamber.
-
Equilibration: The system is incubated at physiological temperature (37°C) for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Quantification: At the end of the incubation, samples are taken from both chambers, and the concentration of the drug is measured using LC-MS/MS or scintillation counting for radiolabeled compounds.
-
Calculation: The percentage of protein binding is calculated from the difference in drug concentrations between the plasma and buffer chambers.
In Vitro Metabolism Studies
Objective: To identify the primary cytochrome P450 (CYP) enzymes responsible for the metabolism of the drug.
Methodology: Incubation of the drug with human liver microsomes.
Procedure:
-
Incubation Mixture: The test drug is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture also includes a nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system to support the enzymatic reactions.
-
CYP Inhibition (Reaction Phenotyping): To identify the specific CYP isoforms involved, the drug is co-incubated with known selective inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in the metabolism of the test drug in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
Recombinant Enzymes: Alternatively, the drug can be incubated with individual recombinant human CYP enzymes to directly assess the metabolic activity of each isoform.
-
Analysis: The rate of disappearance of the parent drug and the formation of metabolites are measured over time using LC-MS/MS.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway relevant to both this compound and Tamsulosin, and a typical experimental workflow for a bioavailability study.
References
- 1. This compound for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bddpharma.com [bddpharma.com]
A Comparative Guide to Analytical Methods for Alfuzosin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Alfuzosin, a selective alpha-1 adrenergic blocker used in the treatment of benign prostatic hyperplasia. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document outlines the performance and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control, pharmacokinetic studies). The following table summarizes the key performance parameters of different methods based on published validation data.
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Key Features |
| RP-HPLC-UV | 0.25 - 12[1][2] | 98.07 - 100.34[3] | < 2%[4] | Robust, widely used for routine analysis and stability studies.[1] |
| LC-MS/MS | 0.25 - 25 | 88.2 - 106.4 | 0.9 - 7.7 | High sensitivity and selectivity, ideal for bioanalysis in complex matrices like plasma. |
| HPTLC | 0.5 - 7 (µ g/spot ) | 100.13 ± 1.67 | Not explicitly stated | Simple, cost-effective, suitable for high-throughput screening. |
| UV-Spectrophotometry | 10 - 30 | 97.21 - 99.86 | < 2% | Simple, rapid, and economical for bulk drug and simple formulations. |
| Extractive Spectrophotometry | 1 - 17 | Not explicitly stated | Not explicitly stated | Sensitive for the assay of drugs in pharmaceutical formulations. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the most common techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is widely used for the determination of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV-Visible detector, pump, and data processor.
-
Column: A C18 column (e.g., Inertsil ODS-3V, 5µm, 15 cm x 4.6 mm) is commonly used.
-
Mobile Phase: A mixture of organic solvents and aqueous buffers is used. A typical mobile phase consists of acetonitrile, water, and tetrahydrofuran with an acid modifier like perchloric acid. Another example is a mobile phase of water, acetonitrile, and methanol.
-
Flow Rate: Typically set at 1.0 mL/min.
-
Detection: UV detection is commonly performed at 245 nm or 254 nm.
-
Standard Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water) and then serially diluted to create calibration standards.
-
Sample Preparation: For tablets, a number of tablets are weighed, powdered, and a portion equivalent to a specific amount of this compound is dissolved in the solvent, sonicated, filtered, and then diluted to the working concentration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is particularly suited for the quantification of this compound in biological matrices such as human plasma.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Extraction: Solid-phase extraction or liquid-liquid extraction is employed to isolate the analyte from the plasma matrix.
-
Chromatographic Conditions: A C8 or C18 column is used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer. A gradient or isocratic elution can be used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of this compound.
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of solvents such as methanol and ammonia is used for development.
-
Sample Application: Samples and standards are applied to the HPTLC plate as bands.
-
Densitometric Analysis: After development, the plates are scanned using a densitometer at a specific wavelength (e.g., 245 nm) to quantify the separated spots.
UV-Visible Spectrophotometry
This is a straightforward and cost-effective method for the estimation of this compound in bulk and simple pharmaceutical formulations.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound has good solubility and stability, such as methanol or 0.1M NaOH, is used.
-
Wavelength of Maximum Absorbance (λmax): The absorbance of the solutions is measured at the λmax of this compound, which is around 350 nm in 0.1M NaOH.
-
Calibration Curve: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Cross-validation workflow for this compound quantification methods.
References
- 1. Validated HPLC and HPTLC stability-indicating methods for determination of this compound hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Development and Validation of New RP-HPLC Method for the Estimation of this compound Hydrochloride in Bulk and Tablet Dosage Form [scirp.org]
A Comparative Guide to the Long-Term Efficacy of Alfuzosin and Other Alpha-Blockers for Benign Prostatic Hyperplasia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-term efficacy and safety of alfuzosin against other commonly prescribed alpha-1-adrenergic receptor antagonists (alpha-blockers) for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). The information presented is based on a synthesis of clinical trial data and systematic reviews to support evidence-based research and development.
Executive Summary
Alpha-blockers are a first-line therapeutic option for managing LUTS secondary to BPH.[1] They function by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1] While the class as a whole demonstrates comparable efficacy, particularly in the short term, differences in receptor selectivity and pharmacokinetic profiles lead to variations in long-term effectiveness and adverse event profiles. This guide focuses on comparing this compound with other widely used alpha-blockers, including tamsulosin, silodosin, and doxazosin.
Evidence from short to medium-term studies (up to 12 weeks) suggests comparable efficacy among this compound, tamsulosin, and silodosin in improving the International Prostate Symptom Score (IPSS) and quality of life.[2] Some studies indicate minor differences in peak urinary flow rate (Qmax). Long-term data, though less abundant in head-to-head comparisons, suggest that the efficacy of alpha-blockers is generally well-maintained over time.[3] A network meta-analysis of 22 randomized controlled trials indicated that while most alpha-blockers are effective in reducing IPSS, tamsulosin 0.4 mg had the highest probability of ranking for improvement in IPSS, post-void residual volume (PVR), and Qmax.[4] Doxazosin 8 mg showed the highest probability of improving quality of life.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from various studies, offering a comparative look at the long-term performance of this compound and its alternatives.
Table 1: Comparative Efficacy of Alpha-Blockers (up to 12 weeks)
| Drug/Dosage | Mean Change in IPSS from Baseline | Mean Change in Qmax (mL/s) from Baseline | Study Duration |
| This compound SR 10 mg | -88.18% | +25.34% | 12 weeks |
| Tamsulosin 0.4 mg | -72.12% | +31.11% | 12 weeks |
| Silodosin 8 mg | -82.23% | Not significant | 12 weeks |
Note: The study by Manjunatha et al. (2016) found no statistically significant intergroup differences in IPSS, QLS, and Qmax.
Table 2: Comparative Efficacy of this compound and Tamsulosin (6 months)
| Drug/Dosage | Mean Change in IPSS from Baseline | Mean Change in Qmax (mL/s) from Baseline | Study Duration |
| This compound | Significant Improvement (Maximum among groups) | Significant Improvement (Maximum among groups) | 6 months |
| Tamsulosin | Significant Improvement | Significant Improvement | 6 months |
| Silodosin | Significant Improvement | Significant Improvement | 6 months |
Note: A prospective observational study by Retnayyan et al. found that this compound showed the maximum improvement in IPSS, Bother score, and Qmax compared to tamsulosin and silodosin over a 6-month period.
Table 3: Common Adverse Events Associated with Alpha-Blockers
| Adverse Event | This compound | Tamsulosin | Silodosin | Doxazosin |
| Dizziness | Reported | Reported | Reported | Higher Incidence |
| Headache | Reported | Reported | Reported | Reported |
| Asthenia (Weakness) | Reported | Reported | Reported | Higher Incidence |
| Orthostatic Hypotension | Possible | Less Frequent | Possible | Higher Incidence |
| Ejaculatory Dysfunction | Less Frequent | More Frequent | More Frequent | Less Frequent |
| QTc Prolongation | Reported in some cases | Reported in some cases | Not reported | - |
Experimental Protocols
The clinical trials cited in this guide generally follow a similar methodology to assess the efficacy and safety of alpha-blockers for BPH.
A. Generalized Experimental Protocol for a Comparative Clinical Trial
-
Study Design: Typically a prospective, randomized, double-blind, parallel-group or crossover study.
-
Patient Population:
-
Inclusion Criteria: Male patients (usually ≥ 45 years old) with a clinical diagnosis of BPH and moderate to severe LUTS (e.g., IPSS > 12). A baseline Qmax and PVR volume are often specified.
-
Exclusion Criteria: History of prostate cancer, neurogenic bladder, previous prostate surgery, conditions that could confound the results, and contraindications to the study medications.
-
-
Intervention:
-
Patients are randomized to receive one of the study drugs (e.g., this compound 10 mg once daily, Tamsulosin 0.4 mg once daily, Silodosin 8 mg once daily, or Doxazosin titrated to an effective dose).
-
A placebo control group is often included.
-
-
Assessments:
-
Baseline: Collection of demographic data, medical history, physical examination including digital rectal examination, and baseline efficacy and safety parameters.
-
Efficacy Parameters:
-
International Prostate Symptom Score (IPSS)
-
Quality of Life (QoL) score
-
Peak urinary flow rate (Qmax)
-
Post-void residual urine volume (PVR)
-
-
Safety Parameters:
-
Monitoring of adverse events (AEs)
-
Vital signs (blood pressure, heart rate)
-
Electrocardiogram (ECG) to assess for QTc prolongation
-
Laboratory tests
-
-
-
Follow-up: Efficacy and safety assessments are typically performed at regular intervals (e.g., 2, 4, 8, and 12 weeks, and then at longer intervals for long-term studies).
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy and safety parameters from baseline between the treatment groups.
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative study of alpha-blockers.
References
- 1. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, comparative, open-label study of efficacy and tolerability of this compound, tamsulosin and silodosin in benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Alfuzosin's Novel Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging neuroprotective effects of Alfuzosin, primarily focusing on findings from a significant observational study. While this compound is a well-established treatment for benign prostatic hyperplasia (BPH), recent research suggests a novel role in reducing the risk of Dementia with Lewy Bodies (DLB). This document summarizes the quantitative data, details the experimental protocols from the key study, and visualizes the proposed signaling pathway.
Comparative Data on Neuroprotective Effects
A key study by Hart et al. (2024) published in Neurology investigated the association between the use of this compound and other α-1 adrenergic receptor antagonists and the risk of developing Dementia with Lewy Bodies. The study utilized a new-user, active-comparator design, analyzing data from the Merative Marketscan database.
Table 1: Comparison of Hazard Ratios for Developing Dementia with Lewy Bodies (DLB) [1][2]
| Drug Cohort | Comparator Cohort | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| This compound/Terazosin/Doxazosin | Tamsulosin | 0.60 | 0.50–0.71 |
| This compound/Terazosin/Doxazosin | 5α-reductase inhibitors | 0.73 | 0.57–0.93 |
| Tamsulosin | 5α-reductase inhibitors | 1.17 | 0.96–1.42 |
Table 2: Incidence Rates of Dementia with Lewy Bodies (DLB) by Treatment Cohort [3][4]
| Treatment Cohort | Number of Participants | DLB Cases | Incidence Rate (per 10,000 person-years) |
| This compound/Terazosin/Doxazosin | 126,313 | 195 | 5.21 |
| Tamsulosin | 437,045 | 1,286 | 10.76 |
| 5α-reductase inhibitors | 80,158 | 193 | 7.78 |
Independent Validation Status
It is crucial to note that the novel neuroprotective effect of this compound in reducing the risk of Dementia with Lewy Bodies, as suggested by the Hart et al. (2024) study, has not yet been independently validated through direct replication studies for DLB. The primary evidence is derived from this single large-scale observational study.[1] While the findings are consistent with research on the neuroprotective effects of these drugs in Parkinson's disease, further studies are required to establish a causal relationship for DLB.
Other observational studies on the broader relationship between α-blockers and dementia have produced conflicting results. For instance, one study found an increased risk of Alzheimer's disease with both this compound and Tamsulosin, though the authors suggest this could be due to confounding factors. Another nationwide Korean study found no significant difference in the risk of dementia between this compound and Tamsulosin users. These inconsistencies highlight the need for more targeted research to validate the specific neuroprotective effects of this compound.
Experimental Protocol: Hart et al. (2024) Observational Study
The following is a summary of the methodology employed in the key observational study by Hart and colleagues.
Study Design: A new-user, active-comparator, retrospective cohort study.
Data Source: Merative Marketscan database, a large U.S. health insurance claims database.
Study Population:
-
Inclusion Criteria: Men newly starting treatment with either the experimental cohort drugs (Terazosin, Doxazosin, or this compound) or the comparator drugs (Tamsulosin or 5α-reductase inhibitors).
-
Exclusion Criteria: Prior diagnosis of Dementia with Lewy Bodies.
Cohorts:
-
Experimental Cohort: New users of Terazosin, Doxazosin, or this compound.
-
Comparator Cohort 1: New users of Tamsulosin.
-
Comparator Cohort 2: New users of 5α-reductase inhibitors (finasteride and dutasteride).
Exposure Definition: The initiation of one of the study drugs.
Outcome: The primary outcome was the development of Dementia with Lewy Bodies, identified through diagnosis codes in the database.
Statistical Analysis:
-
Propensity score matching was used to balance the cohorts on a wide range of covariates, including age, comorbidities, and healthcare utilization.
-
Cox proportional hazards regression was used to estimate the hazard ratios for developing DLB in the experimental cohort compared to the comparator cohorts.
-
Sensitivity analyses were conducted to assess the robustness of the findings.
Proposed Signaling Pathway and Experimental Workflow
The hypothesized neuroprotective mechanism of this compound involves the enhancement of cerebral bioenergetics.
Signaling Pathway: this compound's Neuroprotective Mechanism
Caption: Proposed signaling pathway of this compound's neuroprotective effect.
Experimental Workflow: Hart et al. (2024) Study
Caption: Workflow of the Hart et al. (2024) observational study.
References
- 1. Association of Terazosin, Doxazosin, or this compound Use and Risk of Dementia With Lewy Bodies in Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of Terazosin, Doxazosin, or this compound Use and Risk of Dementia With Lewy Bodies in Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common prostate drugs tied to lower risk of dementia with lewy bodies | EurekAlert! [eurekalert.org]
- 4. medscape.com [medscape.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Alfuzosin
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling of Alfuzosin in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Handling this compound
When handling this compound, particularly in powder form or when there is a risk of aerosolization, a comprehensive approach to personal protection is necessary. While compressed tablets are generally considered non-hazardous under normal handling, any manipulation that could generate dust or aerosols requires the following PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator or an approved dust mask | To prevent inhalation of this compound dust, which can have pharmacological effects. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust and potential splashes. |
| Face Protection | Face shield (in addition to goggles) | Required when there is a significant risk of dust or aerosol generation, or direct facial contact. |
| Body Protection | Laboratory coat, sleevelets, apron, or disposable suit | To prevent contamination of personal clothing and exposed skin. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical identity and associated hazards.
-
Store: Keep the container tightly closed in a cool, well-ventilated area, away from heat and direct sunlight.
Handling and Use
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize airborne exposure.
-
Avoid Dust: Do not breathe in dust.[1] Avoid actions that can generate dust, such as crushing or vigorous shaking of the powder.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where this compound is handled.
-
Decontamination: Clean the work area and any contaminated equipment after each use.
Disposal Plan
While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to its potential for reproductive toxicity. Therefore, disposal must be handled with care and in accordance with all applicable federal, state, and local regulations.[2][3]
-
Segregation: Do not mix this compound waste with general laboratory trash.
-
Containerization: Collect this compound waste in a clearly labeled, sealed container.
-
Waste Stream: Dispose of the waste through a licensed hazardous waste contractor who is knowledgeable about handling pharmaceutical waste.
-
Empty Containers: Decontaminate empty containers before disposal or recycling.
Accidental Release and Exposure Protocols
Immediate and appropriate action is critical in the event of an accidental release or exposure to this compound.
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Get medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Occupational Exposure Limits
Multiple safety data sheets indicate that there are no established occupational exposure limit values for this compound. However, due to its pharmacological activity, exposure should be minimized to the lowest reasonably achievable level. The absence of a formal limit does not imply that the substance is non-hazardous.
This comprehensive guide provides the essential framework for the safe handling of this compound in a research setting. By adhering to these protocols, institutions can build a strong foundation of laboratory safety and foster a culture of trust and responsibility among their scientific staff.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
